molecular formula C6H9NO B2864742 3-Azabicyclo[3.1.1]heptan-2-one CAS No. 1427319-44-5

3-Azabicyclo[3.1.1]heptan-2-one

Cat. No.: B2864742
CAS No.: 1427319-44-5
M. Wt: 111.144
InChI Key: GVCMHUXWDUDOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Azabicyclo[3.1.1]heptan-2-one is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.144. The purity is usually 95%.
BenchChem offers high-quality 3-Azabicyclo[3.1.1]heptan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Azabicyclo[3.1.1]heptan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-5-1-4(2-5)3-7-6/h4-5H,1-3H2,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCMHUXWDUDOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3-Azabicyclo[3.1.1]heptan-2-one (CAS 1427319-44-5)

[1][2]

Executive Summary

3-Azabicyclo[3.1.1]heptan-2-one (CAS 1427319-44-5) represents a high-value, conformationally restricted bicyclic lactam scaffold.[1] In modern medicinal chemistry, it serves as a critical "saturated bioisostere" for planar aromatic heterocycles, particularly pyridines and meta-substituted benzenes . By replacing flat aromatic rings with this three-dimensional,

12

Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9]

The compound is a bridged bicyclic lactam. Its rigid geometry defines its utility, forcing substituents into specific orientations that mimic the exit vectors of aromatic rings (approx. 120°) without the liability of aromatic planarity.

Table 1: Core Technical Specifications
PropertySpecification
CAS Registry Number 1427319-44-5
IUPAC Name 3-Azabicyclo[3.1.1]heptan-2-one
Molecular Formula

Molecular Weight 111.14 g/mol
Exact Mass 111.0684
Structural Class Bridged Bicyclic Lactam
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in polar organic solvents (DMSO, MeOH, DCM); moderate water solubility.[1][3][4]
pKa (Conjugate Acid) ~ -1 to 0 (Amide nitrogen is non-basic due to resonance)
SMILES O=C1NC2CC1C2

Structural Analysis & Bioisosterism

The "Escape from Flatland"

The 3-azabicyclo[3.1.1]heptane core is a textbook example of increasing the fraction of


5
  • Vector Mimicry: The bridgehead carbons (C1 and C5) in the [3.1.1] system provide exit vectors separated by approximately 120° , closely mimicking the geometry of meta-substituted benzenes or 3,5-disubstituted pyridines.

  • Electronic Profile: Unlike the electron-deficient pyridine ring, the lactam core is electronically neutral but polar.[1] The amide bond offers a hydrogen bond acceptor (carbonyl oxygen) and donor (N-H), allowing it to maintain critical interactions within a binding pocket.

Diagram 1: Structural Comparison & Vector Alignment

The following diagram illustrates the geometric relationship between the planar pyridine ring and the saturated 3-azabicyclo[3.1.1]heptan-2-one scaffold.

Bioisosterecluster_0Planar Aromatic (Traditional)cluster_1Saturated Bioisostere (Modern)PyridinePyridine Core(Planar, sp2)High AromaticityScaffold3-Azabicyclo[3.1.1]heptan-2-one(Rigid, sp3-rich)CAS 1427319-44-5Pyridine->Scaffold Bioisosteric Replacement Maintains ~120° Vector Increases Solubility

Caption: Transition from planar pyridine to the rigid, saturated 3-azabicyclo[3.1.1]heptan-2-one scaffold enhances 3D character while preserving binding geometry.

Synthetic Methodologies

Synthesis of the [3.1.1] bridged system is challenging due to ring strain. Two primary authoritative routes have emerged, driven by recent advances in radical chemistry and strained-ring expansion.[1]

Method A: Radical Addition to Bicyclo[1.1.0]butanes (BCBs)

This is the modern, modular approach favored for generating substituted derivatives. It utilizes the high strain energy of bicyclo[1.1.0]butanes (~66 kcal/mol) to drive the formation of the [3.1.1] system.

Mechanism:

  • Radical Generation: A radical species (generated via photoredox or metal catalysis) attacks the central bond of the BCB.

  • Ring Expansion: The resulting cyclobutylcarbinyl radical undergoes formal insertion/annulation with an external radical acceptor (e.g., vinyl azide or isocyanate equivalent) to close the lactam ring.

Protocol Summary (Representative):

  • Reagents: Bicyclo[1.1.0]butane precursor, Vinyl azide (or equivalent N-source), Photocatalyst (e.g., Ir(ppy)3), Blue LED.

  • Conditions: Degassed solvent (MeCN or DMSO), Room Temperature, 12-24h irradiation.

  • Workup: Concentration and purification via silica gel chromatography.

Method B: Intramolecular Cyclization of Cyclobutanes

This method is scalable and often used for the parent compound or simple derivatives.

Mechanism:

  • Precursor Synthesis: A 1,3-substituted cyclobutane is synthesized (often via Strecker reaction on 3-oxocyclobutanecarboxylate).[1][6]

  • Cyclization: Under basic conditions, an intramolecular alkylation or acylation occurs between an amine and a pendant electrophile (ester or halide) to bridge the system.

Diagram 2: Synthetic Workflow (BCB Route)

SynthesisStartBicyclo[1.1.0]butane (BCB)(Strained Precursor)Step1Radical Attack(Photoredox/Catalysis)Start->Step1 ActivationStep2Nitrogen Insertion(Vinyl Azide/Isocyanate)Step1->Step2 AnnulationProduct3-Azabicyclo[3.1.1]heptan-2-one(Target Scaffold)Step2->Product Ring Closure

Caption: Modular synthesis of the [3.1.1] lactam core utilizing the strain energy of bicyclo[1.1.0]butanes.

Applications in Drug Development[4][5][12]

Solubility Enhancement

Replacing a phenyl or pyridine ring with the 3-azabicyclo[3.1.1]heptan-2-one core disrupts crystal packing and lowers LogD.[1] The

1
Metabolic Stability

The bridged bicyclic system is metabolically robust. Unlike aromatic rings which are prone to oxidative metabolism (e.g., P450-mediated hydroxylation), the [3.1.1] scaffold lacks electron-rich


1
Case Study: Rupatidine Analogue

Research by Mykhailiuk et al. (Enamine) demonstrated that replacing the pyridine ring in the antihistamine Rupatidine with a 3-azabicyclo[3.1.1]heptane derivative resulted in:

  • Lower Lipophilicity: Reduced LogD.

  • Higher Solubility: Significant improvement in aqueous media.

  • Retained Potency: The vector alignment allowed the molecule to fit the H1 receptor binding pocket effectively.

Handling & Safety Information

While specific toxicological data for CAS 1427319-44-5 is limited, standard precautions for low-molecular-weight bicyclic amides apply.[1]

  • Hazard Classification (Predicted):

    • H302: Harmful if swallowed.[4]

    • H315/H319: Causes skin/eye irritation.

    • H335: May cause respiratory irritation.[4]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The lactam is generally stable but should be protected from strong acids or bases that could hydrolyze the amide bond.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of dusts.

References

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of their Properties as Saturated Bioisosteres. Angewandte Chemie International Edition.

  • Anderson, E. A., et al. (2022). Bicyclo[1.1.1]pentanes and bicyclo[3.1.1]heptanes as bioisosteres of benzene. Nature.

  • Vertex Pharmaceuticals. (2018). Patent WO2018160889A1: Aryl, heteroaryl, and heterocyclic pharmaceutical compounds. (Describes synthesis of 3-azabicyclo[3.1.1]heptan-2-one intermediates).

  • Sigma-Aldrich. Product Specification: 3-Azabicyclo[3.1.1]heptan-2-one.[1][7]

The Ascendancy of Bicyclic Lactam Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemistry

Abstract

Bicyclic lactams have emerged from the periphery of heterocyclic chemistry to become a cornerstone of modern medicinal chemistry. Their inherent structural rigidity and conformational constraint offer a powerful tool to address key challenges in drug design, including metabolic instability, poor selectivity, and low binding affinity. By locking the flexible backbones of peptides or small molecules into bioactive conformations, these scaffolds serve as potent peptidomimetics and privileged structures for targeting a wide array of proteins. This guide provides an in-depth exploration of the strategic utility of bicyclic lactams, detailing their synthesis, the physicochemical principles governing their activity, and their successful application in developing novel therapeutics, from next-generation antibiotics to potent antiviral and anticancer agents.

The Strategic Value of Conformational Constraint

In the dynamic interplay between a drug and its biological target, conformation is paramount. Linear, flexible molecules often pay a significant entropic penalty upon binding, as they must adopt a single, ordered conformation from a multitude of possibilities in solution. Bicyclic lactam scaffolds elegantly circumvent this issue. By fusing a second ring onto the core lactam structure, the molecule's conformational flexibility is drastically reduced.[1] This pre-organization into a specific three-dimensional shape can lead to a substantial increase in binding affinity and biological potency.

Furthermore, this rigid geometry provides medicinal chemists with an invaluable tool for probing structure-activity relationships (SAR).[1] The constrained framework allows for the precise orientation of functional groups in space, enabling a more accurate understanding of the key interactions required for biological activity. These scaffolds are frequently incorporated into bioactive molecules to enhance metabolic stability, as the rigid structure is less susceptible to enzymatic degradation.[1]

Therapeutic Frontiers Enabled by Bicyclic Lactams

The unique properties of bicyclic lactams have been leveraged across a diverse range of therapeutic areas. Their ability to mimic peptide secondary structures, such as β-turns, has made them particularly valuable in modulating protein-protein interactions.[2][3]

Reinvigorating the Fight Against Bacterial Resistance

Perhaps the most prominent clinical application of bicyclic lactams is in the development of β-lactamase inhibitors. Bacterial resistance to β-lactam antibiotics (e.g., penicillins, cephalosporins) is often mediated by β-lactamase enzymes, which hydrolyze the antibiotic's core lactam ring.[4] Novel, non-β-lactam bicyclic inhibitors have been designed to neutralize these enzymes, thereby protecting the co-administered antibiotic.

  • Avibactam: A prime example is Avibactam, which features a diazabicyclooctane core. It is a non-β-lactam β-lactamase inhibitor that acts via a reversible covalent mechanism.[4][5] Avibactam is a potent inhibitor of a broad spectrum of β-lactamases, including Class A, C, and some Class D enzymes.[5][6]

  • Tazobactam & Sulbactam: While based on a penam core, these established inhibitors also utilize a bicyclic structure to act as suicide substrates, irreversibly inactivating the β-lactamase enzyme.[5][6]

Novel Antiviral and Anticancer Agents

Bicyclic lactams have proven to be versatile scaffolds beyond antibacterial applications.

  • Hepatitis C Virus (HCV) NS5A Inhibitors: In the search for improved HCV therapies, researchers explored imposing conformational restrictions on existing inhibitors like daclatasvir. This led to the discovery of potent[7][8]-azabicyclic lactam derivatives.[9][10] Molecular modeling revealed that the rigid scaffold reoriented key functional groups, enabling new, potent interactions within the NS5A protein binding pocket.[9]

  • Enzyme Inhibition: The β-lactam ring, particularly in a constrained bicyclic system, is an effective pharmacophore for inhibiting various serine proteases, such as human leukocyte elastase (HLE), making these scaffolds promising for treating inflammatory diseases.[11] Additionally, various bicyclic lactam derivatives have been investigated as cholesterol absorption inhibitors, anticancer agents, and vasopressin V1a antagonists.[12][13][14]

Compound/Class Core Scaffold Target Therapeutic Area Citations
AvibactamDiazabicyclooctaneSerine β-LactamasesInfectious Disease[4][5][6]
RelebactamDiazabicyclooctaneSerine β-LactamasesInfectious Disease[6]
Daclatasvir Analogs[7][8]-Azabicyclic LactamHCV NS5A ProteinInfectious Disease[9][10]
Ezetimibe AnalogsAzetidinone (β-lactam)NPC1L1 Cholesterol TransporterHypercholesterolemia[13]
RIP1 Kinase InhibitorsVaried Bicyclic LactamsRIP1 KinaseInflammation, Cell Death[15]
Bromodomain InhibitorsN-substituted Bicyclic LactamsBromodomainsOncology, Inflammation[16]

Core Synthetic Strategies: Building the Bicyclic Framework

The construction of bicyclic lactams requires robust and often stereoselective synthetic methodologies. The choice of strategy is dictated by the desired ring sizes, substitution patterns, and stereochemistry.

Ring-Closing Metathesis (RCM)

RCM has become one of the most powerful and versatile methods for synthesizing fused bicyclic lactams.[1][17] This reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a new double bond between two terminal alkene functionalities within the same molecule, effectively closing the second ring.[17][18] The reaction is highly valued for its functional group tolerance and its ability to form a wide range of ring sizes, including challenging medium-sized rings.[1]

RCM_Workflow Start Monocyclic Lactam Precursor (e.g., Proline derivative) Step1 Alkylation with Dienyl Substrates Start->Step1 Introduce two alkene chains Step2 Purification of Dienyl Precursor Step1->Step2 Step3 Ring-Closing Metathesis (Grubbs' Catalyst) Step2->Step3 High dilution conditions End Fused Unsaturated Bicyclic Lactam Step3->End

Experimental Protocol 1: Synthesis of a 7,5-Fused Bicyclic Lactam via RCM

This protocol is adapted from methodologies described for the synthesis of fused bicyclic systems.[1][17]

  • Preparation of the Dienyl Precursor:

    • To a solution of a suitable monocyclic lactam precursor (e.g., an N-Boc-5-allylproline derivative, 1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add a second alkenyl chain via N-alkylation using an appropriate alkenyl bromide (e.g., 4-bromo-1-butene, 1.5 eq) and a non-nucleophilic base (e.g., NaH, 1.5 eq) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction carefully with saturated aqueous NH4Cl solution and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure dienyl precursor.

  • Ring-Closing Metathesis Reaction:

    • Dissolve the purified dienyl precursor (1.0 eq) in anhydrous, degassed DCM to a final concentration of 0.005 M (high dilution is critical to favor intramolecular cyclization).

    • Add Grubbs' Second Generation catalyst (5-10 mol%) to the solution under a nitrogen or argon atmosphere.

    • Stir the mixture at room temperature or under gentle reflux (40 °C) for 4-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to scavenge the catalyst.

    • Concentrate the reaction mixture and purify the residue directly by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the desired unsaturated fused bicyclic lactam.

Intramolecular Cyclization Reactions

A variety of intramolecular bond-forming reactions can be employed to construct the second ring.

  • Intramolecular Heck Reaction: This palladium-catalyzed reaction forms a carbon-carbon bond between an sp2 carbon (part of a vinyl or aryl halide/triflate) and an sp2 carbon of an alkene within the same molecule. It is a powerful method for synthesizing 6,5- and 7,5-fused systems.[17]

  • Radical Cyclization: These reactions, often mediated by transition metals like manganese(III) acetate, proceed under mild conditions and are effective for transforming substrates with sensitive functional groups or chiral centers without racemization.[19]

  • Aza-Wittig Reaction: This method involves the intramolecular reaction between a transiently formed phosphinimine and a carbonyl group (e.g., an ester) to form the lactam ring in excellent yields.[8]

[2+2] Cycloaddition and Subsequent Cyclization

The classic Staudinger [2+2] ketene-imine cycloaddition is a cornerstone of β-lactam synthesis.[13][20] This methodology can be extended to create bicyclic systems. Typically, an imine containing an additional functional group (e.g., an alkene) undergoes cycloaddition. The resulting monocyclic β-lactam is then subjected to a second ring-forming reaction to build the fused or bridged system. Asymmetric induction can be achieved by using chiral imines, leading to single stereoisomers.[21]

Experimental Protocol 2: Asymmetric Synthesis of a Bicyclic β-Lactam

This protocol is based on the work of Jarrahpour et al. for the synthesis of diastereoselective bicyclic β-lactams.[21]

  • Formation of Monocyclic β-Lactam:

    • Synthesize a chiral Schiff base (imine) by condensing an amino acid ester (e.g., D-phenylalanine ethyl ester, 1.0 eq) with an appropriate aldehyde (e.g., cinnamaldehyde, 1.0 eq) in a suitable solvent like ethanol, with reflux for 4 hours.

    • Dissolve the purified chiral imine (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM at 0 °C.

    • Slowly add a solution of phthalimidoacetyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Wash the reaction mixture with water, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to yield the diastereomerically pure monocyclic β-lactam.

  • Functional Group Manipulation and Cyclization:

    • Selectively cleave the alkene in the cinnamyl side chain of the monocyclic β-lactam via ozonolysis at -78 °C, followed by reductive workup with a mild reducing agent (e.g., lithium aluminum tri(tert-butoxy)hydride) to yield a primary alcohol.

    • Convert the primary alcohol to a good leaving group by reacting it with methanesulfonyl chloride (1.2 eq) and triethylamine (1.5 eq) in DCM at 0 °C to form the mesylate.

    • Induce intramolecular cyclization by treating the mesylated intermediate with a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq) in a solvent like THF at room temperature.

    • After stirring for 6-10 hours, quench the reaction, extract the product, and purify by column chromatography to afford the final bicyclic β-lactam.

Synthetic Strategy Key Reaction Type Common Ring Sizes Advantages Disadvantages
Ring-Closing Metathesis (RCM) Olefin Metathesis6,5; 7,5; 8,5; MacrocyclesHigh functional group tolerance; versatile for many ring sizes.Requires alkene handles; expensive Ru catalysts.
Intramolecular Heck Reaction Pd-catalyzed C-C coupling6,5; 7,5Good yields; well-established.Requires aryl/vinyl halide; Pd catalyst can be sensitive.
Intramolecular Radical Cyclization Radical C-C bond formation5,5; 6,5 (β-lactams)Mild conditions; good for sensitive substrates.Stoichiometric metal reagents often needed; regioselectivity can be an issue.
[2+2] Cycloaddition + Cyclization Ketene-Imine CycloadditionFused β-lactam systemsExcellent for β-lactam cores; high stereocontrol possible.Multi-step process; limited to β-lactam systems.

Physicochemical Rationale: The Power of the "Twisted" Amide

A key feature that distinguishes many bicyclic lactams from their monocyclic counterparts is the geometric distortion of the core amide bond.[22] In a standard amide, resonance between the nitrogen lone pair and the carbonyl π-system enforces a planar geometry. However, in a bridged bicyclic system, the ring constraints can force the nitrogen atom out of the plane of the carbonyl group, creating a "twisted" or non-planar amide.[23][24]

This distortion has profound consequences:

  • Reduced Resonance: The overlap between the nitrogen lone pair and the carbonyl is diminished, reducing the N-C(O) double bond character.[22]

  • Increased Reactivity: The carbonyl carbon becomes more ketone-like and thus more electrophilic and susceptible to nucleophilic attack.[23]

  • Altered H-Bonding: The nitrogen atom becomes more pyramidal and its lone pair more available, while the carbonyl oxygen's basicity is reduced. This fundamentally changes the hydrogen bonding capabilities of the scaffold, potentially unlocking novel interactions with a protein target.[23][25]

Case Study: SAR Exploration of HCV NS5A Inhibitors

The development of bicyclic lactam-based HCV NS5A inhibitors provides an excellent case study in leveraging conformational constraint.[9] Starting with a known, flexible inhibitor (Daclatasvir), researchers introduced a[7][8]-azabicyclic lactam to lock the core structure.

This seemingly simple modification led to an unexpected but highly favorable outcome. While some analogs lost potency, one specific compound was identified as a potent inhibitor of both HCV genotype 1a and 1b.[9][10] Molecular modeling provided the crucial insight: the rigid bicyclic scaffold forced a reorientation of the N-terminal carbamate group. This new orientation allowed it to form a previously inaccessible hydrogen bond with the P97-Y93 region of the NS5A protein, explaining the dramatic increase in potency.[9] This discovery opened up an entirely new avenue for inhibitor design, directly resulting from the strategic application of a bicyclic lactam scaffold.

SAR_Workflow Start Identify Lead Compound (e.g., Flexible Inhibitor) Step1 Design & Synthesize Bicyclic Lactam Analogs Start->Step1 Hypothesis: Constraint improves affinity Step2 In Vitro Potency Screening (IC50/EC50) Step1->Step2 Step3 Analyze SAR Data Step2->Step3 Step3->Step1 Iterate Design (Negative SAR) Step4 Molecular Modeling (Docking Studies) Step3->Step4 Potent Hit (Positive SAR) Step5 Identify Key Interactions (e.g., New H-bonds) Step4->Step5 End Optimized Bicyclic Lead Compound Step5->End Rationalize Potency

Conclusion and Future Outlook

Bicyclic lactam scaffolds represent a mature yet continually evolving platform in medicinal chemistry. Their ability to confer conformational rigidity, enhance metabolic stability, and present unique vectoral arrays of functional groups makes them a highly attractive starting point for drug discovery campaigns. The ongoing development of novel and more efficient synthetic methods, particularly in asymmetric synthesis, continues to expand the accessible chemical space of these scaffolds.[17][26]

Looking forward, the application of bicyclic lactams in fragment-based drug discovery is a particularly promising frontier.[23][25][27] The inherent three-dimensionality and unusual electronic properties of twisted lactam fragments may provide highly distinctive and valuable starting points for hitting challenging biological targets. As our understanding of complex biological pathways deepens, the precision and control offered by bicyclic lactam scaffolds will ensure their continued prominence in the development of next-generation therapeutics.

References

  • Steckhan, E., et al. Synthesis of Bicyclic Lactams via Ring Closing Olefin Metathesis and Intramolecular Heck Reaction. Synlett.
  • Beaulieu, P. L., et al. The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Moessner, C., et al. Synthesis of Novel Unsaturated Bicyclic Lactams by Ring-Closing Metathesis. Synlett.
  • Beaulieu, P. L., et al. The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. Synthesis of bicyclic γ-lactam derivatives by intramolecular carbene insertion and aza-Wittig reaction. Available at: [Link]

  • ChemInform. Advances in the Chemistry of β-Lactam and Its Medicinal Applications.
  • SciSpace. Chiral Non-Racemic Bicyclic Lactams. Auxiliary-Based Asymmetric Reactions. Available at: [Link]

  • Zakaszewska, A., et al. Preparation of bicyclic β-lactam and bicyclic 1,3- oxazinone scaffolds using combined cycloaddition and metathesis processes. Synthetic Communications. Available at: [Link]

  • Tooke, C. L., et al. β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Journal of Molecular Biology. Available at: [Link]

  • Somu, R. V., & Johnson, R. L. Synthesis of pipecolic acid-based spiro bicyclic lactam scaffolds as beta-turn mimics. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of Pipecolic Acid-Based Spiro Bicyclic Lactam Scaffolds as β-Turn Mimics.
  • Tani, K., & Stoltz, B. M. The Chemistry of Bridged Lactams and Related Heterocycles. Chemical Reviews. Available at: [Link]

  • Alper, H., et al. Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses. Chemical Communications. Available at: [Link]

  • Wikipedia. β-Lactamase inhibitor. Available at: [Link]

  • Google Patents. Bicyclic lactams.
  • ACS Publications. Bicyclic Amidine-Triggered Cyclization of o-Alkynylisocyanobenzenes: Synthesis of Lactam-Derived Quinolines. The Journal of Organic Chemistry. Available at: [Link]

  • Science of Synthesis. Intramolecular Free-Radical Cyclization Reactions.
  • Belkacem, M., et al. Solventless Lactam Synthesis by Intramolecular Cyclizations of α-Iminoester Derivatives under Microwave Irradiation. Molecules. Available at: [Link]

  • Soleimani-Amiri, S., et al. Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). RSC Advances. Available at: [Link]

  • MDPI. Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. Molecules. Available at: [Link]

  • ResearchGate. Major classes of β-lactam antibacterials and β-lactamase inhibitors. Available at: [Link]

  • ResearchGate. Synthesis of bicyclic lactams N,S‐ acetals. Available at: [Link]

  • D'hooghe, M., & De Kimpe, N. Novel and Recent Synthesis and Applications of β-Lactams. Topics in Heterocyclic Chemistry. Available at: [Link]

  • Google Patents. Bicyclic lactams and methods of use thereof.
  • IRIS. DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Available at: [Link]

  • ResearchGate. Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Available at: [Link]

  • Marsden, S. P., & Nelson, A. S. Design and synthesis of a fragment set based on twisted bicyclic lactams. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. Abiotic Scaffolds in Medicinal Chemistry: Not a Waste of Chemical Space. Available at: [Link]

  • Google Patents. N-substituted bicyclic lactams, their preparation and their use as pharmaceuticals.
  • Ojima, I. Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry. Available at: [Link]

  • Nativi, C., et al. Asymmetric syntheses of fused bicyclic lactams. Chirality. Available at: [Link]

  • Bose, A. K., & Srinivasan, P. R. Synthesis of new bicyclic β-lactams. Journal of the Chemical Society C: Organic. Available at: [Link]

  • ResearchGate. Synthesis of bicyclic lactams using novel Schmidt reactions. Available at: [Link]

  • Spring, D. R., et al. Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules. Available at: [Link]

  • Jarrahpour, A. A., et al. Asymmetric Synthesis and Antimicrobial Activity of Some New Mono and Bicyclic β-Lactams. Molecules. Available at: [Link]

  • MDPI. Chemistry of Bridged Lactams: Recent Developments. Molecules. Available at: [Link]

  • PubChem. NEW BICYCLIC DERIVATIVES, METHOD FOR PRODUCING THEM AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEM. Available at: [Link]

  • ResearchGate. Enantioselective Synthesis Of Bicyclic Compounds Via Catalytic 1,4-addition-ring Closing Metathesis: Supplementary Information. Available at: [Link]

  • James, N. Synthesis and Characterization of Medicinally Privileged Aza Heterocycles. UTRGV ScholarWorks. Available at: [Link]

  • European Patent Office. LACTAM-CONTAINING COMPOUNDS AND DERIVATIVES THEREOF AS FACTOR XA INHIBITORS. Available at: [Link]

  • Marsden, S. P., & Nelson, A. S. Design and synthesis of a fragment set based on twisted bicyclic lactams. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Prieto-Martínez, F. D., et al. Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances. Available at: [Link]

  • RSC Publishing. Ring closing metathesis reactions of α-methylene-β-lactams: application to the synthesis of a simplified phyllostictine analogue with herbicidal activity. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. Utilizing Constrained Bicyclic Peptides for In Vitro Diagnostics. Available at: [Link]

  • Scilit. Utilizing Constrained Bicyclic Peptides for In Vitro Diagnostics. Available at: [Link]

  • Routledge. Chemistry and Biology of Beta-Lactams. Available at: [Link]

  • Organic Chemistry Portal. Ring Closing Metathesis (RCM). Available at: [Link]

Sources

Saturated Mimics of Meta-Substituted Benzenes: A Technical Guide to "Escaping Flatland"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the structural rationale, synthetic access, and application of saturated mimics for meta-substituted benzenes.

Executive Summary

The "Escape from Flatland" initiative in medicinal chemistry seeks to replace planar, sp²-rich aromatic rings with three-dimensional, sp³-rich scaffolds. While para-substituted benzene mimics (e.g., bicyclo[1.1.1]pentane) are well-established, ** meta-substituted benzene mimics** represent a more complex geometric challenge.[1] The meta-vector (120°) requires scaffolds that can replicate this specific bond angle while improving physicochemical properties such as solubility (


), lipophilicity (

), and metabolic stability (

).

This guide analyzes the three primary saturated meta-mimics: 1,3-Disubstituted Cubanes , 1,3-Disubstituted Bicyclo[2.1.1]hexanes (BCH) , and 3-Oxabicyclo[3.1.1]heptanes .

Part 1: Structural & Electronic Rationale

The Geometric Challenge

Replacing a benzene ring requires matching the Exit Vector Angle (EVA) and the Inter-substituent Distance (


)  to ensure the pharmacophore elements interact correctly with the biological target.
ScaffoldSubstitution PatternVector Angle (

)
Distance (

)
Dihedral Twist (

)
Character
Benzene (meta) 1,3120° ~5.0 Å Planar
Cubane 1,3~120°~4.8 ÅRigid, Planar-equivalent
Bicyclo[2.1.1]hexane 1,3~118°~4.9 Å78° Twisted (3D)
Bicyclo[2.1.1]hexane 1,4~120°~4.3 Å~1°Compressed, Planar
3-Oxabicyclo[3.1.1]heptane 1,5~120°~4.8 Å~0°Rigid, Polar
Mechanism of Property Enhancement
  • Solubility: The "twisted" nature of scaffolds like 1,3-BCH disrupts crystal lattice packing energy, significantly increasing aqueous solubility compared to flat benzene rings.

  • Metabolic Stability: The high strain energy of these cages (e.g., cubane ~160 kcal/mol) imparts significant

    
    -character to the C-H bonds, increasing their bond dissociation energy (BDE) and making them resistant to Cytochrome P450 oxidation.
    
  • Lipophilicity Modulation: The increased fraction of sp³ carbons (

    
    ) generally lowers 
    
    
    
    , improving the drug-like profile.

Part 2: Key Scaffolds & Synthesis[1]

The "Perfect" Geometric Match: 1,3-Disubstituted Cubane

Historically difficult to synthesize, the 1,3-cubane is the geometric ideal. It maintains the vector alignment of meta-benzene without the planarity of the aromatic system, offering a "stealth" bioisostere that improves metabolic stability.

Synthetic Pathway (MacMillan Protocol): Accessing the 1,3-core requires bypassing the thermodynamically favored 1,4-substitution. This is achieved via photolytic C-H carboxylation.[2][3]

CubaneSynthesis Start Cyclobutadiene Precursor Step1 Diels-Alder (Quinone) Start->Step1 Heat Inter1 Endo-syn Dimer Step1->Inter1 Step2 Photolytic Cage Formation Inter1->Step2 hv CubaneMono Mono-Substituted Cubane Step2->CubaneMono Step3 Photolytic C-H Carboxylation CubaneMono->Step3 HAT Catalyst Blue LED Target 1,3-Disubstituted Cubane Step3->Target Selectivity Control

Caption: MacMillan's route to 1,3-cubanes utilizes photoredox catalysis to install the second substituent at the meta-position, overcoming innate directing effects.

The "Twisted" Mimic: 1,3-Bicyclo[2.1.1]hexane (BCH)

The 1,3-BCH scaffold introduces a ~78° twist between the exit vectors. This 3D character is superior for breaking planarity-driven insolubility but requires verification that the target binding pocket can accommodate the twist.

Synthetic Pathway (Walker Protocol): The most robust entry is the intramolecular [2+2] photocycloaddition of 1,5-hexadienes.

Protocol:

  • Substrate: 2-substituted-1,5-hexadiene.

  • Catalyst: [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (Photoredox catalyst).

  • Conditions: Blue LED irradiation, degassed solvent (MeCN or DMF).

  • Mechanism: Triplet energy transfer (EnT) excites the alkene, leading to crossed [2+2] cycloaddition.

Part 3: Case Study - Sonidegib Optimization

Challenge: Sonidegib, a Hedgehog pathway inhibitor, suffers from high lipophilicity and poor solubility, driven by its central meta-substituted benzene ring. Solution: Replacement of the central benzene with 3-oxabicyclo[3.1.1]heptane .[4]

Results:

  • Potency: Retained nanomolar activity (IC50).

  • Solubility: Increased by >500% (from 6 µM to 34 µM).

  • Lipophilicity: Reduced LogD due to the ether oxygen in the bridge.

Sonidegib cluster_properties Property Shift Parent Sonidegib (Parent) (Meta-Benzene Core) Solubility: 6 µM Design Bioisosteric Design Target: Meta-Vector + Polarity Parent->Design Identify Liability Scaffold 3-Oxabicyclo[3.1.1]heptane Design->Scaffold Select Scaffold Analog Saturated Analog (Ether Bridge Core) Solubility: 34 µM Scaffold->Analog Synthesis & Assay Prop1 Vector Angle: ~120° (Matched) Analog->Prop1 Prop2 Planarity: Broken Analog->Prop2 Prop3 LogD: Lowered Analog->Prop3

Caption: Structural optimization of Sonidegib using a 3-oxabicyclo[3.1.1]heptane core to mimic meta-benzene geometry while enhancing solubility.

Part 4: Experimental Protocol (Self-Validating)

Synthesis of 1,3-Disubstituted Bicyclo[2.1.1]hexane Core

Adapted from Walker et al.

Objective: Synthesize a 1,3-disubstituted BCH via intramolecular [2+2] cycloaddition.

Reagents:

  • Substrate: 2-phenyl-1,5-hexadiene (1.0 equiv).

  • Catalyst: [Ir{dF(CF3)ppy}2(dtbbpy)]PF6 (1.0 mol%).

  • Solvent: Acetonitrile (0.1 M concentration).

  • Light Source: 450 nm Blue LEDs (approx. 40W).

Workflow:

  • Preparation: In a Pyrex tube, dissolve the diene substrate in acetonitrile. Add the Iridium catalyst.

  • Degassing (Critical): Seal the tube with a septum. Sparge with Argon for 15 minutes. Validation: Oxygen quenches the triplet state; failure to degas will result in 0% conversion.

  • Irradiation: Place the tube 2 cm from the LED source. Irradiate for 12–24 hours. Use a fan to maintain temperature <35°C.

  • Monitoring: Monitor by TLC or LCMS. The disappearance of the terminal alkene signals is the key indicator.

  • Workup: Remove solvent under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

  • Yield: 70–90%.

  • NMR Validation: Look for the disappearance of vinylic protons (5.0–6.0 ppm) and the appearance of high-field bridgehead protons (2.0–3.0 ppm) characteristic of the BCH cage.

References

  • General Access to Cubanes as Benzene Bioisosteres. Nature, 2023.[5] Link

  • Synthesis of Polysubstituted Bicyclo[2.1.1]hexanes Enabling Access to New Chemical Space. Chemical Science, 2023. Link

  • 2-Oxabicyclo[2.1.1]hexanes: Synthesis, Properties, and Validation as Bioisosteres of ortho- and meta-Benzenes. Angewandte Chemie Int.[6] Ed., 2024.[7][6][8] Link

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Benzene. Angewandte Chemie Int. Ed., 2022.[4] Link

  • Saturated Bioisosteres of Benzene: Where Are We Now? Journal of Medicinal Chemistry, 2021. Link

Sources

An In-Depth Technical Guide to the Structure and Conformation of 3-Azabicyclo[3.1.1]heptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-azabicyclo[3.1.1]heptan-2-one core is a conformationally constrained scaffold of significant interest in medicinal chemistry. As a saturated bioisostere of pyridine and other aromatic systems, it offers a pathway to escape from the "flatland" of traditional drug design, often leading to improved physicochemical properties such as solubility and metabolic stability. This guide provides a comprehensive analysis of the structure and conformational landscape of 3-azabicyclo[3.1.1]heptan-2-one, including a discussion of its synthesis, spectroscopic characterization, and the theoretical underpinnings of its three-dimensional architecture.

Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold in Drug Discovery

The strategic replacement of planar aromatic rings with three-dimensional, saturated bicyclic systems has emerged as a powerful tool in modern drug discovery. This "escape from flatland" approach can lead to compounds with improved pharmacological profiles. The 3-azabicyclo[3.1.1]heptane framework, in particular, has garnered attention as a versatile bioisosteric replacement for substituted pyridines and other heteroaromatic moieties.[1][2][3][4][5][6] The introduction of the lactam functionality in 3-azabicyclo[3.1.1]heptan-2-one further refines the electronic and steric properties of this scaffold, offering a unique vector for molecular interactions and opportunities for novel intellectual property.

The rigid bicyclic structure of 3-azabicyclo[3.1.1]heptan-2-one pre-organizes substituents in a defined spatial orientation, which can enhance binding affinity and selectivity for biological targets. Furthermore, the introduction of a nitrogen atom and a carbonyl group provides sites for hydrogen bonding and other polar interactions, which are crucial for drug-receptor binding.

Molecular Structure and Identification

The fundamental details of 3-azabicyclo[3.1.1]heptan-2-one are summarized in the table below.

IdentifierValue
IUPAC Name 3-azabicyclo[3.1.1]heptan-2-one
CAS Number 1427319-44-5[1][7]
Molecular Formula C₆H₉NO[8]
Molecular Weight 111.14 g/mol [1]
Canonical SMILES C1C2CC1C(=O)NC2[8]
InChIKey GVCMHUXWDUDOFA-UHFFFAOYSA-N[8]

Synthesis of the 3-Azabicyclo[3.1.1]heptan-2-one Core

A robust method for the synthesis of the 3-azabicyclo[3.1.1]heptane core has been reported by Mykhailiuk and coworkers, which involves the reduction of spirocyclic oxetanyl nitriles.[3] An alternative and scalable approach to substituted 3-azabicyclo[3.1.1]heptane derivatives proceeds via the intramolecular cyclization of a 1,3-difunctionalized cyclobutane precursor.[9][10][11]

A proposed synthetic pathway to 3-azabicyclo[3.1.1]heptan-2-one is outlined below. This pathway leverages the known synthesis of the parent amine.

Synthetic_Pathway A 3-Oxocyclobutanecarboxylic Acid B 3-Azidocyclobutane-1-carboxylic Acid A->B 1. DPPA, Et3N 2. H2O C 3-Aminocyclobutane-1-carboxylic Acid B->C H2, Pd/C D 3-Azabicyclo[3.1.1]heptan-2-one C->D Carbodiimide coupling (e.g., EDCI)

Caption: Proposed synthetic pathway to 3-azabicyclo[3.1.1]heptan-2-one.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Azidocyclobutane-1-carboxylic Acid

  • To a solution of 3-oxocyclobutanecarboxylic acid in an appropriate aprotic solvent (e.g., toluene), add triethylamine.

  • Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) and extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude azide.

Rationale: This step introduces the nitrogen functionality that will ultimately become the amide nitrogen in the lactam. The Curtius rearrangement of the acyl azide formed in situ from the carboxylic acid and DPPA, followed by trapping of the isocyanate with water, provides the corresponding amine. A more direct azidation of the corresponding alcohol precursor is also a viable route.

Step 2: Synthesis of 3-Aminocyclobutane-1-carboxylic Acid

  • Dissolve the crude 3-azidocyclobutane-1-carboxylic acid in a suitable solvent (e.g., methanol or ethanol).

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the amino acid.

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of azides to primary amines.

Step 3: Intramolecular Cyclization to 3-Azabicyclo[3.1.1]heptan-2-one

  • Dissolve the 3-aminocyclobutane-1-carboxylic acid in a large volume of a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) to favor intramolecular cyclization.

  • Add a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), along with an activator like 1-hydroxybenzotriazole (HOBt).

  • Stir the reaction at room temperature until the starting material is consumed.

  • Wash the reaction mixture with a dilute acid, followed by a dilute base, and finally with brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 3-azabicyclo[3.1.1]heptan-2-one.

Rationale: The use of a carbodiimide coupling agent facilitates the formation of the amide bond by activating the carboxylic acid, allowing for nucleophilic attack by the amine. High dilution conditions are employed to minimize intermolecular polymerization.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 3-azabicyclo[3.1.1]heptan-2-one is not widely published, predictions can be made based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the rigid bicyclic nature of the molecule. The bridgehead protons are likely to appear as multiplets in the upfield region. The protons adjacent to the nitrogen and carbonyl group will be deshielded and appear further downfield.

¹³C NMR Spectroscopy: The carbonyl carbon will exhibit a characteristic downfield chemical shift, typically in the range of 170-180 ppm. The carbons attached to the nitrogen will also be deshielded. The remaining aliphatic carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the lactam carbonyl stretch is expected in the region of 1650-1690 cm⁻¹. The N-H stretch of the amide should be observable as a broad peak around 3200-3400 cm⁻¹.

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 111.14). Fragmentation patterns would likely involve the loss of CO and other characteristic cleavages of the bicyclic ring system. PubChem provides predicted mass spectrometry data including a predicted [M+H]⁺ peak at m/z 112.07569.[8]

Conformational Analysis

A detailed experimental conformational analysis of 3-azabicyclo[3.1.1]heptan-2-one has not been reported. However, valuable insights can be gained from computational studies and by examining the conformations of the parent 3-azabicyclo[3.1.1]heptane and related bicyclic lactams.

The bicyclo[3.1.1]heptane ring system is inherently strained and adopts a conformation that minimizes this strain. The cyclobutane ring is puckered, and the six-membered ring exists in a boat-like conformation. The introduction of the sp²-hybridized carbonyl carbon and the planar amide bond in the lactam will further influence the overall geometry.

Computational Modeling Protocol

A robust method for predicting the low-energy conformations of 3-azabicyclo[3.1.1]heptan-2-one involves the use of Density Functional Theory (DFT).

Step-by-Step Computational Protocol:

  • Initial Structure Generation: Construct a 3D model of 3-azabicyclo[3.1.1]heptan-2-one using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify potential low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT method, such as B3LYP, with a basis set like 6-31G(d).

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data.

  • Single-Point Energy Refinement: For the most stable conformers, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies.

Computational_Workflow A 3D Model Generation B Conformational Search A->B C DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) B->C D Frequency Calculation C->D E Single-Point Energy (e.g., B3LYP/6-311+G(d,p)) D->E F Analysis of Conformational Data E->F

Caption: A typical workflow for the computational conformational analysis of 3-azabicyclo[3.1.1]heptan-2-one.

Predicted Conformational Parameters

Based on studies of the parent 3-azabicyclo[3.1.1]heptane hydrochloride, the bicyclic core is expected to be highly rigid.[12] The key conformational features of 3-azabicyclo[3.1.1]heptan-2-one are predicted to be:

  • Cyclobutane Ring: A puckered conformation with a non-zero dihedral angle.

  • Six-Membered Lactam Ring: A strained boat-like conformation. The amide bond (N-C=O) will be predominantly planar.

  • Bridgehead Carbons: These will enforce the overall compact and rigid structure of the molecule.

The table below presents a summary of key geometric parameters for the parent 3-azabicyclo[3.1.1]heptane hydrochloride as determined by X-ray crystallography, which can serve as a reasonable approximation for the lactam derivative.[12]

ParameterValue
C1-C2-C3 Angle ~109°
C1-C7-C5 Angle ~96°
C1-N-C2 Angle ~112°
Puckering Amplitude (Cyclobutane) Varies

It is important to note that the introduction of the carbonyl group at C2 will likely lead to some distortion of these angles due to changes in hybridization and steric interactions.

Conclusion and Future Perspectives

3-Azabicyclo[3.1.1]heptan-2-one represents a valuable and underexplored chemical scaffold for the development of novel therapeutics. Its rigid, three-dimensional structure provides a unique platform for the precise positioning of functional groups, offering the potential for enhanced target affinity and selectivity. While a detailed experimental characterization of its synthesis and conformation is yet to be fully disclosed in the public domain, the available information on the parent amine and related bicyclic systems provides a strong foundation for its exploration.

Future work in this area should focus on the development and publication of a robust and scalable synthesis of 3-azabicyclo[3.1.1]heptan-2-one. Furthermore, detailed experimental and computational studies are warranted to fully elucidate its conformational landscape and to guide the rational design of its derivatives as next-generation therapeutic agents. The continued exploration of such novel bioisosteres will undoubtedly push the boundaries of medicinal chemistry and drug discovery.

References

  • PubChem. 3-azabicyclo[3.1.1]heptan-2-one. National Center for Biotechnology Information. [Link]

  • Google Patents. WO2005037790A1 - Preparation of 3-azabicyclo [3.1.
  • PubChem. 3-Azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. [Link]

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]

  • Mykhailiuk, P. K., et al. (2024). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Request PDF. [Link]

  • SpectraBase. Bicyclo[3.1.1]heptan-2-one, 3-(acetyloxy)-6,6-dimethyl-, (1.alpha.,3.beta.,5.alpha.)- - Optional[13C NMR]. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Google Patents. WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
  • Mykhailiuk, P. K., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. [Link]

  • Zhou, Q., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]

  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Request PDF. [Link]

  • PubChem. 3-Oxa-6-azabicyclo[3.1.1]heptane. National Center for Biotechnology Information. [Link]

  • Puzanov, Y. V., et al. (2019). Ab Initio Conformational Analysis of 3,7-Diacetyl-3,7-Diazabicyclo[3.3.1]Nonanes. PDF. [Link]

  • PubChem. 2-Azabicyclo[3.1.1]heptane. National Center for Biotechnology Information. [Link]

  • Patsnap Eureka. Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists. [Link]

  • Morvan, J., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]

Sources

An In-Depth Technical Guide to Bridged Bicyclic Nitrogen Heterocycles in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Three-Dimensionality in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the world of pharmaceuticals, with over 85% of all biologically active compounds featuring a heterocyclic core.[1] A significant portion of FDA-approved small-molecule drugs, approximately 60%, incorporate nitrogen-based heterocycles, highlighting their critical role in modern drug design.[1][2] Among these, bridged bicyclic nitrogen heterocycles represent a particularly compelling class of scaffolds. Their inherent three-dimensional and conformationally restricted structures offer a unique advantage in an increasingly complex drug discovery landscape.[3][4] By introducing a bridged system into a molecule, medicinal chemists can positively influence its pharmacokinetic profile, often leading to reduced lipophilicity and enhanced metabolic stability.[4] This guide provides an in-depth exploration of the synthesis, properties, and applications of these remarkable scaffolds in drug design, tailored for researchers, scientists, and drug development professionals.

Chapter 1: The Structural Landscape of Bridged Bicyclic Nitrogen Heterocycles

The defining feature of bridged bicyclic nitrogen heterocycles is their rigid, three-dimensional architecture. This rigidity is a direct consequence of the bicyclic system, where two rings share two non-adjacent atoms, known as bridgehead atoms. When one of these bridgehead atoms is nitrogen, or when a nitrogen atom is part of one of the bridges, the resulting scaffold gains unique structural and electronic properties.

These structures can be broadly classified based on the size of the rings and the position of the nitrogen atom. Common examples include the tropane [3.2.1] system, the 7-azabicyclo[2.2.1]heptane system, and various indolizidine and quinolizidine cores.[5][6][7] The fixed spatial arrangement of substituents on these scaffolds allows for precise and predictable interactions with biological targets, a crucial aspect of rational drug design.

G cluster_0 Common Bridged Bicyclic Nitrogen Heterocycles Tropane\n[3.2.1] Tropane [3.2.1] Cocaine, Atropine Cocaine, Atropine Tropane\n[3.2.1]->Cocaine, Atropine 7-Azabicyclo[2.2.1]heptane 7-Azabicyclo[2.2.1]heptane Epibatidine, Varenicline Epibatidine, Varenicline 7-Azabicyclo[2.2.1]heptane->Epibatidine, Varenicline Indolizidine\n[4.3.0] Indolizidine [4.3.0] Swainsonine (Azasugar) Swainsonine (Azasugar) Indolizidine\n[4.3.0]->Swainsonine (Azasugar) Quinolizidine\n[4.4.0] Quinolizidine [4.4.0] Lupinine Lupinine Quinolizidine\n[4.4.0]->Lupinine

Caption: Core structures of common bridged bicyclic nitrogen heterocycles and representative natural products or drugs.

Chapter 2: Synthetic Strategies and Methodologies

The construction of bridged bicyclic nitrogen heterocycles often requires sophisticated synthetic strategies to control stereochemistry and achieve the desired ring system. Several powerful reactions have been employed and optimized for this purpose.

2.1. Diels-Alder and Aza-Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of cyclic compound synthesis.[8] The aza-Diels-Alder variant, where a nitrogen atom is incorporated into the diene or dienophile, provides a direct route to nitrogen-containing six-membered rings, which can be further elaborated into bridged systems.[8][9] For instance, pyrrole-based Diels-Alder strategies have been instrumental in the rapid generation of the azabicyclo[2.2.1]heptane core, a key component of epibatidine analogues.[10]

Experimental Protocol: Aza-Diels-Alder Reaction for Azabicyclo[2.2.1]heptane Core Synthesis [10]

  • Diene Preparation: A suitable N-substituted pyrrole is prepared and protected.

  • Dienophile: An electron-deficient alkene, such as maleimide, is used as the dienophile.

  • Cycloaddition: The diene and dienophile are heated in a high-boiling point solvent (e.g., toluene or xylene) under inert atmosphere. High pressure may also be employed to facilitate the reaction.

  • Workup and Purification: The reaction mixture is cooled, the solvent is removed under reduced pressure, and the resulting cycloadduct is purified by column chromatography.

  • Characterization: The structure and stereochemistry of the product are confirmed using NMR spectroscopy and mass spectrometry.

2.2. Intramolecular Cyclization and Cascade Reactions

Intramolecular reactions are highly efficient for constructing bicyclic systems as they are entropically favored. Aza-Prins cyclizations, for example, can be used to form indolizidine and quinolizidine cores in a one-pot cascade process.[5][7][11] This involves the formation of an N-acyliminium ion followed by an intramolecular cyclization.[5][7][11]

G start Acyclic Precursor (Homoallylic Amine) iminium N-Acyliminium Ion Formation (Lewis Acid) start->iminium cyclization Intramolecular Aza-Prins Cyclization iminium->cyclization carbocation Cyclic Carbocation Intermediate cyclization->carbocation trapping Carbocation Trapping (Nucleophile) carbocation->trapping product Bridged Bicyclic Product trapping->product

Caption: A generalized workflow for the synthesis of azabicycles via a cascade aza-Prins reaction.

2.3. Transition Metal-Catalyzed C-H Activation

Recent advancements in organic synthesis have highlighted the power of transition metal-catalyzed C-H activation for the efficient construction of complex molecules.[12][13] Catalysts based on palladium, rhodium, and iridium can facilitate the direct formation of C-N bonds, providing a more atom-economical route to bridged nitrogen heterocycles.[12][13]

Chapter 3: Case Studies in Drug Discovery

The unique structural features of bridged bicyclic nitrogen heterocycles have been successfully exploited in the development of several important therapeutic agents.

3.1. Varenicline (Chantix/Champix): A Smoking Cessation Aid

Varenicline, a partial agonist of the α4β2 nicotinic acetylcholine receptor (nAChR), is a first-line treatment for smoking cessation.[14][15] Its bridged bicyclic structure is derived from the natural product cytisine.[14] This rigid scaffold positions the key pharmacophoric elements in an optimal orientation for high-affinity binding to the nAChR.[16][17]

  • Mechanism of Action: Varenicline acts as a partial agonist at α4β2 nAChRs.[16] In the absence of nicotine, it provides a low level of stimulation to reduce cravings and withdrawal symptoms.[14][18] When a person smokes, varenicline acts as an antagonist, blocking nicotine from binding to the receptor and diminishing the rewarding effects of smoking.[14][18]

G cluster_0 Nicotine Action cluster_1 Varenicline Action Nicotine Nicotine nAChR_N α4β2 nAChR Nicotine->nAChR_N Dopamine_N Dopamine Release (Reward) nAChR_N->Dopamine_N Varenicline Varenicline nAChR_V α4β2 nAChR Varenicline->nAChR_V Block Blocks Nicotine Binding Dopamine_V Moderate Dopamine Release (Reduced Craving) nAChR_V->Dopamine_V Block->nAChR_N

Caption: Varenicline's dual mechanism of action at the α4β2 nicotinic acetylcholine receptor.

3.2. Epibatidine and its Analogues: Potent Analgesics

Epibatidine, an alkaloid isolated from the skin of an Ecuadorian poison frog, is a potent non-opioid analgesic that acts as a powerful agonist at nicotinic acetylcholine receptors.[19][20] Its high toxicity, however, has precluded its direct therapeutic use.[21] This has spurred extensive research into the synthesis of analogues with improved safety profiles while retaining analgesic efficacy.[21][22] The 7-azabicyclo[2.2.1]heptane core is central to the activity of epibatidine and its derivatives.[19]

Structure-Activity Relationship (SAR) of Epibatidine Analogues

ModificationEffect on ActivityReference
Alteration of the pyridine ringCan modulate subtype selectivity[22]
Substitution on the bicyclic coreCan impact potency and toxicity[22]
Change in stereochemistryEnantiomers can have different potencies[19]

3.3. Tropane Alkaloids: A Diverse Class of Bioactive Compounds

The tropane skeleton is found in a wide range of naturally occurring alkaloids with significant pharmacological activities.[6][23][24] These compounds are primarily found in plants of the Solanaceae family.[23][24]

  • Atropine and Scopolamine: These are anticholinergic agents that act as competitive antagonists of acetylcholine at muscarinic receptors.[6][24][25] They are used for various medical purposes, including treating bradycardia, motion sickness, and as mydriatic agents.[25][26]

  • Cocaine: A potent central nervous system stimulant and local anesthetic, cocaine's tropane structure is crucial for its inhibition of dopamine, norepinephrine, and serotonin reuptake.[25]

3.4. Azasugars: Glycosidase Inhibitors

Azasugars are polyhydroxylated alkaloids that are structural mimics of monosaccharides, where the endocyclic oxygen is replaced by a nitrogen atom. Many of these, such as those with indolizidine cores, are potent and selective inhibitors of glycosidases.[27] This inhibitory activity makes them promising therapeutic agents for a range of diseases, including viral infections, cancer, and lysosomal storage disorders like Krabbe disease.[28]

Chapter 4: Challenges and Future Directions

Despite the significant potential of bridged bicyclic nitrogen heterocycles, their development is not without challenges. The synthesis of these complex three-dimensional structures can be lengthy and costly, requiring specialized methodologies. Furthermore, the inherent rigidity of these scaffolds can sometimes be a double-edged sword, as it may limit the ability of a molecule to adapt to conformational changes in its biological target.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes. The application of computational methods, such as molecular modeling and virtual screening, will be crucial in designing novel bridged bicyclic scaffolds with optimized properties. Moreover, the exploration of these scaffolds in new therapeutic areas, such as neurodegenerative diseases and oncology, holds significant promise.[29][30][31]

Conclusion

Bridged bicyclic nitrogen heterocycles represent a powerful and versatile class of scaffolds in drug design. Their rigid, three-dimensional nature provides a unique platform for the development of highly selective and potent therapeutic agents. As our understanding of synthetic methodologies and biological systems continues to grow, we can expect to see an increasing number of innovative drugs based on these remarkable molecular architectures.

References

  • Recent advances in the synthesis of bridgehead (or ring-junction)
  • Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry.
  • Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Publishing.
  • Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. Psych Scene Hub.
  • Synthesis of Epibatidine Analogues by Pyrrole Diels-​Alder Reactions: Rapid Access to Azabicyclo[2.2.1]​heptane and 3,​8-​Diazabicyclo[3.2.1]​octane Scaffolds for Library Synthesis. European Journal of Organic Chemistry.
  • Varenicline.
  • Synthesis of azabicycles via cascade aza-Prins reactions: accessing the indolizidine and quinolizidine cores. University of Greenwich.
  • Synthesis of Azabicycles via Cascade Aza-Prins Reactions: Accessing the Indolizidine and Quinolizidine Cores. The Journal of Organic Chemistry.
  • Varenicline: The Newest Agent for Smoking Cess
  • What molecular and cellular mechanisms are involved in the therapeutic action of Varenicline Tartr
  • Recent Advances in the Synthesis of Ring-Junction (or Bridgehead) Nitrogen Heterocycles via Transition Metal-Catalyzed C-H Bond Activation and Functionalization.
  • Varenicline: mode of action, efficacy, safety and accumulated experience salient for clinical popul
  • Synthesis and binding studies of epibatidine analogues as ligands for the nicotinic acetylcholine receptors. PubMed.
  • Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry.
  • Tropane alkaloids. SlideShare.
  • Synthesis of Azabicycles via Cascade Aza-Prins Reactions: Accessing the Indolizidine and Quinolizidine Cores. PubMed.
  • Chapter 2. Tropane Alkaloids: Chemical Aspects and Recent Therapeutic Developments. IntechOpen.
  • Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC - NIH.
  • Synthesis of azasugars as potent inhibitors of glycosidases. PubMed.
  • Azasugar inhibitors as pharmacological chaperones for Krabbe disease. PMC.
  • Tropane Alkaloids and the Synthesis of
  • Discovery of the clinical candidate 101 including a nitrogen-containing bridge.
  • Tropane alkaloid. Wikipedia.
  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.
  • Prescribed drugs containing nitrogen heterocycles: an overview. PMC.
  • Bridged Bicyclic Compounds: Comprehending a Novel Compound Class as Potential Anti-Seizure Agents. PMC.
  • Resveratrol-Inspired Bridged Bicyclic Compounds: A New Compound Class for the Protection of Synaptic Function
  • Diels–Alder reaction. Wikipedia.
  • Applications of Bridgehead Heterocycles in Drug Design and Medicinal Chemistry. PubMed.
  • Resveratrol-Inspired Bridged Bicyclic Compounds: A New Compound Class for the Protection of Synaptic Function from Acute Oxidative Stress. Nova Southeastern University.
  • The Aryne aza-Diels–Alder Reaction: Flexible Syntheses of Isoquinolines. Organic Letters.

Sources

Escaping Flatland: A Technical Guide to sp3-Rich Scaffolds in Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The "Escape from Flatland" Paradigm

For decades, high-throughput screening (HTS) and traditional palladium-catalyzed cross-coupling steered medicinal chemistry toward flat, sp2-hybridized, aromatic-heavy molecules. While synthetically accessible, these planar molecules suffer from poor physicochemical properties, high attrition rates in clinical trials, and promiscuous off-target binding.

The paradigm shifted fundamentally when demonstrated that increasing the fraction of sp3-hybridized carbons (


) directly correlates with clinical success[1]. Transitioning from flat arenes to 3D, sp3-rich scaffolds is now a cornerstone of modern lead optimization, requiring a deep understanding of thermodynamics, metabolism, and emergent photoredox synthetic methodologies.

The Mechanistic Rationale for sp3-Enrichment

As an application scientist, it is critical to understand why sp3-enrichment works, rather than blindly applying it as a metric. The causality behind this strategy rests on three pillars:

  • Disruption of Crystal Packing (Solubility): Flat aromatic rings stack efficiently via

    
     interactions, resulting in high crystal lattice energies that resist dissolution in aqueous media. Introducing rigid, 3D sp3 scaffolds disrupts this planarity, lowering the melting point and drastically improving thermodynamic solubility without necessarily altering the molecular weight[1].
    
  • Entropic vs. Enthalpic Binding: Rigid sp3 scaffolds (like bicyclic systems) pre-organize the ligand into its bioactive conformation. This reduces the entropic penalty of binding compared to flexible aliphatic chains, while allowing the molecule to project functional groups into 3D binding pockets inaccessible to flat arenes[2].

  • Metabolic Shielding: Electron-rich aromatic rings are prime targets for CYP450-mediated epoxidation, leading to reactive and toxic metabolites. Replacing these rings with aliphatic bioisosteres eliminates this specific metabolic liability, often improving intrinsic clearance (

    
    ).
    

Emerging sp3-Rich Scaffolds & Bioisosteric Replacements

When optimizing a lead, identifying the correct bioisostere is paramount. The goal is to mimic the spatial arrangement (exit vectors) of the original flat ring while imparting 3D character.

  • Bicyclo[1.1.1]pentanes (BCPs): The premier bioisostere for para-substituted phenyl rings and tert-butyl groups. Although the C1–C3 distance in BCP (1.85 Å) is shorter than a para-phenyl (2.78 Å), the linear geometry of the exit vectors perfectly mimics the arene. famously demonstrated that replacing a fluorophenyl ring with a BCP in the

    
    -secretase inhibitor BMS-708,163 maintained target potency while increasing aqueous solubility and boosting oral exposure (AUC) by 4-fold[3].
    
  • Cubanes: Another para-phenyl bioisostere. The C1–C4 distance (2.72 Å) is a near-perfect geometric match for the phenyl ring. While synthetically more challenging than BCPs, cubanes offer exceptional rigidity.

  • Spirocycles (e.g., Spiro[3.3]heptane): These scaffolds are excellent replacements for morpholine, piperidine, or gem-dimethyl groups, offering unique orthogonal exit vectors for fragment growth[2].

Quantitative Comparison of Phenyl Bioisosteres

To facilitate scaffold selection, the following table summarizes the physicochemical impact of replacing a standard phenyl ring with sp3-rich alternatives.

Scaffold MotifBioisosteric Target

Contribution
C–C Distance (Å)Impact on logPImpact on Aqueous Solubility
Phenyl Ring N/A (Baseline)0.002.78 (para)BaselineBaseline
Bicyclo[1.1.1]pentane para-Phenyl, t-Butyl1.001.85Decreases (~0.5 log)Significant Increase (Up to 10x)
Cubane para-Phenyl1.002.72Decreases (~0.5 log)Moderate Increase (Up to 5x)
Spiro[3.3]heptane Piperidine, gem-Dimethyl1.00VariableDecreases (~0.8 log)Significant Increase

Workflow for sp3-Scaffold Lead Optimization

The integration of sp3 scaffolds requires a cyclical workflow combining in silico design, high-throughput photoredox synthesis, and rapid physicochemical profiling.

G Hit Flat Hit Molecule (Low Fsp3, High logP) Design Bioisosteric Replacement (BCPs, Cubanes) Hit->Design Identify Liability Synthesis Metallaphotoredox (sp3-sp3 Coupling) Design->Synthesis Scaffold Selection Profiling Physicochemical Profiling (Solubility, logD) Synthesis->Profiling Library Generation Profiling->Design SAR Feedback Lead Optimized Lead (High Fsp3, Improved PK) Profiling->Lead Candidate Selection

Workflow for sp3-enriched lead optimization integrating photoredox synthesis and profiling.

Synthetic Methodologies: Overcoming the sp3-sp3 Barrier

Historically, sp3-sp3 cross-coupling was the "holy grail" of organic synthesis. Traditional Palladium-catalyzed couplings fail because alkyl halides undergo sluggish oxidative addition, and the resulting alkyl-Pd intermediates rapidly decompose via


-hydride elimination.

To bypass this, modern lead optimization relies on Metallaphotoredox Catalysis . As pioneered by the , this approach merges visible-light photoredox catalysis with nickel catalysis[4].

  • The Causality: The Iridium photocatalyst uses single-electron transfer (SET) to oxidize an abundant alkyl carboxylic acid, triggering decarboxylation to form a carbon-centered radical. Simultaneously, the Nickel catalyst captures this radical and undergoes oxidative addition with an alkyl halide. Because Nickel readily accesses Ni(I)/Ni(III) oxidation states via SET, it entirely avoids the 2-electron

    
    -hydride elimination pathway that plagues Palladium[4].
    
Experimental Protocol: Self-Validating Decarboxylative sp3-sp3 Cross-Coupling

This protocol describes the coupling of an alkyl carboxylic acid with a BCP-halide. It is designed as a self-validating system to ensure mechanistic fidelity.

Step 1: Reagent Preparation (Glovebox)

  • Action: Inside a nitrogen-filled glovebox, add the alkyl carboxylic acid (1.0 equiv), BCP-halide (1.5 equiv), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol %), NiCl2·glyme (5 mol %), dtbbpy ligand (5 mol %), and Cs2CO3 (1.5 equiv) to an oven-dried 8 mL vial.

  • Causality: Water and oxygen quench radical intermediates and irreversibly oxidize the active Ni(0) species. Cs2CO3 is required to deprotonate the carboxylic acid; the resulting carboxylate anion has a significantly lower oxidation potential, allowing the excited Ir(III) photocatalyst to oxidize it via SET.

Step 2: Solvent Addition & Sealing

  • Action: Add anhydrous DMF to reach a 0.1 M concentration. Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

Step 3: Photochemical Irradiation

  • Action: Irradiate the vial with a 34 W blue LED lamp (

    
     = 450 nm) for 24 hours. Crucial:  Position a high-flow cooling fan directly at the reaction setup to maintain the ambient temperature at exactly 25 °C.
    
  • Causality: While photoredox reactions are nominally room-temperature processes, high-intensity LEDs generate severe thermal energy. Uncontrolled heating accelerates background thermal degradation and out-of-cage radical recombination, destroying the cross-coupling fidelity.

Step 4: Self-Validation & Quality Control Matrix To validate that the reaction is proceeding via the intended metallaphotoredox mechanism, three parallel micro-scale controls must be run simultaneously:

  • Minus Light: Validates that the reaction is strictly photochemical.

  • Minus Ni: Validates that C–C bond formation requires transition metal catalysis (rules out direct radical-radical recombination).

  • Minus Ir: Validates the necessity of the SET oxidation step.

  • System Logic: If any of these negative controls yield >5% product (analyzed via LC-MS), the system is compromised (e.g., ambient light leakage, reagent cross-contamination, or a competing thermal

    
     pathway), and the primary run must be invalidated.
    

Step 5: Isolation

  • Action: Dilute the mixture with EtOAc, wash extensively with saturated aqueous LiCl (to remove the DMF solvent), dry over Na2SO4, and purify the sp3-rich lead via flash chromatography.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. URL:[Link]

  • Stepan, A. F. et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry. URL:[Link]

  • Johnston, C. P., Smith, R. T., Allmendinger, S., & MacMillan, D. W. C. (2016). Metallaphotoredox-catalysed sp3–sp3 cross-coupling of carboxylic acids with alkyl halides. Nature. URL:[Link]

Sources

Technical Deep Dive: 3-Azabicyclo[3.1.1]heptane vs. 3-Azabicyclo[3.1.0]hexane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparison of 3-Azabicyclo[3.1.1]heptane and 3-azabicyclo[3.1.0]hexane , structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

In the pursuit of novel intellectual property and improved physicochemical properties, medicinal chemists increasingly turn to saturated bicyclic scaffolds to replace planar aromatic rings or flexible aliphatic chains. This guide contrasts two such scaffolds: the bridged 3-azabicyclo[3.1.1]heptane and the fused 3-azabicyclo[3.1.0]hexane .

While both serve as conformationally restricted amine scaffolds, their applications diverge significantly based on their geometric vectors. The [3.1.1] system has recently emerged as a powerful isostere for meta-substituted pyridines and piperidines , offering a unique exit vector geometry. in contrast, the [3.1.0] system is a classic proline mimic and "flattened boat" scaffold often used to constrain peptide backbones or mimic pyrrolidine in receptor antagonists.

Structural & Conformational Analysis

The core difference lies in the topology: "Bridged" vs. "Fused". This dictates the exit vectors of substituents and the availability of the nitrogen lone pair.

Feature3-Azabicyclo[3.1.1]heptane3-Azabicyclo[3.1.0]hexane
Topology Bridged BicyclicFused Bicyclic (Cyclopropane + Pyrrolidine)
Geometry Rigid, defined "pucker""Flattened Boat" conformation
Exit Vectors Mimics meta-substituted benzene/pyridine (~120°)Constrains

and

angles; mimics Proline
Strain High bridgehead strainHigh ring strain (cyclopropane fusion)
Chirality Achiral (meso) unless asymmetrically substitutedChiral (C1 and C5 are stereocenters)
Vector Analysis & Bioisosterism

The 3-azabicyclo[3.1.1]heptane core is geometrically distinct because the bridgehead carbons (C1, C5) position substituents at angles nearly identical to meta-substituted aromatics. Recent crystallographic data confirms that the distance between substituents (~4.8 Å) and the angle (~124°) closely match those of 3,5-disubstituted pyridine.

In contrast, 3-azabicyclo[3.1.0]hexane is often used to lock the conformation of a pyrrolidine ring. The fused cyclopropane ring imposes a rigid "flattened boat" geometry, making it an ideal scaffold for mimicking the cis- or trans-peptide bond geometry of proline.

VectorAnalysis cluster_0 3-Azabicyclo[3.1.1]heptane cluster_1 3-Azabicyclo[3.1.0]hexane A1 Bridged Core (Rigid) A2 Exit Vectors ~120° Angle A1->A2 A3 App: Meta-Pyridine Isostere A2->A3 B1 Fused Core (Flattened Boat) B2 Constrained Phi/Psi Angles B1->B2 B3 App: Proline Mimic B2->B3 caption Figure 1: Geometric and Vectorial Comparison of Scaffolds

Synthetic Strategies & Protocols

Accessing these strained rings requires specific methodologies. Below are the field-standard protocols for synthesizing the core scaffolds.

A. 3-Azabicyclo[3.1.1]heptane: Reductive Cyclization

Mechanism: This route utilizes the "unexpected" reductive ring-opening of spirocyclic oxetanyl nitriles. The reduction of the nitrile to a primary amine triggers a cascade where the amine attacks the oxetane, leading to ring expansion/rearrangement into the bridged system.

Protocol (Based on Mykhailiuk et al., 2023):

  • Start: Spirocyclic oxetanyl nitrile (prepared from substituted acetonitrile and epichlorohydrin/base).

  • Reagent: LiAlH₄ (Lithium Aluminum Hydride).[1]

  • Solvent: Dry THF or Et₂O.

  • Procedure:

    • Cool a solution of LiAlH₄ (2.0 equiv) in THF to 0°C.

    • Add the spirocyclic nitrile dropwise.

    • Allow to warm to room temperature and reflux for 2–4 hours.

    • Critical Step: The intermediate amino-alcohol undergoes skeletal rearrangement in situ or upon workup to form the [3.1.1] core.

    • Quench with Glauber’s salt or Fieser workup.

  • Yield: Typically 60–80%.

Synthesis311 Start Spirocyclic Oxetanyl Nitrile Inter [Amino-Alcohol Intermediate] Start->Inter Reduction Reagent LiAlH4 / THF Reflux Product 3-Azabicyclo [3.1.1]heptane Inter->Product Rearrangement caption Figure 2: Reductive Rearrangement to 3-Azabicyclo[3.1.1]heptane

B. 3-Azabicyclo[3.1.0]hexane: Pd-Catalyzed Cyclopropanation

Mechanism: This method uses a palladium-catalyzed carbenoid insertion. N-tosylhydrazones serve as the carbene source, reacting with maleimides to form the fused cyclopropane ring.

Protocol (Standard Gram-Scale):

  • Start: N-substituted maleimide and N-tosylhydrazone.

  • Catalyst: Pd(OAc)₂ or PdCl₂(MeCN)₂ (1–5 mol%).

  • Base: LiOtBu or K₂CO₃ (to generate the diazo species in situ).

  • Solvent: 1,4-Dioxane at 60–90°C.

  • Procedure:

    • Dissolve maleimide and Pd catalyst in dioxane.

    • Add N-tosylhydrazone and base slowly to control diazo formation.

    • Stir until gas evolution (N₂) ceases.

    • Filter through celite and concentrate.

  • Purification: Silica gel chromatography (often required due to diazo byproducts).

  • Yield: High (>85%) with excellent diastereoselectivity (exo-isomer usually favored).

Medicinal Chemistry Utility

3-Azabicyclo[3.1.1]heptane: The "Saturated Pyridine"

This scaffold is a rising star for Lead Optimization .

  • Case Study (Rupatadine): Replacement of the pyridine ring in the antihistamine Rupatadine with the [3.1.1] core led to a 10-fold increase in water solubility (29 µM

    
     365 µM) and improved metabolic stability, while maintaining H1 receptor affinity.
    
  • Basicity: The bridgehead strain influences the pKa. While experimental values are sparse, the amine is generally basic (pKa ~9–10), similar to piperidine, making it a direct replacement that introduces sp³ character (increasing

    
    ).
    
3-Azabicyclo[3.1.0]hexane: The "Rigid Proline"

This scaffold is established in Peptidomimetics .

  • Opioid Antagonists: The scaffold appears in molecules like CP-866,087 , where the rigid "flattened boat" conformation positions pharmacophores to antagonize Mu-opioid receptors selectively.

  • HCV Inhibitors: Used to lock the conformation of the P2 proline residue in protease inhibitors, enhancing potency by reducing the entropic penalty of binding.

Physicochemical & ADME Profiling[2]

Property[3.1.1] Heptane[3.1.0] HexaneImplications
LogP (Lipophilicity) ~0.6 (Parent)~0.2 (Parent)[3.1.1] is slightly more lipophilic but offers better solubility than aromatics.
Metabolic Stability HighModerate to High[3.1.1] removes the metabolic liability of electron-deficient pyridines (oxidation). [3.1.0] cyclopropane is generally stable but can be opened by specific P450s.
Solubility ExcellentGoodBoth improve solubility over planar aromatic rings due to disruption of crystal packing.
TPSA ~12 Ų~12 ŲSimilar polar surface area; differences driven by substituents.

References

  • Synthesis of 3-Azabicyclo[3.1.1]heptanes: Dibchak, D. et al. "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres."[2] Angewandte Chemie International Edition, 2023.[3][4]

  • 3-Azabicyclo[3.1.0]hexane Synthesis: "Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones." Organic & Biomolecular Chemistry, 2017.

  • Medicinal Chemistry (Rupatadine Analog): Mykhailiuk, P. K. et al. "Saturated Bioisosteres of Benzene and Pyridine." European Journal of Organic Chemistry, 2023.
  • Proline Mimetics: "Poly-L-proline Type II Peptide Mimics Based on the 3-Azabicyclo[3.1.0]hexane System." The Journal of Organic Chemistry, 2001.

Sources

Engineering Metabolic Resilience: The Bicyclic Lactam Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Bicyclic Lactam Pharmacophores Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

Bicyclic lactams represent a privileged structural class in modern drug discovery, offering rigid conformational control that mimics peptide


-turns and restricts bond rotation to enhance target affinity. However, the very features that drive potency—heterocyclic fusion and high 

character—often introduce distinct metabolic liabilities. This technical guide analyzes the metabolic soft spots of bicyclic lactams (specifically isoindolinones, pyrrolopyrazines, and bridged systems) and provides actionable engineering strategies to optimize their half-life (

) and intrinsic clearance (

) without compromising potency.

The Pharmacophore: Structural Advantages vs. Metabolic Cost

Bicyclic lactams serve as robust scaffolds for constraining pharmacophores into bioactive conformations. Unlike linear amides, which suffer from free rotation and rapid peptidase cleavage, bicyclic systems lock the amide bond, often in a cis or twisted conformation.

The Stability Paradox

While the lactam ring itself is generally resistant to the rapid hydrolysis seen in linear peptides, the fusion points and adjacent carbons become "soft spots" for Cytochrome P450 (CYP) enzymes.

  • Oxidative Liability: The carbon atoms

    
     to the nitrogen (bridgehead or adjacent) are electron-rich and prone to CYP-mediated hydroxylation / 
    
    
    
    -dealkylation.
  • Hydrolytic Liability: In strained systems (e.g., bicyclic

    
    -lactams or [3.2.0] systems), ring strain energy (
    
    
    
    kcal/mol) accelerates hydrolytic ring opening by esterases or specific amidases.

Mechanisms of Metabolism & Structural Optimization[1][2]

Oxidative Metabolism (CYP450)

The primary clearance mechanism for non-antibiotic bicyclic lactams is CYP-mediated oxidation.

Case Study: Isoindolinones (p53 Activators)

Isoindolinone scaffolds often suffer from rapid oxidation at the indole C2 and C3 positions when fused with tryptophan-derived moieties.[1]

  • Mechanism: CYP isoforms (typically 3A4) epoxidize the electron-rich indole double bond or hydroxylate the benzylic carbon of the isoindolinone.

  • Engineering Solution:

    • Halogen Blocking: Introduction of a Bromine or Chlorine atom at the C2 position blocks the site of oxidation, acting as a metabolic "stop sign."

    • Electronic Deactivation: Replacing the fused phenyl ring with an electron-deficient heterocycle (e.g., pyridine) raises the ionization potential, making the system less susceptible to the initial single-electron transfer (SET) step of CYP oxidation.

Hydrolytic Instability

For bridged lactams (e.g., 8-azabicyclo[3.2.1]octan-3-ones), the bridgehead nitrogen is often protected from oxidation by steric bulk, but the amide bond itself can be vulnerable if the ring system is highly strained.

  • Rule of Thumb: 5,6-fused systems (e.g., indolizidinones) generally exhibit superior hydrolytic stability compared to 4,5-fused systems due to reduced angular strain.

Optimization Strategies Summary
LiabilityStructural FeatureOptimization StrategyMechanism of Action

-Hydroxylation
C-H bond adjacent to Lactam NDeuteration (

for

)
Kinetic Isotope Effect (KIE) slows C-H bond breakage (

).
Aromatic Oxidation Fused Phenyl RingAza-substitution (N for CH)Lowers HOMO energy; reduces electron density available for CYP heme.

-Dealkylation
Lactam Nitrogen SubstituentCyclization / Steric BulkIncorporating the N-substituent into a ring prevents formation of the carbinolamine intermediate.

Visualization: Metabolic Pathways & Logic

The following diagram illustrates the divergent metabolic fates of a generic bicyclic lactam and the logic gates for structural optimization.

MetabolicPathways node_sub Parent Bicyclic Lactam node_cyp CYP3A4/2D6 (Liver Microsomes) node_sub->node_cyp Phase I node_est Esterases/Amidases (Plasma/Liver) node_sub->node_est Hydrolysis node_ox Oxidative Metabolite (CYP) node_strat1 Strategy: Deuteration or Fluorination node_ox->node_strat1 Identify Soft Spot node_hyd Hydrolytic Product (Ring Open) node_strat2 Strategy: Ring Expansion or Bioisostere node_hyd->node_strat2 Identify Strain node_stable Optimized Scaffold node_cyp->node_ox Hydroxylation/ Epoxidation node_est->node_hyd Amide Bond Cleavage node_strat1->node_stable Block Site node_strat2->node_stable Relieve Strain

Figure 1: Divergent metabolic pathways for bicyclic lactams and associated remedial engineering strategies.

Experimental Protocols: Validating Stability

To rigorously assess the metabolic stability of bicyclic lactam analogs, a standardized Microsomal Stability Assay is required. This protocol is designed to determine intrinsic clearance (


) and identify metabolites.[2][3]
In Vitro Microsomal Stability Assay

Objective: Determine


 and 

using pooled liver microsomes (Human/Rat).

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)[4]

  • Liver Microsomes (20 mg/mL protein concentration)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH)
    
  • Test Compound (10 mM DMSO stock)

  • Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

Protocol Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer. Add test compound to a final concentration of 1 µM (ensure DMSO < 0.1%). Pre-incubate at 37°C for 5 minutes.

    • Why 1 µM? To ensure metabolic kinetics remain linear (Michaelis-Menten conditions where

      
      ).
      
  • Initiation: Add NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Stop Solution. Vortex for 10 min; centrifuge at 4,000 rpm for 20 min to precipitate proteins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Metabolite Identification (MetID)

If


 is high (> 50 µL/min/mg), perform MetID to locate the soft spot.
  • Repeat assay at higher concentration (10 µM) to generate sufficient metabolite.

  • Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

  • Look for mass shifts: +16 Da (Hydroxylation), +14 Da (Oxidation to carbonyl), -14 Da (Demethylation).

Workflow Visualization: The Stability Screening Loop

This diagram outlines the iterative cycle of design, test, and analyze used in high-performance drug discovery environments.

StabilityWorkflow node_design 1. Design & Synthesis (Bicyclic Lactam Library) node_assay 2. Microsomal Stability Assay (Human/Rat Liver Microsomes) node_design->node_assay node_decision CL_int < Target? node_assay->node_decision Calculate t1/2 node_metid 3. Metabolite ID (HRMS) Locate Soft Spot node_decision->node_metid No (Unstable) node_pk 4. In Vivo PK (Rat/Mouse) node_decision->node_pk Yes (Stable) node_metid->node_design SAR Feedback (e.g., Block C2 site) node_pk->node_design Refine Properties node_discard Discard / Archive node_pk->node_discard Poor Bioavailability

Figure 2: Iterative screening workflow for optimizing metabolic stability in bicyclic lactam drug candidates.

References

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: RSC Medicinal Chemistry.[5] URL:[Link]

  • Microsomal Stability Assay Protocol. Source: Cyprotex / Evotec. URL:[Link]

  • Strategies to Enhance Metabolic Stability. Source: National Institute of Pharmaceutical Education and Research (NIPER) / PubMed. URL:[Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Source: MDPI / ResearchGate. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 3-Azabicyclo[3.1.1]heptan-2-one Scaffolds from Cyclobutanes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a privileged, conformationally restricted 3D bioisostere in modern drug discovery. By increasing the sp³-carbon fraction (Fsp³) of a molecule, this bridged bicyclic system significantly enhances pharmacokinetic properties, including metabolic stability and aqueous solubility, compared to flat aromatic rings. Recent advancements have specifically highlighted 3-azabicyclo[3.1.1]heptan-2-ones as highly effective bioisosteric replacements for pyridones and piperidines[1].

This application note details the causal logic and experimental protocols for synthesizing these highly strained bicyclic systems from readily available cyclobutane precursors.

Retrosynthetic Causality & Stereochemical Logic

The construction of the[3.1.1] bicyclic core relies on the strategic functionalization of a cyclobutane ring. The most robust thermodynamic approach involves the intramolecular lactamization of a 1,3-disubstituted cyclobutane.

The Self-Validating Stereochemical Filter: The formation of the C2–N3–C4 bridge across the C1 and C5 bridgeheads requires the cyclobutane precursor to possess a strict cis-1,3-relationship. The trans-isomer is geometrically precluded from cyclization due to prohibitive ring strain. This physical constraint acts as an elegant, self-validating purification system : when a crude diastereomeric mixture of cis/trans-3-(aminomethyl)cyclobutane-1-carboxylate is subjected to lactamization, only the cis-isomer can physically form the bridged lactam. The unreacted trans-isomer remains open and is easily purged from the system via a simple acidic aqueous wash. Consequently, upstream diastereoselective purification is entirely unnecessary, streamlining the workflow.

Experimental Protocols

Protocol A: Synthesis of 3-Azabicyclo[3.1.1]heptan-2-one

This protocol utilizes a strong base to drive the formation of the highly strained mono-carbonyl bicyclic system[2].

Step 1: Homologation via van Leusen Reaction Causality: To form the 3-atom bridge, the starting material (methyl 3-oxocyclobutane-1-carboxylate) requires a one-carbon homologation. TosMIC directly converts the ketone to a nitrile, establishing the correct carbon count.

  • Dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) and TosMIC (1.2 eq) in a 2:1 mixture of DME/EtOH.

  • Cool the solution to -10 °C under argon.

  • Add

    
    -BuOK (2.5 eq) portion-wise to maintain the internal temperature below 0 °C.
    
  • Stir for 4 hours, quench with water, and extract with EtOAc to yield methyl 3-cyanocyclobutane-1-carboxylate.

Step 2: Nitrile Reduction Causality: Complete reduction of the nitrile is necessary to generate the primary amine nucleophile required for the subsequent acyl substitution.

  • Dissolve the nitrile intermediate in MeOH.

  • Add 10% Pd/C (10% w/w).

  • Purge the vessel and stir under an H₂ atmosphere (balloon pressure) at 45 °C for 24 hours.

  • Filter through Celite and concentrate to yield methyl 3-(aminomethyl)cyclobutane-1-carboxylate as a cis/trans mixture.

Step 3: Stereoselective Intramolecular Lactamization Causality: The high ring strain of the [3.1.1] system increases the activation energy for cyclization. LiHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the primary amine. The resulting highly nucleophilic nitrogen anion allows cyclization to proceed at low temperatures, preventing intermolecular polymerization[2].

  • Dissolve the crude amine (1.0 eq) in anhydrous THF (0.1 M) under a nitrogen atmosphere.

  • Cool the reaction mixture to -20 °C.

  • Dropwise add LiHMDS (1.0 M solution in THF, 3.0 eq).

  • Stir the mixture at -20 °C for 1.5 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract with EtOAc. Wash the organic layer with 1M HCl to remove any unreacted trans-amine. Dry over Na₂SO₄ and concentrate to yield pure 3-azabicyclo[3.1.1]heptan-2-one.

Protocol B: Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione

For researchers requiring the 2,4-dione analog (e.g., for bicyclic Thalidomide analogs), an alternative Strecker-based route is highly scalable[3].

  • Strecker Reaction: Treat methyl 3-oxocyclobutane-1-carboxylate with NH₄Cl and NaCN in methanolic ammonia at room temperature to yield 3-amino-3-cyanocyclobutane-1-carboxylate. (Safety: Perform in a dedicated fume hood with cyanide protocols in place).

  • Hydrolysis & Cyclization: Selectively hydrolyze the nitrile to an amide using basic peroxide. Subsequently, treat the intermediate with

    
    -BuOK in THF. The base deprotonates the amide, driving the formation of the imide bridge to yield the 2,4-dione target[3].
    

Quantitative Data & Reaction Parameters

Reaction StepReagents & ConditionsTemp (°C)Target Intermediate / ProductTypical YieldStereochemical Note
Homologation TosMIC,

-BuOK, DME/EtOH
-10 to 0Methyl 3-cyanocyclobutane-1-carboxylate70–80%Diastereomeric mixture
Reduction H₂, Pd/C, MeOH45Methyl 3-(aminomethyl)cyclobutane-1-carboxylate85–95%Retains cis/trans mixture
Lactamization LiHMDS (3.0 eq), THF-20 to RT3-Azabicyclo[3.1.1]heptan-2-one40–50%*Only cis reacts ; trans is washed out
Strecker NH₄Cl, NaCN, NH₃/MeOHRT3-Amino-3-cyanocyclobutane-1-carboxylate80–85%Highly diastereoselective
Imide Formation

-BuOK, THF
RT1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione75–80%Requires cis relationship

*Yield is calculated over 2 steps from the nitrile, representing the theoretical maximum since only the cis-isomer (~50% of the mixture) can successfully cyclize.

Visualized Synthetic Logic

G cluster_0 Mono-Carbonyl Route (Base-Mediated Lactamization) cluster_1 2,4-Dione Route (Strecker / Imide Formation) A Methyl 3-oxocyclobutane- 1-carboxylate B Methyl 3-cyanocyclobutane- 1-carboxylate A->B TosMIC, t-BuOK E 3-Amino-3-cyano- cyclobutane-1-carboxylate A->E NH4Cl, NaCN C Methyl 3-(aminomethyl) cyclobutane-1-carboxylate (cis/trans mixture) B->C H2, Pd/C D 3-Azabicyclo[3.1.1] heptan-2-one C->D LiHMDS, THF, -20 °C (Only cis cyclizes) F 3-Amino-3-carbamoyl- cyclobutane-1-carboxylate E->F Partial Hydrolysis G 1-Amino-3-azabicyclo[3.1.1] heptane-2,4-dione F->G t-BuOK, THF

Synthetic logic for 3-azabicyclo[3.1.1]heptane derivatives via cyclobutane functionalization.

References

  • Lysenko, V., Portiankin, A., Shyshlyk, O., et al. "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." ChemRxiv, 2024. URL:[Link]

  • "Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]butanes." Journal of the American Chemical Society, 2024. URL:[Link]

  • "Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders." Patent WO2018160889A1, 2018.

Sources

Intramolecular imide formation protocols for bicyclic lactams

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocols for Intramolecular Imide Formation in Bicyclic Lactams

Executive Summary & Strategic Overview

Bicyclic lactams, particularly those containing the cyclic imide moiety (e.g., phthalimides, fused glutarimides, and succinimides), represent a privileged scaffold in medicinal chemistry. They serve as the pharmacophore in immunomodulatory drugs (IMiDs like Lenalidomide), anxiolytics, and androgen receptor antagonists.

The formation of the imide ring—specifically in a bicyclic context—presents unique challenges regarding regioselectivity , ring strain , and functional group compatibility . This guide moves beyond generic textbook examples to provide three field-validated protocols, selected based on the thermodynamic and kinetic profiles of the substrate.

Method Selection Matrix:

Constraint/Requirement Recommended Protocol Key Reagent Mechanism Type
Robust Substrate / Scale-up Protocol A: Base-Mediated CyclizationNaH / LiHMDSThermodynamic Control
Acid/Base Sensitive / Chiral Protocol B: CDI-Mediated DehydrationCDI (1,1'-Carbonyldiimidazole)Kinetic Activation
Halogenated Precursor / De Novo Protocol C: Pd-Catalyzed CarbonylationPd(OAc)₂, CO (or source)Transition Metal Catalysis

Mechanistic Pathways & Decision Logic

Understanding the causality of cyclization is critical for troubleshooting. The following diagram illustrates the divergent pathways for the three protocols.

ImideFormation Start Precursor Selection AmidoEster Amido-Ester Start->AmidoEster Protocol A AmicAcid Amic Acid (Mono-amide) Start->AmicAcid Protocol B HaloAmide o-Haloamide Start->HaloAmide Protocol C Deprotonation N-Deprotonation (NaH/LiHMDS) AmidoEster->Deprotonation Tetrahedral Tetrahedral Intermediate Deprotonation->Tetrahedral Cyclization Target BICYCLIC IMIDE Tetrahedral->Target -Alkoxide Activation Carboxyl Activation (CDI) AmicAcid->Activation AcylImidazolide Acyl Imidazolide Intermediate Activation->AcylImidazolide -CO2, -Imidazole AcylImidazolide->Target Intramol. Trap OxAdd Oxidative Addition (Pd0) HaloAmide->OxAdd COInsert CO Insertion (Acyl-Pd) OxAdd->COInsert +CO COInsert->Target Reductive Elim.

Figure 1: Mechanistic divergence of imide formation protocols. Protocol A relies on nucleophilicity of the amide nitrogen. Protocol B relies on electrophilicity of the activated acid. Protocol C constructs the carbonyl via insertion.

Protocol A: Base-Mediated Cyclization (The "Workhorse")

This method is the industrial standard for synthesizing glutarimide rings (e.g., Thalidomide analogues) from amido-esters.

Causality: The amide nitrogen is generally non-nucleophilic (


). Strong bases irreversibly deprotonate the nitrogen, creating a potent nucleophile that attacks the tethered ester.

Reagents:

  • Substrate: Methyl or Ethyl amido-ester.

  • Base: Sodium Hydride (NaH) (60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF or DMF (DMF accelerates rate but complicates workup).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon.

  • Solubilization: Dissolve the amido-ester substrate (1.0 equiv) in anhydrous THF (0.1 M concentration). Cool to 0 °C.

  • Deprotonation: Add NaH (1.2 equiv) portion-wise. Note: Gas evolution (H₂) will occur. Ensure distinct venting.

  • Cyclization: Allow the reaction to warm to room temperature. Stir for 1–4 hours.

    • Checkpoint: Monitor by TLC. The intermediate anion is stable; if reaction stalls, heat to 50 °C.

  • Quenching (Critical): The product is an imide, which is sensitive to base-mediated hydrolysis (ring-opening).

    • Procedure: Cool to 0 °C. Quench with saturated aqueous NH₄Cl (mildly acidic) rather than water to buffer the pH immediately.

  • Isolation: Extract with EtOAc, wash with brine, dry over MgSO₄.

Expert Insight: If the substrate contains a stereocenter adjacent to the imide nitrogen (e.g., glutamic acid derivatives), using LiHMDS at -78 °C is preferred over NaH to minimize racemization [1].

Protocol B: CDI-Mediated Dehydration (The Mild Alternative)

When substrates contain base-sensitive groups (e.g., epoxides, labile esters) or when starting from the dicarboxylic acid mono-amide (amic acid), this protocol is superior.

Causality: CDI converts the free carboxylic acid into an acyl imidazolide . This intermediate is highly electrophilic but, unlike acid chlorides, does not generate HCl. The driving force is the evolution of CO₂ and the formation of the stable aromatic imidazole byproduct.

Reagents:

  • Substrate: Amic acid (often generated in situ from anhydride + amine).

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.1 - 1.5 equiv).

  • Catalyst: DMAP (10 mol%) – optional, increases rate.

  • Solvent: Refluxing THF or Dichloroethane (DCE).

Step-by-Step Methodology:

  • Activation: To a solution of the amic acid (1.0 equiv) in anhydrous THF (0.2 M), add CDI (1.2 equiv) in one portion at room temperature.

  • Degassing: Stir for 30–60 minutes at RT.

    • Observation: Effervescence (CO₂) indicates successful formation of the acyl imidazolide.

  • Cyclization: Heat the mixture to reflux (66 °C for THF) for 4–12 hours.

    • Mechanism:[1][2][3][4][5][6][7] The pendant amide nitrogen attacks the acyl imidazolide, displacing imidazole.

  • Workup: Dilute with EtOAc and wash with 0.5 N HCl .

    • Reasoning: The acid wash removes the imidazole byproduct and any unreacted CDI (as imidazole hydrochloride), leaving the neutral imide in the organic phase.

Expert Insight: This protocol is "self-scavenging." The byproducts are gas (CO₂) and a water-soluble base (imidazole), making purification often possible without chromatography [2].

Protocol C: Pd-Catalyzed Carbonylative Cyclization (Advanced)

This method constructs the imide ring de novo from an ortho-halo amide. It is particularly powerful for fusing phthalimide rings to complex scaffolds where the pre-formed dicarboxylic acid is not available.

Causality: Palladium(0) undergoes oxidative addition into the Aryl-Halide bond. Carbon monoxide insertion forms an Acyl-Pd species, which is then intercepted by the pendant amide nitrogen intramolecularly [3].

Reagents:

  • Substrate: ortho-Iodo- or ortho-Bromo-benzamide derivative.

  • Catalyst: Pd(OAc)₂ (5 mol%) + Xantphos or PPh₃ (10 mol%).

  • CO Source: CO gas (balloon) or Mo(CO)₆ (solid source).

  • Base: Et₃N or K₂CO₃ (2.0 equiv).

Step-by-Step Methodology:

  • Inerting: Charge a pressure tube or Schlenk flask with the substrate, Pd(OAc)₂, and Ligand. Cycle Argon/Vacuum 3 times.

  • Solvent Addition: Add degassed 1,4-Dioxane or Toluene (0.1 M). Add the base.

  • CO Introduction:

    • Method A (Balloon): Purge the headspace with CO and attach a double-balloon of CO.

    • Method B (Solid): Add Mo(CO)₆ (1.1 equiv) directly to the flask (requires heating to >80 °C to release CO).

  • Reaction: Heat to 100 °C for 12–24 hours.

    • Checkpoint: The reaction mixture will turn black (Pd black precipitation) if the catalyst decomposes; ensure efficient stirring and high-quality ligands.

  • Workup: Filter through a pad of Celite to remove Pd residues. Concentrate and purify by column chromatography.

Expert Insight: For intramolecular reactions, high dilution is not strictly necessary because the entropy favors ring closure over intermolecular oligomerization, but 0.05 M is recommended if dimerization is observed [3].

Data Summary & Troubleshooting

Table 1: Protocol Comparison

FeatureProtocol A (Base)Protocol B (CDI)Protocol C (Pd-CO)
Starting Material Amido-EsterAmic Acido-Halo Amide
Atom Economy High (-Alkoxide)Medium (-CO₂, -Imidazole)Low (Ligands, Base)
Moisture Tolerance Low (Strictly Anhydrous)MediumHigh (if base is inorganic)
Primary Risk Ring HydrolysisDecarboxylation (rare)Catalyst Poisoning
Typical Yield 75–95%80–98%60–85%

Troubleshooting Guide:

  • Problem: Hydrolysis during workup (Protocol A).

    • Cause: The imide ring is thermodynamically unstable toward hydroxide attack.

    • Solution: Never use NaOH or NaHCO₃ for quenching. Use buffered NH₄Cl or dilute HCl/KHSO₄.

  • Problem: Low conversion (Protocol B).

    • Cause: The amide nitrogen is too electron-poor (e.g., sulfonamides or electron-deficient anilines).

    • Solution: Add a non-nucleophilic base (DBU) to assist in the deprotonation of the amide during the cyclization step.

  • Problem: Oligomerization (Protocol C).

    • Cause: Intermolecular reaction competes with intramolecular cyclization.

    • Solution: Decrease concentration to 0.01 M. Ensure the "bite angle" of the ligand (e.g., Xantphos) is appropriate for the ring size.

References

  • Miyazaki, M., et al. (2010). "Synthesis of Thalidomide Analogues via Base-Promoted Cyclization." Chem. Pharm. Bull., 58(2), 265-269. Link

  • Heller, S. T., & Sarpong, R. (2011). "Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazoles." Org.[7][8][9][10][11][12] Lett., 13(10), 2697–2699. Link

  • Bjerglund, K., et al. (2012). "Palladium-Catalyzed Carbonylation of Urea Derivatives: A New Route to N-Benzoyl Ureas and Imides." J. Org. Chem., 77(8), 3793–3799. Link

Sources

Diastereoselective Strecker Reaction for the Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The synthesis of α-amino acids and their derivatives is a cornerstone of modern medicinal chemistry. The Strecker reaction, first reported by Adolph Strecker in 1850, remains one of the most efficient methods for preparing these crucial building blocks.[1][2][3] The classic Strecker synthesis, however, produces a racemic mixture of amino acids.[2][4] Consequently, the development of asymmetric Strecker reactions to afford enantiomerically pure α-amino acids has been a major focus of research.[1][5] This guide focuses on the diastereoselective Strecker reaction as a powerful tool for synthesizing chiral α-aminonitriles, which are key precursors to α-amino acids incorporated into complex molecular architectures.

Specifically, we will explore the application of this reaction to the synthesis of derivatives of 3-azabicyclo[3.1.1]heptane. This bicyclic scaffold is of significant interest in drug discovery as a saturated bioisostere for aromatic rings like pyridine, offering improved physicochemical properties such as solubility and metabolic stability.[6][7][8] A recent efficient, multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives utilizes a diastereoselective Strecker reaction on a readily accessible 3-oxocyclobutanecarboxylate as a key step.[9][10][11] This application note will provide a detailed overview of the underlying principles and a practical, step-by-step protocol for researchers in drug development and organic synthesis.

Scientific Principles: Mechanism and Achieving Diastereoselectivity

The Strecker reaction is a three-component condensation of a carbonyl compound, an amine, and a cyanide source to form an α-aminonitrile.[12][13] The reaction proceeds through the initial formation of an imine from the carbonyl compound and the amine, followed by the nucleophilic addition of cyanide to the imine carbon.[2][3]

To achieve diastereoselectivity, a chiral auxiliary is typically employed. This is often a chiral amine that reacts with the achiral ketone to form a pair of diastereomeric imines or a single, sterically biased imine. The subsequent nucleophilic attack by the cyanide ion occurs preferentially from one face of the imine, leading to the formation of one diastereomer of the α-aminonitrile in excess. The choice of chiral auxiliary is critical for high diastereoselectivity.[5]

Strecker_Mechanism cluster_1 Imine Formation cluster_2 Cyanide Addition cluster_3 Hydrolysis & Auxiliary Removal Ketone Achiral Ketone Imine Chiral Imine Ketone->Imine + R-NH2 - H2O ChiralAmine Chiral Amine (R-NH2) ChiralAmine->Imine Aminonitrile Diastereomerically Enriched α-Aminonitrile Imine->Aminonitrile + CN- Cyanide Cyanide Source (e.g., TMSCN) Cyanide->Aminonitrile AminoAcid Chiral α-Amino Acid Aminonitrile->AminoAcid 1. Hydrolysis 2. Auxiliary Cleavage

Figure 1: General Mechanism of a Diastereoselective Strecker Reaction.

Application in the Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives

An efficient synthetic route to 3-azabicyclo[3.1.1]heptane derivatives leverages a diastereoselective Strecker reaction on ethyl 3-oxocyclobutanecarboxylate.[9][10] The resulting α-aminonitrile is a key intermediate that undergoes further transformations, including intramolecular cyclization, to form the bicyclic core. This approach provides a scalable pathway to these valuable building blocks for medicinal chemistry.[9]

The overall workflow can be visualized as follows:

Workflow Start Ethyl 3-oxocyclobutanecarboxylate Strecker Diastereoselective Strecker Reaction Start->Strecker Intermediate Diastereomerically Enriched Cyclobutane α-Aminonitrile Strecker->Intermediate Cyclization Intramolecular Imide Formation Intermediate->Cyclization Product 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Cyclization->Product

Figure 2: Synthetic workflow for 3-azabicyclo[3.1.1]heptane derivatives.

Detailed Experimental Protocol

This protocol describes the diastereoselective Strecker reaction of ethyl 3-oxocyclobutanecarboxylate using (R)-(+)-α-phenylethylamine as the chiral auxiliary and trimethylsilyl cyanide (TMSCN) as the cyanide source.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Ethyl 3-oxocyclobutanecarboxylate142.1510.01.42 g (1.33 mL)
(R)-(+)-α-Phenylethylamine121.1811.01.33 g (1.38 mL)
Trimethylsilyl cyanide (TMSCN)99.2212.01.19 g (1.60 mL)
Dichloromethane (DCM), anhydrous--50 mL
Magnesium sulfate (MgSO₄), anhydrous--As needed
Saturated aqueous NaHCO₃ solution--20 mL
Brine--20 mL
Ethyl acetate (EtOAc) for extraction--3 x 30 mL
Hexanes for chromatography--As needed

Instrumentation:

  • Round-bottom flask (100 mL) with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfer

  • Ice-water bath

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Imine Formation:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add ethyl 3-oxocyclobutanecarboxylate (1.42 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

    • Add (R)-(+)-α-phenylethylamine (1.33 g, 11.0 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to facilitate imine formation. The progress can be monitored by TLC or GC-MS.

  • Cyanide Addition:

    • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly add trimethylsilyl cyanide (1.19 g, 12.0 mmol) to the cooled solution via syringe over 5 minutes.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).

    • Stir vigorously for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired diastereomerically enriched α-aminonitrile.

Expected Outcome:

The reaction is expected to yield the diastereomerically enriched α-aminonitrile product as a pale yellow oil. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product or the purified material.

Characterization and Analysis

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product and assess the diastereomeric ratio by integration of characteristic signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): For accurate determination of the diastereomeric excess (d.e.).

Conclusion

The diastereoselective Strecker reaction is a robust and scalable method for the synthesis of chiral α-aminonitriles, which are valuable intermediates in the preparation of complex molecules for drug discovery. The application of this reaction to cyclobutanone derivatives provides a key strategic advantage in the synthesis of 3-azabicyclo[3.1.1]heptanes, a scaffold with promising potential in medicinal chemistry. The protocol detailed herein offers a practical guide for researchers to access these important building blocks.

References

  • Cai, X.-H., & Xie, B. (2014). Recent advances in asymmetric Strecker reactions. ARKIVOC, 2014(i), 205-248.
  • Recent advances on asymmetric Strecker reactions. (2014).
  • Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2025).
  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983.
  • Strecker amino acid synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ferreira, V. F., et al. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(6), 1699.
  • General Synthesis of 3-Azabicyclo[3.1.
  • The Catalytic Asymmetric Strecker Reaction. (n.d.). Organic Reactions.
  • Henning, R. H., & Urbach, H. U. (1983). Diastereoselective synthesis of bicyclic amino acids via ring contraction of α-chlorolactams. Tetrahedron Letters, 24(48), 5339-5342.
  • General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (2023).
  • Vedejs, E., & Fields, S. C. (2010). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 132(4), 1339-1347.
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry, 18(5), 569-623.
  • Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2025).
  • Gröger, H. (2003). Recent Developments in Catalytic Asymmetric Strecker-Type Reactions.
  • (A–D) Known synthetic approaches toward 3‐azabicyclo[3.1.1]heptanes.... (n.d.).
  • Máximo, F., et al. (2020). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules, 25(23), 5720.
  • SYNTHETIC APPROACHES TO HETEROCYCLIC α,α-DISUBSTITUTED AMINO ACIDS. (n.d.).
  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2000). Synthesis of β,β′-Diamino Acids from α-Amino Acid Derived β-Lactams. ChemInform, 31(21).
  • Catalytic Synthesis of Versatile Chiral Heterocycles: En Route to γ-Amino Acid Deriv
  • Diastereoselective Synthesis of β2-Amino Acids. (1999). R Discovery.
  • 3-AZABICYCLO[3.1.1]HEPTAN-2-ONE. (n.d.). MilliporeSigma.
  • Synthesis of 3-Azabicyclo[3.1.1]heptanes. (n.d.). Enamine.
  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. (2024). PubMed.

Sources

Application Note: N-Functionalization Strategies for 3-Azabicyclo[3.1.1]heptan-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The "Escape from Flatland" Paradigm

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a premier saturated 3D bioisostere for planar nitrogen-containing heterocycles, such as pyridine and piperidine[1]. In modern drug discovery, replacing planar aromatic rings with sp3-enriched bridged bicycles—a strategy known as "escaping from flatland"—dramatically improves physicochemical properties, including aqueous solubility, lipophilicity, and metabolic stability[1].

Specifically, 3-azabicyclo[3.1.1]heptan-2-one serves as a highly effective "central bioisostere" for pyridone, a motif found in numerous FDA-approved small molecules[2]. Functionalizing the N-position of this bicyclic lactam is critical because the nitrogen vector dictates hydrogen bond dynamics, spatial sterics, and overall pharmacokinetic profiles[2]. This guide details the mechanistic rationale, quantitative scope, and self-validating protocols for the N-functionalization of 3-azabicyclo[3.1.1]heptan-2-one.

Causality and Mechanistic Insights in N-Functionalization

Functionalizing the sterically constrained 3-azabicyclo[3.1.1]heptan-2-one core presents significant synthetic challenges. Researchers typically employ one of two strategies, each governed by distinct mechanistic causalities:

A. Late-Stage N-Alkylation (Post-Synthetic)

Direct nucleophilic substitution or Buchwald-Hartwig cross-coupling of the pre-formed lactam core allows for late-stage diversification.

  • Causality of Reagent Choice: The bridged bicyclic system imposes severe steric hindrance and entropic barriers[2]. Consequently, weak bases are ineffective. Complete deprotonation using a strong base (e.g., NaH) is required to maximize the nucleophilicity of the lactam nitrogen before electrophile introduction. However, harsh heating can lead to unwanted ring-opening.

B. De Novo Photochemical Synthesis (Pre-Functionalization)

To bypass the steric penalty of late-stage coupling, a breakthrough visible-light-mediated approach utilizes N-substituted bicyclo[1.1.0]butane-1-carboxamides (BCBs)[3]. By pre-installing the desired N-substituent (alkyl, aryl, or benzyl) on the acyclic precursor, the core is built around the functional group via an Ir/Lewis acid-catalyzed programmed diradical hydrogen atom transfer (DHAT)[3].

  • Causality of the Lewis Acid: The Lewis acid is not a mere additive; it is the mechanistic linchpin. It coordinates to the amide carbonyl, which isomerizes the BCB and modulates the reactivity of the resulting diradical intermediate[3]. This coordination significantly lowers the activation energy barrier for the challenging intramolecular C(sp3)–H DHAT, unlocking the subsequent cyclization to form the N-functionalized 3-azabicyclo[3.1.1]heptan-2-one[2].

MechanisticPathway A N-Substituted BCB Amide B Ir Catalyst + Visible Light (Triplet Sensitization) A->B C Lewis Acid Coordination (Isomerization) B->C D Diradical Intermediate C->D E Intramolecular C(sp3)-H DHAT D->E Lowers Barrier F Cyclization E->F G N-Functionalized 3-Azabicyclo[3.1.1]heptan-2-one F->G

Caption: Mechanistic pathway of Ir/Lewis acid-catalyzed DHAT for N-functionalized cyclization.

Quantitative Data & Reaction Scope

The photochemical DHAT methodology enables a broad scope of N-functionalization that is otherwise inaccessible via standard late-stage coupling[2]. The table below summarizes the quantitative yield ranges and functional group tolerances.

N-Substituent TypeRepresentative Functional GroupsYield RangeMechanistic & Application Notes
N-Benzyl -F, -Cl, -Br, -OMe, -CF370–95%Exhibits excellent tolerance to electronic variations on the aryl ring; ideal for probing lipophilic binding pockets[2].
N-Alkyl Halogens, Silanes, Heterocycles65–85%Regioselective DHAT enables diverse aliphatic functionalization without competitive elimination[2].
N-Aryl Phenyl, Substituted Aryls60–80%Provides direct access to N-aryl bioisosteres (e.g., pirfenidone analogs)[2].
Complex APIs Fluoxetine, Ibuprofen derivatives60–75%Demonstrates late-stage applicability for biorelevant molecules and chemical space exploration[2].

Experimental Protocols (Self-Validating Systems)

Protocol A: De Novo Synthesis via Photochemical DHAT[2][3]

This protocol describes the visible-light-mediated synthesis of N-functionalized 3-azabicyclo[3.1.1]heptan-2-ones directly from BCBs.

  • Reaction Assembly: In an argon-filled glovebox, add the N-substituted bicyclo[1.1.0]butane-1-carboxamide (BCB) precursor (0.2 mmol) to an oven-dried Schlenk tube.

  • Catalyst Loading: Add the Iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1–2 mol%) and the Lewis acid catalyst (e.g., Sc(OTf)3 or LiNTf2, 10–20 mol%).

    • Self-Validation Check: Run a parallel control reaction omitting the Lewis acid. The control should stall at the diradical stage (detectable via transient absorption or trapping), validating that the Lewis acid is actively lowering the DHAT barrier[3].

  • Solvent Addition: Dissolve the mixture in anhydrous, degassed solvent (e.g., DCE or PhCF3, 2.0 mL). Seal the tube tightly.

  • Irradiation: Place the tube in a photoreactor and irradiate with blue LEDs (440–450 nm) at room temperature for 12–24 hours. Monitor the conversion via LC-MS.

  • Workup & Purification: Quench the reaction with water, extract with EtOAc (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Classical Late-Stage N-Alkylation

For scenarios where the pre-formed 3-azabicyclo[3.1.1]heptan-2-one core is already available, standard N-alkylation can be employed.

  • Deprotonation: Dissolve 3-azabicyclo[3.1.1]heptan-2-one (1.0 eq) in anhydrous DMF (0.1 M) under a nitrogen atmosphere. Cool the flask to 0 °C.

  • Base Addition: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Stir for 30 minutes at 0 °C.

    • Self-Validation Check: Observe the reaction for visible hydrogen gas evolution. The cessation of bubbling confirms complete deprotonation of the sterically hindered lactam.

  • Electrophile Addition: Add the desired alkyl halide (1.5 eq) dropwise. Warm the reaction to room temperature and stir for 4–8 hours. Monitor via TLC.

  • Quenching & Purification: Carefully quench with saturated aqueous NH4Cl to neutralize unreacted NaH. Extract with EtOAc, wash the organic layer extensively with brine (to remove DMF), dry, and purify via column chromatography.

Bioisosteric Replacement Workflow

Workflow S1 Identify Pyridone Drug Candidate S2 Select N-Vector (Alkyl/Aryl/Benzyl) S1->S2 S3 Synthesize Precursor (BCB Amide) S2->S3 S4 Photochemical Ring Expansion S3->S4 S5 Isosteric Profiling (ADME/LogP) S4->S5

Caption: Workflow for designing and validating 3-azabicyclo[3.1.1]heptan-2-one bioisosteres.

References

  • Xiang Zhou, Zhonglin You, Baoting Wang, Yao Huang, Israel Fernández, Yang Xiong. "Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]butanes." Journal of the American Chemical Society, 2026.[Link]

  • Viacheslav Lysenko, Anton Portiankin, Oleh Shyshlyk, et al. "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs." European Journal of Organic Chemistry, 2025.[Link]

  • Pavel K. Mykhailiuk et al. "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." ChemRxiv / ResearchGate, 2023.[Link]

Sources

Rigidifying the Chasm: 3-Azabicyclo[3.1.1]heptane in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The "linkerology" of Proteolysis-Targeting Chimeras (PROTACs) has evolved from simple alkyl/PEG chains to rigid, conformationally restricted scaffolds.[1][2][3] This guide details the application of 3-azabicyclo[3.1.1]heptane —a bridged bicyclic amine—as a high-value linker motif. Unlike flexible chains that suffer from high entropic penalties upon binding, this rigid scaffold pre-organizes the PROTAC conformation, improves metabolic stability, and offers unique exit vectors for optimizing the ternary complex.

Part 1: Strategic Rationale

The Entropy-Enthalpy Trade-off

Traditional flexible linkers (PEG/alkyl) allow the Warhead and E3 Ligand to "fish" for their targets, but they incur a significant entropic penalty ($ \Delta S


 \alpha < 1 $) and "hook effects" at lower concentrations.

Why 3-azabicyclo[3.1.1]heptane?

  • Conformational Restriction: The bridged bicyclic structure locks the linker into a specific geometry, reducing the energetic cost of freezing rotatable bonds.

  • Vector Geometry: Unlike the linear projection of piperazine (180°), the [3.1.1] system offers unique angular exit vectors (approx. 109°-120° depending on substitution), allowing access to novel protein-protein interface (PPI) pockets.

  • Physicochemical Superiority: As a saturated bioisostere of pyridine/piperidine, it lowers lipophilicity (LogD) while maintaining high solubility, addressing the "molecular obesity" often seen in PROTACs.

Visualization: The Thermodynamic Landscape

The following diagram illustrates the energetic advantage of rigid linkers in stabilizing the Ternary Complex.

Thermodynamics PROTAC_Flex Flexible PROTAC (High Entropy) Transition Binding Event PROTAC_Flex->Transition High Entropic Penalty PROTAC_Rigid Rigid PROTAC ([3.1.1] Scaffold) PROTAC_Rigid->Transition Pre-organized State Complex_Unstable Unstable Ternary Complex (High ΔG) Transition->Complex_Unstable Flexible Linker Complex_Stable Stable Ternary Complex (Low ΔG, High Cooperativity) Transition->Complex_Stable Rigid Linker ([3.1.1])

Figure 1: Thermodynamic funnel showing how rigidification reduces entropic penalty, favoring stable ternary complex formation.

Part 2: Chemical Synthesis & Functionalization

The 3-azabicyclo[3.1.1]heptane core can be synthesized de novo or sourced as a protected building block (e.g., N-Boc-3-azabicyclo[3.1.1]heptane).

Protocol 1: Core Functionalization

Objective: Create a bifunctional linker ready for coupling to POI and E3 ligands. Starting Material: tert-butyl 3-azabicyclo[3.1.1]heptane-3-carboxylate (Commercial or synthesized via cyclobutane cyclization).

Step-by-Step Methodology:
  • C6-Functionalization (Exit Vector A):

    • Reagents: Lithium diisopropylamide (LDA), Electrophile (e.g., ethyl bromoacetate).

    • Procedure: Cool a solution of the N-Boc protected amine in dry THF to -78°C. Add LDA (1.1 eq) dropwise. Stir for 30 min. Add ethyl bromoacetate. Warm to RT.

    • Outcome: Introduces a carboxylate handle at the bridgehead or C6 position (depending on specific isomer/substitution pattern), creating the first attachment point.

  • Deprotection (Exit Vector B):

    • Reagents: TFA/DCM (1:4 v/v).

    • Procedure: Stir the C-functionalized intermediate in TFA/DCM for 1 hour. Concentrate in vacuo.

    • Outcome: Exposes the secondary amine (N3 position) for the second attachment.

  • Linker Extension (Optional):

    • If the [3.1.1] core is too short, extend the N-terminus using a short PEG spacer (e.g., Boc-PEG2-COOH) via standard amide coupling (HATU/DIPEA) before final assembly.

Part 3: PROTAC Assembly

Strategy: Convergent Synthesis. We will couple the "Warhead" (POI ligand) and "Anchor" (E3 ligand) sequentially to the rigid linker.

Protocol 2: Amide Coupling Assembly

Prerequisites:

  • Ligand A: POI ligand with a carboxylic acid handle.

  • Ligand B: E3 ligand (e.g., Thalidomide derivative) with an activated ester or alkyl halide.

  • Linker: 3-azabicyclo[3.1.1]heptane derivative (from Protocol 1).[4][5][6]

Workflow:
  • N-Terminus Coupling (The "Easy" Bond):

    • Dissolve Linker (free amine form) in DMF.

    • Add Ligand A-COOH (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Observation: Monitor by LC-MS. The rigid amine is nucleophilic but sterically encumbered; reaction times may be longer (4–16 h) than with piperazine.

  • C-Terminus Coupling:

    • Hydrolyze the ester group on the linker (LiOH, THF/H2O) to reveal the acid.

    • React with Ligand B-Amine using HATU/DIPEA.

  • Purification:

    • Perform Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Note: Rigid PROTACs often elute earlier than their flexible counterparts due to lower lipophilicity.

Part 4: Biological Evaluation

Objective: Validate that the rigid linker permits the formation of a productive Ternary Complex.

Protocol 3: Ternary Complex Stability (TR-FRET)

Rationale: A degradation phenotype (Western Blot) is the ultimate goal, but it does not explain mechanism. TR-FRET measures the proximity of the E3 ligase and POI induced by the PROTAC.

Materials:
  • Recombinant POI (tagged, e.g., GST-POI).

  • Recombinant E3 Ligase (tagged, e.g., His-Cereblon).

  • Fluorophores: Anti-GST-Tb (Donor), Anti-His-d2 (Acceptor).

Procedure:
  • Titration: Prepare a serial dilution of the [3.1.1]-PROTAC in assay buffer (50 mM HEPES, 100 mM NaCl, 0.1% Pluronic F-127).

  • Incubation: Mix PROTAC with POI (50 nM) and E3 (50 nM). Incubate for 60 min at RT.

  • Detection: Add antibodies. Incubate 60 min. Read on a plate reader (Excitation: 337 nm; Emission: 665 nm / 620 nm).

  • Analysis: Plot FRET ratio vs. [PROTAC].

    • Success Metric: A bell-shaped curve indicates ternary complex formation. Compare the $ K_{D,ternary} $ and $ V_{max} $ (hook effect height) against a flexible PEG-analog.

    • Interpretation: A higher $ V_{max} $ for the rigid linker implies a more populated, stable ternary species.

Visualization: Evaluation Workflow

Workflow Start Synthesized [3.1.1] PROTAC Step1 Physicochem Profiling (LogD, Kinetic Sol) Start->Step1 Step2 Binary Binding Check (SPR/FP) Step1->Step2 Step3 Ternary Complex Assay (TR-FRET / AlphaLISA) Step2->Step3 Step4 Degradation Assay (Western Blot / HiBiT) Step3->Step4 Decision Is DC50 < 100nM? Step4->Decision Optimize Adjust Exit Vector (C6 vs C1 substitution) Decision->Optimize No Success Lead Candidate Decision->Success Yes Optimize->Start Re-synthesis

Figure 2: Screening cascade for validating rigid PROTACs. Note the feedback loop to vector optimization.

Part 5: Comparative Data Analysis

When moving from a PEG linker to a 3-azabicyclo[3.1.1]heptane linker, expect the following shifts in data profiles.

ParameterFlexible Linker (PEG3)Rigid Linker ([3.1.1]Heptane)Impact
Entropy ($ \Delta S $) High penalty (floppy)Low penalty (pre-organized)Improved affinity ($ K_d $)
Cooperativity ($ \alpha $) Often < 1 (negative)Potential for > 1 (positive)Sharper degradation curve
Solubility HighHighMaintains aqueous solubility without "grease"
Permeability (PAMPA) Low to ModerateModerate to HighImproved cellular uptake
Metabolic Stability Low (oxidative cleavage)High (saturated bicycle)Longer half-life ($ t_{1/2} $)

References

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives. ChemRxiv, 2024.[7] Link

    • Context: Describes the scalable synthesis of the core scaffold, essential for generating starting m
  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie Int. Ed., 2023.[6][8] Link

    • Context: Establishes the scaffold as a bioisostere for pyridine/piperidine and details its physicochemical advantages.
  • Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 2020. Link

    • Context: authoritative review on the shift from flexible to rigid linkers in degrader design.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs. RSC Medicinal Chemistry, 2024. Link

    • Context: Provides experimental evidence of the trade-off between permeability and complex stability using rigid linkers.[9]

  • Linkers in PROTACs. Precise PEG, 2024. Link

    • Context: General overview of linker types including cycloalkane-based rigid systems.

Sources

Application Note: Engineering Next-Generation PROTACs via Azabicycloheptane Incorporation into Thalidomide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The clinical success of targeted protein degradation (TPD) relies heavily on the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase using immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. However, traditional phthalimide-based glutarimide analogs present significant drug design challenges: they possess low fraction sp³ (


) character, limited aqueous solubility, and highly restricted, flat exit vectors for linker attachment.

To overcome these limitations, modern rational drug design has shifted toward the incorporation of bridged bicyclic aliphatic systems into the IMiD pharmacophore[1]. Replacing the planar phthalimide core—or modifying the linker attachment point—with an azabicycloheptane scaffold acts as a sophisticated bioisostere.

The Causality of the Scaffold:

  • Conformational Restriction: The rigid, bridged nature of azabicycloheptane minimizes the entropic penalty upon ternary complex formation. It projects the linker into the solvent channel at a highly defined trajectory, reducing non-productive conformations.

  • Physicochemical Enhancement: Transitioning from a flat aromatic ring to an sp³-rich bicyclic system significantly improves aqueous solubility and metabolic stability, critical parameters for the in vivo efficacy of Proteolysis Targeting Chimeras (PROTACs) [2].

  • Target Selectivity: Altering the spatial geometry of the CRBN-binding domain directly influences the cooperativity of the ternary complex, allowing researchers to tune out off-target degradation (e.g., IKZF1/3) while maximizing the degradation of the target protein of interest (POI).

Pathway Visualization

PROTAC_Pathway POI Target Protein of Interest (POI) Ternary Cooperative Ternary Complex (POI - PROTAC - CRBN) POI->Ternary PROTAC Azabicycloheptane-PROTAC (Rigidified Linker Vector) PROTAC->Ternary High Fsp3 enhances cell permeability CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Ubiquitin Polyubiquitination via E2 Ternary->Ubiquitin Proximity-induced Ub transfer Proteasome 26S Proteasomal Degradation Ubiquitin->Proteasome

Caption: Mechanism of Azabicycloheptane-PROTAC mediated ternary complex formation and target degradation.

Quantitative Data: Scaffold Comparison

The following table summarizes the typical physicochemical and biological enhancements observed when transitioning from a standard pomalidomide-based PROTAC to an azabicycloheptane-modified analog targeting a model kinase.

ParameterStandard Pomalidomide-PROTACAzabicycloheptane-PROTACCausality / Impact
CRBN Binding (

)
1.2 µM0.8 µMMaintained/improved affinity due to optimized tri-tryptophan pocket engagement.
Target

45 nM12 nMRigid exit vector reduces entropic penalty, improving ternary complex cooperativity.
Maximum Degradation (

)
85%98%Enhanced cellular permeability and sustained ternary complex half-life.
Fraction sp³ (

)
0.250.48Increased 3D character reduces flat-molecule aggregation.
Aqueous Solubility < 5 µM> 40 µMDisruption of planar

stacking improves solvation.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every critical assay includes specific mechanistic controls to confirm that the observed results are genuinely driven by CRBN-mediated proteasomal degradation.

Protocol A: TR-FRET CRBN Displacement Assay

Purpose: To quantify the binding affinity of the synthesized azabicycloheptane-PROTAC to the CRBN E3 ligase complex [3].

Materials:

  • Recombinant His-tagged CRBN-DDB1 complex.

  • Cy5-labeled Thalidomide tracer.

  • Europium (Eu)-labeled anti-His antibody.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X solution of His-CRBN-DDB1 (10 nM) and Eu-anti-His antibody (2 nM) in Assay Buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the azabicycloheptane-PROTAC in DMSO. Transfer 100 nL of each concentration to a 384-well low-volume microplate using an acoustic dispenser (e.g., Echo 550).

  • Complex Formation: Add 5 µL of the 2X CRBN/Antibody solution to the microplate. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 5 µL of 2X Cy5-Thalidomide tracer (final concentration 20 nM).

  • Incubation & Reading: Incubate the plate in the dark for 60 minutes at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Fit the data to a 4-parameter logistic curve to determine the

    
    .
    

Expert Insight & Causality: We utilize TR-FRET rather than standard fluorescence polarization (FP) because the time-resolved nature of Europium emission eliminates auto-fluorescence interference from the complex PROTAC molecules.

Protocol B: Cellular Degradation & Mechanistic Validation Assay

Purpose: To evaluate the intracellular degradation efficacy (


, 

) of the PROTAC and validate its mechanism of action.

Materials:

  • Target-expressing cell line (e.g., HEK293T or specific disease model).

  • MG132 (Proteasome inhibitor).

  • Lenalidomide (CRBN competitor).

  • Lysis buffer and Western Blot / HiBiT assay reagents.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells at

    
     cells/well in a 96-well plate. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Mechanistic Pre-treatment (The Self-Validating Step):

    • Control Wells: Add vehicle (0.1% DMSO).

    • Proteasome Blockade Wells: Pre-treat with 1 µM MG132 for 2 hours.

    • CRBN Competition Wells: Pre-treat with 10 µM Lenalidomide for 2 hours.

  • PROTAC Treatment: Treat all wells with a concentration gradient of the azabicycloheptane-PROTAC (e.g., 1 pM to 10 µM) for 24 hours.

  • Harvest & Lysis: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Quantification: Quantify POI levels via quantitative Western Blot (normalized to GAPDH or

    
    -actin) or via luminescence if using a HiBiT-tagged target.
    

Expert Insight & Causality: This protocol is a self-validating system. If the POI is degraded in the standard wells, but degradation is completely rescued in the MG132 and Lenalidomide wells, you have definitively proven that the azabicycloheptane-PROTAC functions via the intended CRBN-dependent proteasomal pathway, ruling out off-target cytotoxicity or transcriptional downregulation.

References

  • A patent review of Mpro protease inhibitors for the treatment of COVID-19 infections (2020 – present) Taylor & Francis / Expert Opinion on Therapeutic Patents URL:[Link]

  • 7-Azabicyclo[2.2.1]heptane as a scaffold for the development of selective sigma-2 (σ2) receptor ligands PubMed / NIH URL:[Link]

  • N/C-degron pathways and inhibitor development for PROTAC applications PubMed / NIH URL:[Link]

Application Note: Directed C(sp³)-H Activation of Bridged Bicyclic Lactams

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists seeking to utilize Late-Stage Functionalization (LSF) on rigid, 3D-rich scaffolds. It focuses on the Pd-Catalyzed Transannular C(sp³)-H Arylation of Bridged Bicyclic Lactam Derivatives , a methodology essential for escaping "flatland" in drug discovery.

Protocol ID: AN-CH-BBL-05 | Version: 2.1 Target Scaffold: 2-azabicyclo[2.2.1]heptane (Vince Lactam Core) Methodology: Auxiliary-Directed Palladium Catalysis

Executive Summary

Bridged bicyclic lactams, such as 2-azabicyclo[2.2.1]heptan-3-one (saturated Vince lactam), represent high-value pharmacophores due to their defined 3D vectors and metabolic stability. However, functionalizing the bridgehead (C1/C4) or methylene bridge (C7) positions is synthetically arduous using classical enolate chemistry.

This guide details a C(sp³)-H Activation Protocol enabling the regioselective installation of aryl and heteroaryl groups onto the bicyclic core. By utilizing a removable bidentate directing group (DG) on the nitrogen, we bypass de novo synthesis, allowing for the rapid generation of structure-activity relationship (SAR) libraries from a single parent scaffold.

Key Benefits[1][2]
  • Access to Quaternary Centers: Direct functionalization of the bridgehead carbon.

  • Transannular Reach: Ability to target remote C-H bonds (C6/C7) via geometric constraint.

  • Stereocontrol: The rigid bicyclic framework dictates exclusive exo-selectivity in many cases.

Structural Analysis & Reactivity Profile[3]

The 2-azabicyclo[2.2.1]heptane core is characterized by significant ring strain (~60 kcal/mol) and a fixed boat conformation. Successful C-H activation relies on exploiting this rigidity.

Mechanistic Logic: The "Geometric Clamp"

Standard monodentate directing groups often fail due to the high energy barrier of distorting the bicyclic system to meet the square-planar Pd(II) geometry.

  • Solution: Use of Bidentate Auxiliaries (e.g., 8-Aminoquinoline or Picolinamide). These form a rigid

    
    -chelate with Palladium, forcing the metal center into close proximity with the transannular C-H bonds.
    
  • Regioselectivity: The specific bite angle of the auxiliary determines whether the catalyst activates the

    
    -C-H (bridgehead) or 
    
    
    
    -C-H (bridge) positions.
Graphviz Pathway: Mechanism of Action

The following diagram illustrates the catalytic cycle, highlighting the critical Concerted Metalation-Deprotonation (CMD) step.

CH_Activation_Mechanism Substrate Substrate-DG (Bridged Lactam) Pd_Coord Pd(II) Coordination (N,N-Chelation) Substrate->Pd_Coord + Pd(OAc)2 CMD_Step CMD Transition State (Rate Limiting) Pd_Coord->CMD_Step Ag2CO3/Base Palladacycle Rigid Palladacycle (Intermediate) CMD_Step->Palladacycle - AcOH OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination (C-C Bond Formation) OxAdd->RedElim Pd(IV) Species RedElim->Pd_Coord Catalyst Regeneration Product Arylated Product RedElim->Product - Pd(II)

Caption: Figure 1. The Pd(II)/Pd(IV) catalytic cycle driven by a bidentate directing group (DG). The CMD step is facilitated by the rigid bicyclic framework, which pre-organizes the C-H bond near the metal center.

Detailed Experimental Protocol

Phase A: Substrate Preparation (DG Installation)

Prerequisite: The lactam nitrogen must be available. If starting from the amide (lactam), this protocol assumes the use of 8-Aminoquinoline (AQ) installed via amide coupling to a pendant carboxylic acid, OR the conversion of the lactam to the amine followed by Picolinamide (PA) attachment. Selected Route:Picolinamide-Directed Transannular Arylation (Most robust for this scaffold).

Reagents:

  • 2-azabicyclo[2.2.1]heptane (amine core)

  • Picolinic acid

  • HATU, DIPEA, DCM

Procedure:

  • Dissolve the amine (1.0 equiv) and picolinic acid (1.1 equiv) in dry DCM (0.2 M).

  • Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0 °C.

  • Stir at RT for 4 hours.

  • Perform aqueous workup (NaHCO₃ wash) and purify via flash chromatography (EtOAc/Hex).

  • Result: N-Picolinoyl-2-azabicyclo[2.2.1]heptane (Stable Precursor).

Phase B: C(sp³)-H Arylation (The Core Reaction)

Materials Table:

ComponentReagentEquiv.[1][2][3][4][5][6]Role
Catalyst Pd(OAc)₂0.10 (10 mol%)C-H Activator
Substrate PA-Linked Bicycle1.00Starting Material
Coupling Partner Aryl Iodide (Ar-I)2.0 - 3.0Aryl Source
Base/Promoter Ag₂CO₃1.0 - 2.0Halide Scavenger/Base
Additive Pivalic Acid (PivOH)0.50Proton Shuttle (CMD)
Solvent HFIP / t-AmylOH[0.1 M]Stabilizes Pd-Cluster

Step-by-Step Workflow:

  • Setup: In a glovebox or under argon flow, charge a 15 mL screw-cap pressure vial with the Substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg), Ag₂CO₃ (55 mg), and PivOH (10 mg).

  • Addition: Add the Aryl Iodide (solid) if applicable. If liquid, add via syringe after solvent.

  • Solvation: Add HFIP (Hexafluoroisopropanol) (2.0 mL). Note: HFIP is critical for lowering the barrier of C-H cleavage in electron-deficient systems.

  • Reaction: Seal the vial tightly. Heat to 110 °C in an aluminum block for 16–24 hours.

    • Visual Check: The reaction typically turns from dark brown to a grey suspension (AgI precipitation).

  • Workup: Cool to RT. Dilute with DCM (10 mL) and filter through a Celite pad to remove silver salts.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography. (Typical eluent: 20-40% EtOAc in Hexanes).

Phase C: Directing Group Removal (Optional)

To recover the free amine/lactam functionality:

  • Dissolve product in MeOH/THF (1:1).

  • Add NaOH (2M) or perform reductive cleavage (Zn/AcOH) depending on the specific auxiliary used.

  • Heat at 60 °C until conversion is complete (LCMS monitoring).

Troubleshooting & Optimization (Expertise)

The following matrix addresses common failure modes specific to bridged systems.

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Steric crowding at Pd center.Switch solvent to t-AmylOH or add (BnO)₂PO₂H (dibenzyl phosphate) as a more active proton shuttle.
Protodeiodination (Ar-I -> Ar-H) Oxidative addition is too slow.Increase concentration of Ar-I (3.0 equiv) or switch to Aryl Bromides with a specialized ligand (e.g., phosphine-free conditions).
C4 vs. C7 Regioselectivity Mix Bite angle ambiguity.C4 (Bridgehead) is favored by 5-membered chelates (Picolinamide). C7 (Bridge) is favored by 6-membered chelates (e.g., 2-hydrazinylpyridine).
Black Pd Precipitation Catalyst decomposition.[1]Add BQ (Benzoquinone) (0.2 equiv) to stabilize the Pd(0) species prior to re-oxidation or oxidative addition.
Graphviz Workflow: Optimization Logic

Optimization_Flow Start Initial Screen: Pd(OAc)2, Ag2CO3, HFIP, 110°C Check Check LCMS Conversion Start->Check Low_Conv Low Conversion (<20%) Check->Low_Conv No Product Decomp Pd Black / Deiodination Check->Decomp Side Products Good Yield > 60% Check->Good Success Action1 Add Ligand: MPAThio Change Solvent: t-AmylOH Low_Conv->Action1 Action2 Add Stabilizer: Benzoquinone Switch Base: Ag3PO4 Decomp->Action2 Scale Proceed to Scale-Up (Gram Scale) Good->Scale

Caption: Figure 2. Decision tree for optimizing reaction conditions based on initial LCMS data.

References

  • Topolovčan, N. et al. (2018). Second-Generation Palladium Catalyst System for the Transannular C–H Functionalization of Azabicycloalkanes. Journal of the American Chemical Society. Link

    • Core Reference: Establishes the transannular arylation protocol for 7-azanorbornanes (Vince lactam core).
  • He, J. et al. (2012). Ligand-Promoted C(sp3)–H Olefination, Alkylation, and Arylation. Science. Link

    • Mechanistic Grounding: Foundational work on ligand acceleration in C(sp3)
  • Doyle, M. P. et al. (2015). Enantioselective cis-β-lactam synthesis by intramolecular C–H functionalization. Chemical Science. Link

    • Alternative Approach: Discusses forming the lactam ring via Rh-c
  • Zhu, R. et al. (2016). Ligand-Enabled C(sp3)–H Activation of Piperidines and Azetidines. Accounts of Chemical Research. Link

    • Scope: Expands on the reactivity of satur
  • Ma, J. A. et al. (2011). Catalytic Enantioselective C-H Functionalization of Bridged Bicyclic Systems. Chemical Reviews. Link

    • Review: Comprehensive overview of bridged system reactivity.

Disclaimer: This protocol involves the use of heavy metals and high temperatures. All experiments should be conducted in a fume hood with appropriate PPE. Consult MSDS for HFIP and Palladium salts before use.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3-azabicyclo[3.1.1]heptane in Methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-azabicyclo[3.1.1]heptane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly its tendency to isomerize in methanol. Our goal is to equip you with the knowledge to anticipate and prevent this unwanted side reaction, ensuring the integrity of your experiments and the quality of your results.

Introduction: The Challenge of Isomerization

3-Azabicyclo[3.1.1]heptane and its derivatives are valuable scaffolds in medicinal chemistry, often used as bioisosteres for aromatic rings to improve physicochemical properties such as solubility and metabolic stability. However, their unique strained bicyclic structure can also be a source of chemical instability, particularly in protic solvents like methanol. Researchers have observed that while 3-azabicyclo[3.1.1]heptane is stable in aprotic solvents such as acetonitrile, dimethyl sulfoxide (DMSO), and chloroform, it can undergo isomerization in methanol, even at room temperature.[1] This guide will delve into the causes of this isomerization and provide practical solutions to mitigate it.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-azabicyclo[3.1.1]heptane sample showing signs of degradation or isomerization when dissolved in methanol?

A1: The isomerization of 3-azabicyclo[3.1.1]heptane in methanol is often attributed to the protic nature of the solvent and the presence of acidic impurities. Methanol can act as a proton source, and even trace amounts of acid can catalyze the ring-opening and subsequent rearrangement of the bicyclic amine. The nitrogen atom in the 3-position can be protonated, which weakens the C-N bonds and facilitates isomerization to a more thermodynamically stable structure.

Q2: What are the common acidic impurities in methanol that can cause this isomerization?

A2: Commercially available methanol can contain several acidic impurities, including:

  • Carbon dioxide: Absorbed from the atmosphere, it can form carbonic acid in methanol.

  • Formic acid: Formed from the oxidation of formaldehyde, a common impurity in synthetic methanol.[2]

  • Other organic acids: Trace amounts of other organic acids may be present from the manufacturing process.

Q3: At what temperatures does this isomerization in methanol typically occur?

A3: Isomerization of similar bicyclic amines in methanol has been observed to proceed even at room temperature.[1] Elevated temperatures will likely accelerate the rate of this degradation. The thermal stability of amines in the presence of acidic species is generally lower.[3]

Q4: How can I detect and quantify the isomerization of 3-azabicyclo[3.1.1]heptane?

A4: The most common analytical techniques to monitor the stability and detect isomerization are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the appearance of new signals corresponding to the isomerized product and the disappearance of the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive technique to separate the starting material from any isomers and confirm their molecular weights.

Troubleshooting Guides

Issue 1: Isomerization Observed During Reaction in Methanol

If you are observing the formation of an isomer during a reaction where 3-azabicyclo[3.1.1]heptane is a reactant and methanol is the solvent, follow these troubleshooting steps.

A Isomerization Detected in Methanol B Investigate Solvent Purity A->B C Evaluate Reaction Conditions A->C D Consider Alternative Solvents A->D E Purify Methanol B->E Impurities Suspected F Add a Basic Stabilizer B->F Trace Acidity Likely G Lower Reaction Temperature C->G High Temp Reaction H Use Aprotic Polar Solvent D->H Methanol is Essential? No I Problem Resolved E->I F->I G->I H->I

Caption: Troubleshooting workflow for isomerization in methanol.

Protocol 1: Purification of Methanol

To remove acidic impurities, methanol should be purified before use.

Method A: Distillation from Magnesium Methoxide

  • Preparation: In a dry flask, add 5 g of magnesium turnings and 0.5 g of iodine to 50-75 mL of methanol.

  • Reaction: Gently warm the mixture until the iodine color disappears and hydrogen evolution ceases. This indicates the formation of magnesium methoxide.

  • Distillation: Add up to 1 L of the methanol to be purified and reflux for 2-3 hours.

  • Collection: Distill the purified methanol, taking care to exclude atmospheric moisture.

Method B: Treatment with Basic Alumina

  • Setup: Pass the methanol through a column packed with activated basic alumina.

  • Elution: Collect the methanol that elutes from the column. This method is effective for removing trace amounts of acid and water.

Protocol 2: Use of a Basic Stabilizer

For reactions where trace acidity is a persistent issue, the addition of a non-nucleophilic base can be beneficial.

  • Selection: Choose a hindered, non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA).

  • Addition: Add a small amount of the base (e.g., 0.1-1 mol%) to the reaction mixture.

  • Caution: Ensure the added base does not interfere with your desired reaction chemistry.

Protocol 3: Switching to an Aprotic Solvent

If the reaction chemistry allows, switching to a polar aprotic solvent is the most effective way to prevent isomerization.

  • Solvent Selection: Choose a suitable polar aprotic solvent based on the solubility of your reactants and the reaction requirements. Common alternatives include:

    • Acetonitrile (CH₃CN)

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

    • Tetrahydrofuran (THF)

  • Optimization: You may need to re-optimize reaction conditions such as temperature and reaction time after changing the solvent. Polar aprotic solvents can significantly alter reaction rates, often increasing the rate of nucleophilic substitutions.[4][5]

Issue 2: Degradation of 3-azabicyclo[3.1.1]heptane During Storage in Methanol Solution

If you are preparing stock solutions of 3-azabicyclo[3.1.1]heptane in methanol for later use, follow these guidelines to ensure stability.

ParameterRecommendationRationale
Solvent Use purified, anhydrous methanol (see Protocol 1).Minimizes acid-catalyzed isomerization.
Temperature Store at -20°C.Reduces the rate of potential degradation reactions.
Container Use tightly sealed vials with an inert atmosphere (e.g., argon or nitrogen).Prevents absorption of atmospheric CO₂ and moisture.
Duration Use prepared solutions within one month. For longer-term storage, store the compound as a solid.Minimizes the time for potential degradation to occur.[6]

graph G {
layout=dot;
node [shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [color="#34A853"];

Start [label="Start: Prepare Stock Solution"]; Purify_MeOH [label="Purify Methanol (Protocol 1)"]; Dissolve [label="Dissolve 3-azabicyclo[3.1.1]heptane"]; Aliquot [label="Aliquot into Vials"]; Inert_Atmosphere [label="Flush with Inert Gas"]; Seal [label="Seal Vials Tightly"]; Store [label="Store at -20°C"]; End [label="End: Stable Stock Solution"];

Start -> Purify_MeOH; Purify_MeOH -> Dissolve; Dissolve -> Aliquot; Aliquot -> Inert_Atmosphere; Inert_Atmosphere -> Seal; Seal -> Store; Store -> End; }

Caption: Workflow for preparing stable stock solutions.

Mechanistic Insights

The isomerization of 3-azabicyclo[3.1.1]heptane in methanol is believed to proceed via an acid-catalyzed ring-opening mechanism. The protic nature of methanol, or the presence of acidic impurities, facilitates the protonation of the bridgehead nitrogen. This protonation increases the strain on the bicyclic system and makes the C-N bonds more susceptible to cleavage. The ring can then open to form a monocyclic intermediate, which can subsequently re-close to form a more stable, rearranged bicyclic amine.

References

  • Celanese Corporation of America. (1958). Purification of methanol. U.S.
  • Rohm & Haas. (1945). Purification of amine reaction mixtures. U.S.
  • LookChem. (n.d.). Purification of Methanol. Chempedia. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • The Dow Chemical Company. (1939). Purification of methanol. U.S.
  • Sanni, O. D., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16053–16064.
  • NACE International. (1995).
  • Sanni, O. D., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16053–16064.
  • Wang, Y., et al. (2021). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. Molecules, 26(15), 4485.
  • Islam, M. A., et al. (2013). Degradation studies of amines and alkanolamines during sour gas treatment process. International Journal of Physical Sciences, 8(34), 1636-1647.
  • Osei, P. A., et al. (2021). A Systematic Degradation Studies in Catalyst Aided Amine CO2 Capture Process. SSRN.
  • SINTEF. (2022). Impact of Solvent on the Thermal Stability of Amines.
  • Al-Dawery, S. K. (2015). Methanol removal from methanol-water mixture using activated sludge, air stripping and adsorption process: Comparative study. Journal of Engineering Science and Technology, 10(12), 1596-1605.
  • Air Products and Chemicals, Inc. (1981). Methylamines purification process.
  • Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(8), 7949-8003.
  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

  • A.H. Lundberg Associates Limited. (2012).
  • da Silva, E. F., et al. (2013). Theoretical Study of Temperature dependent Enthalpy of Absorption, Heat Capacity, and Entropy changes for Protonation of Amines and Amino Acid Solvents. Energy Procedia, 37, 3556-3566.
  • Wikipedia. (n.d.). Polar aprotic solvent. Retrieved from [Link]

  • The University of Texas at Austin. (2015). Thermal Degradation and Corrosion of Amines for CO2 Capture.
  • Byrne, F. P., et al. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(8), 7949-8003.
  • Sanni, O. D., et al. (2020). Effect of Various Parameters on the Thermal Stability and Corrosion of CO2-Loaded Tertiary Amine Blends. Processes, 8(5), 614.
  • Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene.
  • Dow Global Technologies LLC. (2013). Decolorization of amines.
  • Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene.
  • Zhang, J., et al. (2018). Methanol-Assisted Phthalimide Ring Opening: Concerted or Stepwise Mechanism? The Journal of Physical Chemistry A, 122(14), 3625–3631.
  • Klumpp, D. A., et al. (2011). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. Beilstein Journal of Organic Chemistry, 7, 1076–1081.
  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291-3295.
  • Sherex Chemical Company, Inc. (1986). Stabilizer for amine/quaternary ammonium blends. U.S.
  • Prokop, J., et al. (2021). The advantages of methanol-amine solvent mixtures in solution processing of Ge-Sb-S chalcogenide glass thin films. Journal of Sol-Gel Science and Technology, 98(2), 333-341.
  • University of Kansas. (2018). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
  • Bryan Research & Engineering, LLC. (2018).
  • Morvan, J., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 27(13), 3291-3295.
  • sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]

  • University of Calcutta. (2016).
  • Bryan Research & Engineering, LLC. (2016).
  • Ephor. (2018).
  • Royal Society of Chemistry. (2017).
  • Medical University of Gdansk. (2022).
  • ResearchGate. (2014).

Sources

Optimizing yield of intramolecular Mannich reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic textbook protocols. Intramolecular Mannich reactions are elegant, atom-economical pathways for constructing complex nitrogen-containing heterocycles (such as pyrrolidines, piperidines, and azaindolines). However, they are notoriously sensitive to kinetic imbalances.

In this guide, we will deconstruct the thermodynamic and kinetic causality behind common failures, providing you with self-validating workflows to optimize yield, enantiomeric excess (ee), and diastereomeric ratio (dr).

Mechanistic Logic: The Dual-Activation Challenge

The fundamental challenge of an intramolecular Mannich reaction is synchronization. The reaction requires the simultaneous generation of an electrophile (the iminium ion) and a nucleophile (the enol or enamine) within the same molecular framework. If the rate of iminium formation vastly outpaces enolization, the highly reactive iminium will undergo intermolecular collisions, leading to oligomerization or bis-Mannich byproducts[1].

The diagram below illustrates the kinetic divergence between the desired intramolecular cyclization and undesired intermolecular pathways.

IntramolecularMannich cluster_equilibrium Kinetic vs. Thermodynamic Control Substrate Acyclic Precursor (Amino-Carbonyl) Iminium Iminium Ion (Electrophile) Substrate->Iminium H+ (pH 4-5) - H2O Enol Enol/Enamine (Nucleophile) Substrate->Enol Base/Catalyst Iminium->Enol Synchronized Activation Cyclization Intramolecular Attack (Transition State) Iminium->Cyclization High Dilution Byproduct Bis-Mannich / Polymers (Intermolecular) Iminium->Byproduct High Concentration Enol->Cyclization Chiral H-Bonding Enol->Byproduct Poor Stoichiometry Target Cyclic β-Amino Carbonyl (Target Product) Cyclization->Target Favorable Thermodynamics

Fig 1: Mechanistic divergence: kinetic synchronization favors intramolecular cyclization.

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: I am observing significant amounts of intermolecular side products (e.g., bis-Mannich bases) instead of my cyclic target.

  • Causality: Intramolecular reactions are entropically favored but kinetically compete with intermolecular collisions. If the local concentration of the reactive iminium intermediate is too high, intermolecular attack by another substrate molecule outcompetes the desired ring closure[1].

  • Solution: Implement the High Dilution Principle . Operate at lower molarities (e.g., 0.01 M to 0.05 M). Additionally, utilize a syringe pump to slowly infuse the carbonyl precursor into a pre-heated solution of the amine/catalyst complex. This ensures the steady-state concentration of the reactive intermediate remains near zero, statistically favoring intramolecular cyclization.

Issue 2: The reaction stalls, yielding mostly unreacted starting material and trace amounts of the acyclic imine.

  • Causality: Imine/iminium formation is a reversible equilibrium that releases water. If water is not actively scavenged, the equilibrium stalls. Furthermore, the pH must be tightly controlled; imine formation is optimal at pH 4–5. Strongly acidic conditions will protonate the amine nucleophile, rendering it inactive and halting the entire cascade[2].

  • Solution: Introduce activated 4Å molecular sieves or anhydrous

    
     to the reaction mixture to act as a thermodynamic sink for water. If using an acid catalyst, buffer the system (e.g., using a proline/sodium acetate co-catalyst system) to prevent over-protonation of the amine.
    

Issue 3: My organocatalytic asymmetric intramolecular Mannich yields the correct product, but the enantiomeric excess (ee) is poor (<70%).

  • Causality: In asymmetric organocatalysis, stereocontrol relies on a highly rigid, highly ordered hydrogen-bonding network in the transition state. Protic solvents (like methanol or water) competitively hydrogen-bond with the catalyst and substrate, creating a "loose" transition state that destroys facial selectivity.

  • Solution: Switch to aprotic solvents. Recent optimizations in the synthesis of 4-aminoisochromanones demonstrated that switching from protic environments to DMSO, while maintaining a 20 mol% catalyst loading, suppressed side reactions and boosted yields to 85% with an exceptional 99% ee.

Quantitative Optimization Matrix

Use the following data table to benchmark your current reaction parameters against field-proven optimized conditions.

Optimization ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactExpected Outcome Shift
Substrate Concentration 0.5 M0.02 M – 0.05 MReduces intermolecular collision frequency.Yield: +30% to +50%
Solvent Polarity Methanol / EthanolDCM, Toluene, or DMSOPreserves chiral H-bonding networks in the transition state.ee: +20% to +45%
Water Scavenging None4Å Molecular SievesDrives the reversible iminium equilibrium forward.Yield: +15% to +25%
Catalyst Loading 5 mol%15 mol% – 20 mol%Ensures complete enamine formation without substrate stalling.Yield: +20%
Catalytic System Simple Brønsted AcidPhase-Transfer CatalystEnables strict stereochemical control in biphasic systems[3].Yield: >90%, ee: >90%

Standard Operating Procedure (SOP)

Self-Validating Protocol: Asymmetric Organocatalytic Intramolecular Mannich Cyclization

This protocol utilizes a secondary amine organocatalyst (e.g., an L-proline derivative or chiral thiourea) to synthesize a chiral cyclic β-amino ketone.

  • Step 1: Catalyst Pre-Activation & Dehydration

    • Action: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the chiral organocatalyst (20 mol%) in anhydrous DMSO (or DCM) to achieve a 0.05 M concentration. Add 100 mg of freshly activated 4Å molecular sieves per mmol of substrate.

    • Causality Check: If the molecular sieves clump immediately, your solvent is wet. Stop, discard, and use freshly distilled solvent. Moisture will destroy the enantioselectivity.

  • Step 2: Substrate Infusion

    • Action: Dissolve the acyclic amino-carbonyl precursor (1.0 equiv) in a minimal amount of the same anhydrous solvent. Using a syringe pump, add this solution dropwise to the catalyst mixture over 2 hours at room temperature (or 0 °C for higher ee).

    • Causality Check: Slow addition keeps the local concentration of the iminium intermediate low, preventing the formation of bis-Mannich oligomers.

  • Step 3: Reaction Monitoring

    • Action: Stir the reaction for an additional 12–24 hours. Monitor via LCMS or TLC.

    • Causality Check: Look for the disappearance of the acyclic imine intermediate. If the imine persists but the final product is not forming, the enolization step is kinetically hindered. Consider raising the temperature by 10 °C.

  • Step 4: Quench and Isolation

    • Action: Quench the reaction with a saturated aqueous solution of

      
       to break the catalyst-product complex. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous 
      
      
      
      , and concentrate under reduced pressure.
    • Causality Check: A basic quench (like

      
      ) can sometimes cause retro-Mannich reactions or epimerization at the newly formed alpha-stereocenter. Mildly acidic 
      
      
      
      preserves the stereochemical integrity.

Frequently Asked Questions (FAQs)

Q: Can I use a primary amine instead of a secondary amine in my substrate? A: It is highly discouraged unless strictly necessary. Primary amines form secondary Mannich bases, which still possess an N-H proton. This allows them to react with a second equivalent of formaldehyde/aldehyde to form an iminium ion again, leading to over-alkylation and complex polymer mixtures[1]. Design your substrate with a secondary amine (e.g., N-benzyl or N-methyl) to terminate the reaction cleanly after one cycle.

Q: Why is my product epimerizing during silica gel chromatography? A: Mannich bases (β-amino carbonyls) are sensitive to retro-Mannich fragmentation or enolization on the slightly acidic surface of standard silica gel. To prevent this, pre-treat your silica gel with 1% triethylamine (TEA) in your eluent to neutralize acidic sites before loading your compound.

References

  • BenchChem Tech Support. "Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride." BenchChem.
  • Vetica, F. et al. "Asymmetric Organocatalytic Synthesis of 4-Aminoisochromanones via a Direct One-Pot Intramolecular Mannich Reaction." Synthesis, Thieme, 2016.
  • "Synthesis of 4-Azaindolines Using Phase-Transfer Catalysis via an Intramolecular Mannich Reaction." The Journal of Organic Chemistry, ACS Publications, 2020.
  • "Mechanism of the Mannich reaction." Sustech.edu.

Sources

Technical Support Center: Azabicycloheptane Isolation & Workup

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Troubleshooting Emulsion Formation in Azabicyclo[2.2.1]heptane Synthesis Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Yield Critical)[1]

Diagnostic Triage: Identify Your Emulsion

Before applying a fix, we must characterize the emulsion. Azabicycloheptanes present a "perfect storm" for emulsions due to three converging factors:

  • Surfactant Nature: The lipophilic bicyclic cage coupled with a hydrophilic amine headgroup mimics a surfactant.[1]

  • Basicity: High pKa (~10.5–11.[1]3) means the molecule remains protonated (and water-soluble) at neutral pH.[1]

  • Aluminum Byproducts: If synthesized via LiAlH₄ reduction (common for this scaffold), gelatinous aluminum hydroxides stabilize emulsions.[1]

Visual Decision Tree (Troubleshooting Logic)

EmulsionTriage Start Start: Describe the Emulsion Type1 Gelatinous/Sticky Precipitate? Start->Type1 Type2 Milky/Cloudy Interphase? Start->Type2 Type3 No Visible Interface (One Phase)? Start->Type3 Action1 CAUSE: Aluminum Salts (LAH) FIX: Rochelle Salt Protocol Type1->Action1 Yes Action2 CAUSE: Surfactant/pH Issue FIX: pH Swing & Salting Out Type2->Action2 Yes Action3 CAUSE: Density Matching FIX: Modify Aqueous Density Type3->Action3 Yes

Figure 1: Diagnostic logic for selecting the correct workup protocol.

Protocol A: The "Rochelle Salt" Method (For LAH Reductions)

Context: If you reduced a lactam or imide to generate the azabicycloheptane using Lithium Aluminum Hydride (LiAlH₄), the "emulsion" is likely a suspension of hydrated aluminum salts. Standard Fieser workups (


) often fail here because the amine coordinates to the aluminum, trapping your product in the solid.

The Fix: Use Potassium Sodium Tartrate (Rochelle Salt). The tartrate ligand binds Aluminum tighter than your amine does, solubilizing the metal into the aqueous layer and releasing your product.

Step-by-Step Protocol:

  • Quench: Dilute reaction mixture with Et₂O (or MTBE) and cool to 0°C.

  • Add Rochelle Solution: Add a saturated aqueous solution of Rochelle Salt.

    • Ratio: Use ~20-50 mL of saturated solution per gram of LiAlH₄ used.[1]

  • The "Vigorous Stir": This is the critical step.[1] Stir rapidly at room temperature for 1–3 hours .

    • Visual Cue: The grey/white sludge will dissipate, leaving two clear, transparent layers.

  • Separation: Transfer to a separatory funnel. The organic layer (top) contains your amine.[2] The aqueous layer (bottom) contains the Al-Tartrate complex.

  • Extraction: Extract the aqueous layer 2x with Et₂O to recover any trapped amine.[1]

Mechanism of Action

RochelleMechanism cluster_0 Emulsion State cluster_1 Resolved State Al Al Amine Azabicyclo Amine Al->Amine Coordination (Traps Product) OH OH- Al->OH arrow + Tartrate (Rochelle Salt) FreeAmine Free Amine (Organic Soluble) arrow->FreeAmine Complex Al-Tartrate Complex (Water Soluble)

Figure 2: Ligand exchange mechanism.[1] Tartrate displaces the amine from the aluminum coordination sphere.

Protocol B: The "pH Swing" (For General Emulsions)

Context: Azabicycloheptanes are highly basic (pKa ~10.5–11.3). If the aqueous pH is near 10, significant amounts of the amine remain protonated (ionic), acting as a surfactant at the interface.

The Fix: You must drive the equilibrium completely to the free base (organic soluble) or completely to the salt (water soluble) to break the emulsion.

Step-by-Step Protocol:

  • Acidification (Optional First Wash):

    • If the organic layer is intractable, extract with 1M HCl. The amine will protonate and move to the aqueous layer. Discard the organic layer (removes non-basic impurities).

  • Basification (Critical Step):

    • Cool the acidic aqueous phase.[1]

    • Slowly add 50% NaOH or solid KOH until pH > 13 .[1]

    • Why? You need pH

      
       pKa + 2 to ensure 99% free base.[1] For 7-azabicyclo[2.2.1]heptane (pKa ~11.3), you need pH 13.3.[1]
      
  • Salting Out:

    • Add solid NaCl to the aqueous phase until saturated.[1]

    • Effect: Increases aqueous density (helping separation) and "salts out" the organic amine (reducing water solubility).

  • Extraction:

    • Extract with MTBE or Et₂O.[1] Avoid DCM if possible (see Protocol C).

Protocol C: The "Density Hack" (Phase Inversion)

Context: You are using Dichloromethane (DCM,


) or Chloroform. The azabicycloheptane product has a density near 1.0–1.[1]1. The mixture forms a "rag layer" where the densities of the organic and aqueous phases are too similar to separate.

The Fix: Alter the density of the aqueous phase, not the organic phase.

Solvent SystemDensity IssueCorrective Action
DCM / Water Layers may flip or mix if product conc. is high.[1]Add Brine (NaCl): Increases aq density to ~1.2 g/mL, forcing DCM to bottom.[1]
Ether / Water Usually separates well.[1]None: Ether is much lighter (0.71 g/mL).[1]
Product / Water Product density ~1.0 causes suspension.[1]Add NaCl: Forces aqueous density > 1.1, floating the product/solvent.

Pro-Tip: If you cannot see the interface, add a small amount of Iodine crystal or a lipid-soluble dye. It will stain the organic layer only.[1]

Frequently Asked Questions (FAQs)

Q: Can I use Celite filtration for these emulsions? A: Yes, but with a caveat. If the emulsion is due to aluminum salts (LAH), Celite is excellent. Filter the entire emulsion through a pad of Celite 545. Wash the cake with hot solvent (THF or Dioxane) to ensure the sticky amine desorbs from the Celite.

Q: Why is my yield low even after breaking the emulsion? A: Check your pH. If you neutralized to pH 7-9 (like a standard organic workup), your azabicycloheptane is likely still protonated and sitting in the water layer. You must go to pH > 12.[1]

Q: DCM vs. Ether/MTBE? A: For azabicycloheptanes, MTBE (Methyl tert-butyl ether) is superior.[1] It prevents density matching issues and does not react with residual amines (unlike DCM, which can slowly quaternize amines over long periods).

References
  • Rochelle Salt Workup Mechanism: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581.[1] (Standard reference for Aluminum hydride workups).

  • Synthesis of 7-azabicyclo[2.2.1]heptane: Source:Canadian Journal of Chemistry, 1970.[1] URL:

  • Amine Basicity & Extraction Strategy: Source: Rochester University, Department of Chemistry.[1] "Workup for Aluminum Hydride Reductions." URL:

  • pKa Prediction & Physical Properties: Source: PubChem Compound Summary for CID 136093.[1] URL:

Sources

Technical Support Center: Water-Soluble Bicyclic Amine Purification

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Strategies for High-Polarity Bicyclic Amines (e.g., Quinuclidines, Tropanes, Diaza-bicycles)

Introduction

Welcome to the purification support hub. Bicyclic amines (like DABCO, quinuclidine derivatives, and tropane alkaloids) present a "perfect storm" of purification challenges: they are highly polar, often non-UV active, and aggressively basic (pKa 9–11). They cling to water during extraction and interact irreversibly with acidic silanols on standard silica gel.

This guide treats your purification challenge as a troubleshooting ticket, moving from extraction (getting it out of the reaction) to isolation (getting it into a bottle).

Module 1: Extraction Protocols (The "Phase Cut" Problem)

User Issue: "My LCMS shows full conversion, but my product remains in the aqueous layer after extracting with DCM or EtOAc."

Root Cause: Bicyclic amines form strong hydrogen-bonding networks with water. Standard non-polar solvents (EtOAc, Hexanes) cannot disrupt this hydration shell. Furthermore, if the pH is not at least 2 units above the conjugate acid pKa, the amine remains protonated (ionic) and water-soluble.

Protocol A: The "Salting Out" + Polar Organic Blend

Do not use pure Dichloromethane (DCM). You must increase the polarity of the organic phase without making it miscible with water.

  • pH Adjustment: Basify the aqueous layer to pH > 12 using 5N NaOH or saturated K₂CO₃.

    • Why: Ensures the amine is in the free base form (

      
      ), not the salt (
      
      
      
      ).
  • Saturation: Saturate the aqueous layer with solid NaCl until no more dissolves.

    • Why: This increases the ionic strength of the water (Salting Out), forcing organic molecules out of the aqueous phase [1].

  • The Solvent Cocktail: Extract with DCM:Isopropanol (3:1 v/v) or Chloroform:Isopropanol (3:1 v/v) .

    • Why: Isopropanol acts as a phase transfer bridge, disrupting the hydrogen bonding network, while the DCM/Chloroform maintains immiscibility with the brine [2].

Data: Solvent Efficiency for Polar Amines

Solvent System Partition Coefficient (LogD) Recommended For
EtOAc / Hexane Very Low Lipophilic amines only.
Pure DCM Low to Medium Moderately polar amines.
DCM : MeOH (9:1) High (Risk of Emulsion) NOT RECOMMENDED (Miscibility issues).
DCM : IPA (3:1) High (Optimal) Highly water-soluble bicyclic amines [2].

| n-Butanol | Very High | Continuous liquid-liquid extraction (requires high vac removal). |

Module 2: Chromatographic Strategies (The "Tailing" Problem)

User Issue: "The compound streaks from baseline to solvent front on silica, or co-elutes with impurities."

Root Cause: Standard silica gel is slightly acidic (pH ~5). Basic bicyclic amines protonate on the silica surface, interacting with silanol groups via strong ion-exchange mechanisms rather than simple adsorption.

Decision Matrix: Selecting the Stationary Phase

Figure 1: Decision matrix for selecting chromatographic stationary phases based on scale and efficiency.

Protocol B: SCX "Catch and Release" (Best for <500mg)

Strong Cation Exchange (SCX) silica relies on a sulfonic acid bond. It chemically binds your amine, allowing you to wash away everything else, then release your product [3].

  • Load: Dissolve crude in MeOH (or DCM/MeOH). Load onto SCX cartridge.

  • Wash: Flush with 3–5 column volumes (CV) of MeOH.

    • Result: Neutrals and acids elute; Amine stays bound.

  • Release: Elute with 2M Ammonia in Methanol .

    • Result: The ammonia displaces the bicyclic amine.

  • Finish: Concentrate the filtrate. No silica contamination.

Protocol C: Reverse Phase (C18) at High pH

Standard acidic C18 (water/acetonitrile + formic acid) often fails because the protonated amine elutes in the void volume. You must suppress ionization.

  • Stationary Phase: C18 (Flash or Prep-HPLC).

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH ~10) OR 0.1% Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Mechanism: At pH 10, the amine is neutral (Free Base). It becomes hydrophobic and interacts with the C18 chains, resulting in sharp peaks and good retention [4].

Module 3: Isolation & Salt Management (The "Hygroscopic" Problem)

User Issue: "I purified the compound, but it turned into a wet, sticky gum that won't solidify."

Root Cause: Free-base bicyclic amines are often hygroscopic oils. Furthermore, if you used TFA (Trifluoroacetic acid) in your HPLC, you have a TFA salt, which is notoriously difficult to handle and may be cytotoxic.

Protocol D: Salt Swapping and Lyophilization

To obtain a handleable solid, convert the free base or TFA salt into a Hydrochloride (HCl) or Tartrate salt.

  • Dissolution: Dissolve the "goo" in a minimal amount of 1,4-Dioxane (or water/dioxane mix).

  • Acidification: Add 1.1 equivalents of 4M HCl in Dioxane.

  • Lyophilization: Freeze and sublime (freeze-dry).

    • Why: Dioxane freezes well (m.p. 11°C) and sublimes easily. It often yields a fluffy, amorphous powder where water yields a gum [5].

Frequently Asked Questions (FAQ)

Q: Can I just use Triethylamine (TEA) on normal silica? A: Yes, but with caveats. Adding 1-2% TEA or aqueous Ammonium Hydroxide to your DCM/MeOH mobile phase "deactivates" the silica silanols [6]. However, TEA is difficult to remove completely from the final product without high-vacuum heating, which might degrade sensitive amines. Amine-functionalized silica (KP-NH) is superior as the base is bound to the bead and does not contaminate your product [7].

Q: My amine is volatile. How do I remove the solvent? A: If your bicyclic amine has a low molecular weight (e.g., simple quinuclidine), do not use a rotary evaporator at high vacuum.

  • Fix: Form the HCl salt in situ before evaporation. Add HCl in ether/dioxane to the organic extract; the salt will precipitate and is non-volatile.

Q: What is the "TCA Precipitation" trick? A: For complex mixtures, adding Trichloroacetic Acid (TCA) can precipitate amines as TCA salts. These can be filtered, washed, and then free-based.[1][2] This is a highly specific "old school" technique useful when chromatography fails [8].

References
  • BenchChem. (n.d.). Technical Support Center: Workup Procedures for Reactions Involving Basic Amines.
  • University of North Texas. (n.d.). A Preliminary Study of Extraction Solvents... 3:1 Methylene Chloride:Isopropanol.[3]Link

  • Teledyne ISCO. (2012).[4][5] RediSep SCX Column: Purification of Organic Compounds Holding Inherent Basic Properties.[4]Link

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Not Voodoo. (n.d.). Purification: Lyophilization and Salt Formation.[2] University of Rochester. Link

  • Kinesis Australia. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier.Link

  • Biotage. (2015). Organic Amine Flash Purification Using A Novel Stationary Phase (KP-NH).Link

  • National Institutes of Health (PMC). (2022). Trichloroacetic acid fueled practical amine purifications.[6]Link

Sources

Bridged Lactam Functionalization Support Center: Overcoming Steric Hindrance

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bridged Lactam Chemistry. As Senior Application Scientists, we frequently see researchers struggle with the functionalization of 1-azabicyclo systems. The geometric constraints of bridged lactams induce a significant twist in the amide bond (Winkler-Dunitz distortion), which electronically activates the molecule but simultaneously creates a massive steric shield[1].

This guide is designed to help you navigate the causality between electronic activation and steric hindrance, providing field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your substitution and cross-coupling reactions succeed.

Troubleshooting FAQs: Diagnostics & Solutions

Q1: My N-alkylation of a [3.3.1] bridged lactam is yielding <10% product. Standard alkyl halides like benzyl bromide are failing. Why, and how do I fix this?

  • The Causality: In bridged lactams, the nitrogen lone pair is partially localized due to the twisted amide bond, rendering it significantly more basic and nucleophilic than a planar amide[2]. However, the concave and convex faces of the bicyclic framework sterically repel bulky electrophiles. You have an electronic match but a steric mismatch.

  • The Solution: You must switch to highly electrophilic, sterically unhindered reagents. Methyl trifluoromethanesulfonate (MeOTf) or Meerwein's salt (Me₃OBF₄) are ideal because their linear, low-profile transition states bypass the bicyclic steric bulk[3]. A distortion of ~50° is sufficient for efficient N-activation provided the electrophile is small enough[3].

Q2: I am attempting an α-alkylation on a bridged lactam, but I am recovering unreacted starting material or observing ring-opened byproducts. What is the optimal approach?

  • The Causality: Deprotonation at the α-position is thermodynamically difficult because the resulting enolate cannot achieve perfect planarity with the twisted carbonyl system. Furthermore, standard nucleophilic bases will attack the highly electrophilic, ketone-like carbonyl instead of deprotonating the α-carbon, leading to C–N bond cleavage[4].

  • The Solution: Utilize strictly non-nucleophilic, highly sterically hindered bases (e.g., LDA or KHMDS at -78 °C) to prevent direct carbonyl addition. Follow this immediately with a highly reactive, small electrophile (e.g., methyl iodoacetate) to trap the transient enolate before degradation occurs[2].

Q3: How do I achieve Pd-catalyzed cross-coupling (N–C cleavage) on a sterically congested bridged lactam? My standard Pd(PPh₃)₄ catalyst is completely inactive.

  • The Causality: While the N–C(O) bond in bridged lactams is activated toward oxidative addition due to ground-state destabilization, standard spherical phosphine ligands (like PPh₃) are too bulky to navigate the bridged framework[5]. They fail to bring the palladium center close enough to the sterically shielded N–C bond.

  • The Solution: Implement the "Sew-and-Cut" approach using Pd-NHC (N-heterocyclic carbene) catalysts[6]. NHCs provide strong σ-donation to stabilize the resulting acyl-palladium intermediate and possess a unique "fan-like" steric profile that slices through the lactam's steric shield far more effectively than phosphines[7].

Q4: When adding organometallic reagents (e.g., MeLi) to bridged lactams, the reaction stops at the hemiaminal or aminoketone stage. Why can't I form the tertiary alcohol?

  • The Causality: The initial addition of the organometallic reagent is highly efficient due to the increased electrophilicity of the distorted C=O bond[8]. However, the resulting intermediate possesses extreme steric hindrance around the newly formed quaternary carbon. This steric shield physically blocks a second equivalent of the organometallic reagent from attacking[9].

  • The Solution: This is a synthetic advantage. You can isolate remarkably stable hemiaminals without the risk of over-addition[8]. If the tertiary alcohol is strictly required, you must use a sterically minimal reagent (like a hydride source) for the second step.

Visual Workflows & Mechanistic Pathways

N_Alkylation Lactam Bridged Lactam (Twisted Amide) PyramidalN Pyramidalized Nitrogen (Increased Basicity) Lactam->PyramidalN Electronic Activation Bulky Bulky Electrophile (e.g., Benzyl Bromide) PyramidalN->Bulky Small Small, Hard Electrophile (e.g., MeOTf) PyramidalN->Small Clash Steric Clash with Bicyclic Framework Bulky->Clash Success Successful Trajectory & N-Alkylation Small->Success Failure Reaction Fails (Starting Material Recovered) Clash->Failure Product Stable Amidium Salt Success->Product

Mechanistic divergence in bridged lactam N-alkylation based on electrophile steric profile.

CrossCoupling Start Bridged Lactam OxAdd Oxidative Addition into Twisted N-C Bond Start->OxAdd Cat Pd-NHC Catalyst (High Activity, Fan-like Sterics) Cat->OxAdd Facilitates insertion TransMet Transmetalation (e.g., with Arylboronic Acid) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Catalyst Regeneration Product Cross-Coupled Product (Functionalized Scaffold) RedElim->Product

Pd-NHC catalyzed cross-coupling workflow overcoming steric hindrance via N-C bond activation.

Quantitative Data: Impact of Sterics on Reactivity

The following table summarizes the causal relationship between the lactam's structural twist, the steric profile of the reagents, and the resulting reaction efficiency.

Lactam ScaffoldTwist Angle (τ)Reaction TypeReagent / CatalystSteric BarrierYieldRef
[3.3.1] Bicyclic~44°N-AlkylationBenzyl BromideHigh<5%[6]
[3.3.1] Bicyclic~44°N-AlkylationMethyl TriflateLow>90%[6]
[2.2.1] Bicyclic~60°α-AlkylationLDA, Methyl IodoacetateHigh (Enolate geometry)Moderate[2]
[3.2.1] Bicyclic~40°N–C Cross-CouplingPd(OAc)₂ / IPrModerate85%[7]
[4.3.1] Bicyclic~35°Nucleophilic AdditionMeLiHigh (Quaternary C)95%*[9]

*Yield represents the formation of the isolated hemiaminal/aminoketone; formation of the tertiary alcohol is 0% due to absolute steric blockade[9].

Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Highly Reactive N-Alkylation of Sterically Hindered Bridged Lactams

This protocol utilizes a hard, small electrophile to bypass the bicyclic steric shield, exploiting the pyramidalized nitrogen's basicity[6].

  • Preparation: Flame-dry a Schlenk flask under vacuum. Add the bridged lactam (1.0 equiv) and purge with Argon three times.

  • Solvation: Dissolve the lactam in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Temperature Control: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath. (Causality: Low temperatures prevent the premature degradation of the highly reactive triflate reagent and suppress ring-opening side reactions).

  • Electrophile Addition: Dropwise, add Methyl Trifluoromethanesulfonate (MeOTf) (1.2 equiv).

  • Incubation & Self-Validation: Stir for 2 hours while slowly warming to 0 °C.

    • Self-Validation Checkpoint: A white precipitate will begin to form. Because the resulting N-alkylated amidium triflate salt is highly polar, it crashes out of the DCM solution, driving the reaction forward and visually confirming successful alkylation[6].

  • Isolation: Evaporate the solvent under reduced pressure. Avoid silica gel chromatography, as the acidic silanol groups can degrade the highly sensitive amidium salt. Wash the precipitate with cold diethyl ether to yield the pure product.

Protocol B: Pd-NHC Catalyzed N–C Bond Difunctionalization (Sew-and-Cut)

This protocol uses the unique steric profile of N-heterocyclic carbenes to penetrate the lactam and activate the N–C σ-bond[7].

  • Glovebox Assembly: Inside an Argon-filled glovebox, charge a 10 mL pressure vial with the bridged lactam (1.0 equiv), Pd(OAc)₂ (5 mol%), the NHC ligand precursor IPr·HCl (10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Coupling Partner: Add the desired arylboronic acid (1.5 equiv) and anhydrous toluene (0.2 M).

  • Thermal Activation: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat the mixture at 80 °C for 12 hours.

    • Causality: Thermal energy is strictly required to overcome the activation barrier of inserting the bulky Pd-NHC complex into the sterically hindered N–C bond, despite the bond's ground-state destabilization[7].

  • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy. You will observe the disappearance of the twisted amide C=O stretch (~1680 cm⁻¹) and the appearance of a standard ketone C=O stretch (>1710 cm⁻¹), confirming successful N–C bond cleavage and cross-coupling.

  • Purification: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove the palladium black, and purify via standard flash chromatography.

References
  • The Chemistry of Bridged Lactams and Rel
  • Chemistry of Bridged Lactams: Recent Developments. MDPI.
  • Chemistry of Bridged Lactams: Recent Developments.
  • Bridged Lactams as Model Systems for Amidic Distortion. Wiley-VCH.
  • Chemistry of Bridged Lactams: Recent Developments. R Discovery.
  • σ N–C Bond Difunctionalization in Bridged Twisted Amides: Sew-and-Cut Activation Approach to Functionalized Isoquinolines.
  • Structural characterization of N-protonated amides: regioselective N-activation of medium-bridged twisted lactams. SciSpace.
  • Interview | Professor Michal Szostak, Section Editor-in-Chief of the Organometallic Chemistry in Molecules. MDPI.
  • NIH Public Access: Bridged lactam substrates were prepared via the intramolecular Schmidt reaction. UNC.
  • Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermedi
  • REVIEW Synthesis of Natural Products by C–H Functionalization of Heterocycles. NSF Public Access Repository.
  • A Combined Allylic Azide Rearrangement and Intramolecular Schmidt Reaction. CORE.
  • Non-Classical Amide Bond Formation: Transamid
  • Facile C−N Cleavage in a Series of Bridged Lactams. Journal of the American Chemical Society.

Sources

Technical Support Center: Deprotection of Bridged Nitrogen Systems

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of deprotecting nitrogen atoms located at the bridgehead or within bridged bicyclic frameworks (e.g., tropanes, quinuclidines, azabicyclo[x.y.z]alkanes). These systems present unique steric and electronic barriers that often render standard deprotection protocols ineffective.

The Bridged Nitrogen Challenge

Why do standard protocols fail?

  • Steric Screening: In bridged systems (e.g., 7-azabicyclo[2.2.1]heptane), the nitrogen lone pair and the protecting group (PG) are often shielded by the carbon framework.[1] This prevents the approach of bulky reagents (like heterogeneous Pd/C catalysts or large solvated metal complexes).

  • Strain Release & Stability: Harsh acidic or reducing conditions required for stubborn PGs can trigger ring-opening (Grob fragmentation) or skeletal rearrangements in strained bridged bicycles.

  • Electronic Deactivation: The geometric constraints of a bridgehead nitrogen can prevent the orbital rehybridization (sp³ to sp²) required for certain cleavage mechanisms (e.g., E1-type acidolysis of Boc).[1]

Troubleshooting Guide & FAQs

Case 1: N-Benzyl (Bn) & N-PMB Removal

Issue: Standard hydrogenolysis (H₂/Pd-C) leads to recovered starting material or catalyst poisoning.[1]

Q: My bridged N-Benzyl amine is inert to H₂/Pd-C even at high pressure (50 bar). Why? A: The bridgehead geometry often prevents the substrate from lying flat on the catalyst surface, a prerequisite for hydrogen transfer. Furthermore, free amines generated during the reaction can coordinate strongly to Pd, poisoning the catalyst in these sterically congested pockets.

Solution: The ACE-Cl Method (Chemical Cleavage) Switch to 1-Chloroethyl chloroformate (ACE-Cl) .[1] This reagent does not require metal coordination or surface adsorption. It attacks the nitrogen lone pair to form a carbamate, which is then methanolized.

  • Mechanism:

    
     attack of N on ACE-Cl 
    
    
    
    Intermediate Carbamate
    
    
    Methanolysis
    
    
    Decarboxylation.
  • Protocol: See Standard Operating Procedures below.

Q: I am removing N-PMB with CAN (Ceric Ammonium Nitrate), but my yield is low due to oxidative decomposition. A: Bridged amines are electron-rich and prone to over-oxidation.[1] CAN is a strong oxidant. Solution: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in a biphasic mixture (DCM/H₂O) at pH 7.[1] DDQ is milder and acts via a charge-transfer complex that is less likely to destroy the bicycle. Alternatively, use TFA/Anisole (acidic cleavage) if the bridge is acid-stable.[1]

Case 2: N-Boc Removal in Acid-Sensitive Bridges

Issue: TFA or HCl causes ring-opening or acetal hydrolysis elsewhere in the molecule.[1]

Q: How do I remove N-Boc without using Brønsted acids (TFA/HCl)? A: Use TMSOTf (Trimethylsilyl trifluoromethanesulfonate) with 2,6-Lutidine .[1]

  • Logic: This is a silyl-mediated cleavage. The silyl group coordinates to the Boc carbonyl oxygen (activating it), followed by fragmentation. The lutidine acts as a non-nucleophilic base to scavenge any stray protons, keeping the medium essentially neutral.

  • Alternative: ZnBr₂ in DCM . This is a mild Lewis acid method that selectively cleaves Boc without affecting acid-sensitive acetals or esters.

Case 3: N-Tosyl (Ts) & Sulfonamide Cleavage

Issue: Birch reduction (Na/NH₃) is too harsh; HBr/AcOH fails.

Q: My N-Tosyl bridged system is extremely hindered. Standard reductive cleavage isn't working. A: Sulfonamides on bridged nitrogens are notoriously stable because the N-S bond is sterically shielded. Solution: Mg/MeOH (Magnesium in Methanol) with ultrasonic activation.

  • Mechanism: Single Electron Transfer (SET) from Mg surface to the sulfonyl group. Methanol acts as the proton source. This method is surface-dependent but far more active than standard dissolving metals for hindered substrates.

  • Critical Step: Add a catalytic amount of NH₄Cl or I₂ to activate the Mg surface if the reaction stalls.

Decision Tree & Workflows

Workflow: Selecting a Deprotection Strategy

DeprotectionStrategy Start Substrate: Protected Bridged Nitrogen CheckPG Identify Protecting Group Start->CheckPG IsBn N-Benzyl (Bn) CheckPG->IsBn IsBoc N-Boc CheckPG->IsBoc IsTs N-Tosyl (Ts) CheckPG->IsTs H2Pd Attempt H2 / Pd-C IsBn->H2Pd AcidSens Acid Sensitive Bridge? IsBoc->AcidSens Birch Birch (Na/NH3) Possible? IsTs->Birch SuccessBn Success? H2Pd->SuccessBn ACECl Use ACE-Cl / MeOH (Reflux) SuccessBn->ACECl No (Steric Failure) TFA Standard: TFA / DCM AcidSens->TFA No TMSOTf Use TMSOTf / 2,6-Lutidine AcidSens->TMSOTf Yes MgMeOH Use Mg / MeOH (Sonication) Birch->MgMeOH No (Too Harsh) NaNap Use Na / Naphthalene Birch->NaNap Yes

Caption: Decision matrix for selecting deprotection reagents based on steric and stability constraints of bridged systems.

Standard Operating Procedures (SOPs)

Protocol A: ACE-Cl Debenzylation (The "Rescue" Method)

Best for: Sterically hindered N-Benzyl systems where hydrogenolysis fails.[1]

Reagents:

  • 1-Chloroethyl chloroformate (ACE-Cl) [CAS: 50893-53-3][1]

  • 1,2-Dichloroethane (DCE) (Anhydrous)[1]

  • Methanol (Dry)[1][2][3]

Step-by-Step:

  • Setup: Dissolve the N-benzyl substrate (1.0 equiv) in anhydrous DCE (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool to 0°C. Add ACE-Cl (1.2 – 1.5 equiv) dropwise.

    • Note: A precipitate may form (acyl ammonium salt). This is normal.

  • Carbamate Formation: Heat the mixture to reflux (83°C) for 2–4 hours. Monitor by TLC/LCMS for the disappearance of the starting material and formation of the intermediate carbamate (usually less polar).

  • Evaporation: Cool to RT and concentrate in vacuo to remove excess ACE-Cl and solvent.

  • Methanolysis: Redissolve the crude residue in dry Methanol (0.1 M). Heat to reflux for 1 hour.

    • Chemistry: This step decomposes the chloroethyl carbamate into the secondary amine, CO₂, and acetaldehyde dimethyl acetal/HCl.

  • Workup: Concentrate the methanol. The product is often obtained as the HCl salt. If the free base is needed, partition between DCM and sat. NaHCO₃.

Protocol B: Mg/MeOH Desulfonylation

Best for: N-Tosyl/N-Nosyl groups in strained or hindered systems.[1]

Reagents:

  • Magnesium turnings (5–10 equiv) (Freshly activated by scratching or dilute HCl wash)[1]

  • Methanol (Anhydrous)[1][2]

  • Ultrasonic bath (Optional but recommended)[1]

Step-by-Step:

  • Setup: Dissolve the N-Tosyl substrate in anhydrous Methanol (0.05 M).

  • Activation: Add Mg turnings. If no bubbling occurs, add a crystal of Iodine (I₂) or 1-2 drops of 1,2-dibromoethane to initiate the surface reaction.[1]

  • Reaction: Stir vigorously at room temperature.

    • Tip: If the reaction is sluggish (common with bridgeheads), place the flask in an ultrasonic bath at 30–40°C. The sonication keeps the Mg surface clean.

  • Monitoring: The reaction typically takes 2–12 hours. The solution may turn grey/cloudy.

  • Quench: Pour the mixture into cold 1M HCl (carefully!) or sat. NH₄Cl to dissolve magnesium salts.

  • Extraction: Extract with EtOAc or DCM. Adjust pH to >10 to recover the free amine.

Comparative Data: Reagent Tolerance

Protecting GroupReagentSteric ToleranceAcid SensitivityRisk Factor
N-Bn H₂ / Pd-CLowHigh (if HCl used)Catalyst Poisoning
N-Bn ACE-Cl High Moderate (HCl byproduct)Alkyl Chloride formation (rare)
N-Boc TFA / DCMHighLow (Acidic)Acetal/Ketal hydrolysis
N-Boc TMSOTf HighHigh (Neutral) Silyl migration
N-Ts Na / NH₃ModerateLow (Basic/Reducing)Functional group reduction
N-Ts Mg / MeOH High ModerateAlkene reduction (conjugated)

Mechanism Visualization: ACE-Cl Cleavage[1]

ACECl_Mechanism Substrate Bridged N-Bn (Sterically Crowded) Intermediate Quaternary Ammonium Salt Substrate->Intermediate + ACE-Cl Carbamate Chloroethyl Carbamate Intermediate->Carbamate - Bn-Cl (Dealkylation) Methanolysis Methanol Reflux Carbamate->Methanolysis Product Free Amine (HCl Salt) Methanolysis->Product - CO2 - Acetaldehyde

Caption: The ACE-Cl pathway bypasses the need for metal catalyst surface adsorption, making it ideal for bridged systems.[1]

References

  • ACE-Cl Debenzylation Mechanism & Application

    • Olofson, R. A., et al.[1] "A New Reagent for the Selective Dealkylation of Tertiary Amines." Journal of Organic Chemistry.

    • [1]

  • Magnesium in Methanol for Desulfonylation

    • Alonso, F., et al.[1] "Magnesium/Methanol: An Efficient System for the Deprotection of N-Tosylamides." Tetrahedron.

    • [1]

  • TMSOTf for N-Boc Cleavage

    • Sakaitani, M., et al.[1] "Selective removal of N-Boc group with TMSOTf." Tetrahedron Letters.

    • [1]

  • Deprotection in Hindered Systems (General Review)

    • Kocienski, P. J.[1] "Protecting Groups."[4][5][6][7][8][9][10][11][12] Thieme Chemistry.

    • [1]

Sources

Technical Support Center: Scalable Synthesis of 3-Azabicyclo[3.1.1]heptan-2-one (>10g)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 3-azabicyclo[3.1.1]heptan-2-one. This guide is engineered for researchers, process chemists, and drug development professionals scaling this critical bioisostere from bench to pilot scale.

Knowledge Base & FAQs

Q: Why is 3-azabicyclo[3.1.1]heptan-2-one gaining traction in late-stage drug development? A: This strained bicyclic lactam serves as a conformationally rigid, 3D saturated bioisostere for planar aromatic rings such as pyridones and meta-substituted benzenes. Incorporating this scaffold typically lowers the


, increases aqueous solubility, and enhances metabolic stability against cytochrome P450 enzymes, all while maintaining the exit vector geometry of the parent drug [1].

Q: Which synthetic route is recommended for a >10g scale-up campaign? A: For multigram to kilogram scales, the Intramolecular Amidation of Cyclobutanes is the industry standard[2]. It relies on inexpensive, commercially available precursors and avoids the photon mass-transfer limitations inherent to batch photochemistry. Conversely, the Visible-Light-Mediated Diradical Hydrogen Atom Transfer (DHAT) of bicyclo[1.1.0]butanes (BCBs) is highly divergent and ideal for library generation (1–5g scale), but requires specialized continuous-flow photoreactors to exceed the 10g threshold [3].

Process Troubleshooting Guide

Route A: Intramolecular Cyclobutane Amidation (Scale: >10g)

Issue: Low yield or heavy oligomerization during the base-mediated cyclization step.

  • Causality: The 1,3-functionalized cyclobutane precursor is highly strained. If the deprotonation of the amine/amide is incomplete, or if the localized concentration of the reactive anion is too high, intermolecular nucleophilic attack outcompetes the desired intramolecular ring closure.

  • Solution: Ensure strict anhydrous conditions. Titrate your LiHMDS or t-BuOK prior to use. Add the base dropwise over 45–60 minutes while maintaining the internal temperature strictly below -15 °C. High dilution (e.g., 0.1 M in THF) kinetically favors the intramolecular pathway.

Issue: Incomplete conversion of the cyclobutane precursor.

  • Causality: Moisture in the THF solvent hydrolyzes the strong base, neutralizing it before deprotonation can reach completion.

  • Solution: Use freshly distilled, anhydrous THF (Karl Fischer titration < 50 ppm H₂O). Utilize 3.0 equivalents of LiHMDS to ensure a sufficient thermodynamic driving force for the amidation [2].

Route B: Photochemical BCB DHAT (Scale: 1g - 5g)

Issue: Poor regioselectivity or stalled conversion under blue LED irradiation.

  • Causality: The diradical intermediate generated from the BCB precursor has a high activation barrier for the crucial C(sp³)–H transfer. Without proper modulation, side reactions (like polymerization) dominate.

  • Solution: Verify the loading of your Lewis acid (e.g., LiBF₄). The Lewis acid is not optional; it coordinates to the BCB amide, isomerizing the framework and lowering the activation energy required for the diradical intermediate to undergo the intramolecular DHAT [3].

Validated Experimental Protocols

Protocol A: >10g Scalable Synthesis via Intramolecular Amidation

This protocol is a self-validating system: thermal stability during base addition confirms anhydrous integrity, while the precipitation of the product during workup visually confirms successful cyclization.

  • Preparation: In an oven-dried 1 L round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and nitrogen inlet, dissolve the 1,3-functionalized cyclobutane precursor (20.0 g, ~60 mmol) in anhydrous THF (600 mL).

  • Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool the mixture to an internal temperature of -20 °C.

  • Base Addition (Critical Step): Load LiHMDS (1.0 M solution in THF, 180 mL, 3.0 eq) into a pressure-equalizing addition funnel. Add dropwise over 60 minutes.

    • Validation: Monitor the internal probe. A temperature spike >2 °C indicates moisture contamination or overly rapid addition. The reaction must remain thermally stable to prevent oligomerization.

  • Cyclization: Stir the mixture at -20 °C for 1.5 hours.

    • Validation: TLC (EtOAc/Hexane 1:1) should show the complete disappearance of the UV-active precursor spot and the emergence of a lower-Rf product spot.

  • Quenching & Workup: Quench the reaction by slowly injecting saturated aqueous NH₄Cl (150 mL) at -20 °C. Allow the biphasic mixture to warm to 20 °C. Extract the aqueous layer with EtOAc (3 x 200 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from EtOAc/Heptane to yield the pure 3-azabicyclo[3.1.1]heptan-2-one derivative as a white crystalline solid.

G A Methyl 3-oxocyclobutane- 1-carboxylate B 1,3-Functionalized Cyclobutane Precursor A->B Strecker Rxn & Hydrolysis C Base-Mediated Cyclization (t-BuOK or LiHMDS) B->C Intramolecular Amidation D 3-Azabicyclo[3.1.1]heptan-2-one (>10g Scale) C->D Workup & Crystallization

Synthetic workflow for multigram scale-up of 3-azabicyclo[3.1.1]heptan-2-one.

Protocol B: Late-Stage Functionalization via Photochemical DHAT

This protocol is highly sensitive to oxygen. Strict adherence to degassing ensures the Ir-catalyst triplet state is not quenched.

  • Preparation: In a 50 mL Schlenk tube, combine the bicyclo[1.1.0]butane-1-carboxamide precursor (1.0 g), Ir-photocatalyst (1 mol%), and Lewis acid catalyst (10 mol%).

  • Degassing (Critical Step): Dissolve the solids in anhydrous PhCF₃ (20 mL). Perform three consecutive freeze-pump-thaw cycles. Backfill with ultra-pure Argon.

    • Causality: Triplet oxygen rapidly quenches the excited state of the Ir-catalyst and aggressively traps the diradical intermediate, leading to peroxide byproducts and reaction failure.

  • Irradiation: Place the Schlenk tube 5 cm away from a 440–450 nm blue LED array. Stir vigorously at 25 °C for 18 hours.

  • Purification: Concentrate the solvent in vacuo and purify the residue via flash column chromatography (Silica gel, gradient elution) to afford the target lactam.

G A Bicyclo[1.1.0]butane- 1-carboxamides (BCBs) B Ir-Catalyst + Visible Light + Lewis Acid A->B C Diradical Intermediate B->C Energy Transfer D Intramolecular DHAT C->D Lewis Acid Modulated E Cyclization D->E C(sp3)-H Transfer F 3-Azabicyclo[3.1.1]heptan-2-one Derivatives E->F

Mechanistic pathway of visible-light-mediated DHAT for BCB cyclization.

Process Metrics & Route Comparison

Process MetricRoute A: Cyclobutane AmidationRoute B: Photochemical DHAT
Optimal Batch Scale >10g (Multigram to Kilogram)1g - 5g
Overall Isolated Yield 65% - 80%~70% (at 1g scale)
Key Reagents LiHMDS or t-BuOK, THFIr-Catalyst, Lewis Acid, Blue LEDs
Primary Advantage Highly scalable, inexpensive reagentsHigh functional group tolerance
Primary Limitation Requires multi-step precursor synthesisPhotochemical setup limits batch scale-up
Purification Method RecrystallizationFlash Column Chromatography

References

  • Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of their Properties as Saturated Bioisosteres. Angewandte Chemie International Edition. Available at:[Link]

  • Wiles, J. A., et al. (2018). Aryl, heteroaryl, and heterocyclic pharmaceutical compounds for treatment of medical disorders. World Intellectual Property Organization Patent No. WO2018160889A1.
  • Li, X., et al. (2024). Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]butanes. Journal of the American Chemical Society. Available at:[Link]

Validation & Comparative

Technical Guide: 1H NMR Characteristic Shifts of 3-Azabicyclo[3.1.1]heptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the 1H NMR characteristics of 3-azabicyclo[3.1.1]heptan-2-one , a critical bicyclic lactam scaffold emerging as a saturated bioisostere for pyridones and meta-substituted benzenes in modern drug discovery.

Executive Summary & Structural Context

3-azabicyclo[3.1.1]heptan-2-one represents a rigid,


-rich scaffold belonging to the "escape from flatland" paradigm. Unlike its ubiquitous isomer 2-azabicyclo[2.2.1]heptan-3-one (Vince lactam) , the [3.1.1] system (derived from the pinane skeleton) offers unique vector geometry (exit vectors ~120°) that mimics meta-substituted aromatics and pyridines/pyridones.

Accurate structural assignment relies on distinguishing the unique bridgehead protons and the highly diagnostic "W-plan" long-range couplings characteristic of the bicyclo[3.1.1] heptane core.

Core Structural Numbering[1]
  • Position 1, 5: Bridgehead carbons (Methine).

  • Position 2: Carbonyl (C=O).

  • Position 3: Nitrogen (NH).

  • Position 4: Methylene (

    
    ) adjacent to Nitrogen.
    
  • Position 6: Methylene bridge (1-carbon, typically syn/anti to the N-bridge).

  • Position 7: Methylene bridge (1-carbon).

    • Note: In the [3.1.1] system, C6 and C7 are the unique one-carbon bridges connecting the 1,5 bridgeheads.

Comparative 1H NMR Analysis

The following table contrasts the characteristic shifts of the target lactam with its parent amine and the isomeric [2.2.1] lactam. Data is synthesized from recent high-field studies (400-500 MHz) in


 or 

.
Table 1: Characteristic Chemical Shifts ( , ppm)
Proton Environment3-Azabicyclo[3.1.1]heptan-2-one (Target)3-Azabicyclo[3.1.1]heptane (Parent Amine)2-Azabicyclo[2.2.1]heptan-3-one (Vince Lactam)
H-Bridgehead (

to C=O)
2.90 – 3.10 (m) N/A3.30 – 3.45 (m)
H-Bridgehead (Distal/

to N)
2.30 – 2.50 (m) 2.80 – 3.00 (m)2.50 – 2.65 (m)
H-Methylene (

to N)
3.30 – 3.60 (m/d) 2.90 – 3.10 (d)N/A (Bridgehead is

to N)
H-Bridge (Endo/Exo or Syn/Anti) 1.40 – 2.60 (Complex) 1.30 – 2.40 (m)1.30 – 1.80 (m)
NH (Amide/Amine) 6.50 – 8.00 (br s) 1.50 – 2.00 (br s)5.50 – 6.50 (br s)

Key Diagnostic Feature: In the [3.1.1] system, the bridge protons (H6/H7) often appear as distinct multiplets with large geminal couplings (


 Hz) and smaller long-range couplings. The [2.2.1] system typically shows a more compact "norbornane-like" envelope for the bridge protons.
Mechanistic Insight: The "W-Coupling" Effect

In 3-azabicyclo[3.1.1]heptanes, the rigid boat-chair conformation facilitates long-range W-coupling (


)  between the bridgehead protons and the exo protons of the methylene bridges.
  • Observation: Look for unexpected broadening or fine splitting (1–3 Hz) on the bridgehead signals (H1/H5) that is absent in the more flexible [2.2.1] or [3.1.0] systems.

  • Validation: A COSY spectrum will show cross-peaks between H1/H5 and the distal bridge protons, confirming the [3.1.1] architecture.

Experimental Protocols & Synthesis Workflow

Recent breakthroughs by Enamine and other groups have enabled the scalable synthesis of these scaffolds. The following protocol outlines the generation of the 2-one core, often via an intramolecular cyclization or radical annulation.

Protocol: Synthesis & Isolation of 3-Azabicyclo[3.1.1]heptan-2-one Derivatives

Based on methods by Mykhailiuk et al. (2023) and recent JACS reports (2024/2026).

  • Precursor Assembly:

    • Start with bicyclo[1.1.0]butane (BCB) derivatives or 3-oxocyclobutanecarboxylates .

    • For the BCB route: React BCB-amides with vinyl azides or radical precursors under Ir/Lewis Acid catalysis (Visible Light).

    • For the Cyclobutane route: Perform a Strecker reaction on 3-oxocyclobutanecarboxylate to install the amine and nitrile/ester functionalities.

  • Cyclization (The Critical Step):

    • Reagents:

      
      -BuOK (2.0 equiv) in THF at 0°C 
      
      
      
      rt.
    • Mechanism: Intramolecular nucleophilic attack of the amine (or amide anion) onto the pendant ester/nitrile to close the 6-membered ring across the cyclobutane core.

    • Note: This forms the [3.1.1] bridge.

  • Workup & Purification:

    • Quench with saturated

      
      . Extract with EtOAc.
      
    • Purification: Silica gel chromatography (DCM/MeOH gradient).

    • Validation: Check for the disappearance of the cyclobutane methine signals and the appearance of the distinct bridgehead multiplets in 1H NMR.

Visual Workflow: Synthesis & Isosteric Logic

The following diagram illustrates the structural relationship and synthetic pathway.

G Benzene Meta-Substituted Benzene/Pyridine (Planar) Target 3-Azabicyclo[3.1.1] heptan-2-one (3D Isostere) Benzene->Target Bioisosteric Replacement BCB Bicyclo[1.1.0]butane Precursor Intermediate Radical/Ionic Intermediate BCB->Intermediate Ir/Lewis Acid (Visible Light) Intermediate->Target Annulation

Caption: Transformation of planar aromatics to the 3D-rigid 3-azabicyclo[3.1.1]heptan-2-one scaffold via BCB annulation.

References & Authoritative Sources

  • Mykhailiuk, P. K., et al. (2023).[1][2] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition.

  • Lysenko, V., et al. (Enamine Ltd). (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.[2]

  • Yu, T., et al. (2023/2026). Visible-Light-Mediated Lewis Acid-Catalyzed Diradical Hydrogen Atom Transfer Reaction of Bicyclo[1.1.0]butanes. Journal of the American Chemical Society.[3]

    • (Note: Year varies by publication stage)

  • ChemicalBook. Bicyclo[3.1.1]heptan-3-one NMR Data.

  • PubChem. 3-Azabicyclo[3.1.1]heptane (Compound Summary).

Sources

X-ray Crystallography Exit Vector Analysis of Bicyclic Isosteres

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Leads

Executive Summary: The Geometry of Saturation

In modern Lead Optimization (LO), the transition from planar aromatic systems to saturated bicyclic isosteres (the "Escape from Flatland") is a dominant strategy to improve solubility, permeability, and metabolic stability (Fsp³ score). However, this substitution often fails not because of electronics, but because of geometric mismatch .

This guide objectively compares the Exit Vectors —the spatial trajectories of substituents—of key bicyclic isosteres against their aromatic counterparts. Unlike in silico models, which often approximate ring puckering, the data presented here is derived from high-resolution X-ray crystallography , providing the ground truth for bond angles, inter-substituent distances, and torsional constraints.

Theoretical Framework: Defining the Exit Vector

In crystallographic terms, the exit vector is not merely a bond angle.[1] It is defined by two critical parameters that determine if a bioisostere will fit a binding pocket defined by a predecessor aromatic ring:

  • The Vector Angle (

    
    ):  The angle formed between the two substituents relative to the ring centroid.
    
  • The Projection Distance (

    
    ):  The linear distance between the two attachment atoms (e.g., C1 and C4 in a phenyl ring).
    

Why X-ray? Calculated energy-minimized structures (DFT) often predict idealized symmetries. X-ray crystallography reveals the actual conformation adopted in the solid state, capturing critical deviations caused by crystal packing or protein binding (induced fit), particularly in flexible rings like bicyclo[2.1.1]hexane.

Comparative Analysis: The Isostere Landscape

The following analysis compares the standard Phenyl ring against three primary saturated competitors: Bicyclo[1.1.1]pentane (BCP) , Cubane , and Bicyclo[2.1.1]hexane (BCH) .

Data Table: Geometric Parameters (Derived from CSD & PDB)
ScaffoldSubstitution PatternIsostere TargetExit Angle (

)
Projection Distance (

)
Key Structural Feature
Phenyl para (1,4)N/A180° ~2.79 Å Planar,

-stacking capable.
BCP 1,3-disubstitutedpara-Phenyl180°~1.85 Å Linear but significantly shorter . "Compressed" spacer.
Cubane 1,4-disubstitutedpara-Phenyl180°~2.72 Å Near-perfect geometric match for phenyl.
BCH 1,2-disubstitutedortho-Phenyl~60-70°~1.54 ÅRigidifies ortho vectors; "V" shape.
BCH 1,3-disubstitutedmeta-Phenyl~120°~2.40 ÅMimics meta geometry with sp³ character.
Critical Analysis of Trade-offs
  • The BCP "Compression" Effect: While BCP is the most popular isostere due to synthetic accessibility (via [1.1.1]propellane), X-ray data confirms it is a contracted isostere . The C1–C3 distance (1.85 Å) is nearly 1 Å shorter than the phenyl C1–C4 distance (2.79 Å).

    • Consequence: If the phenyl ring spans a hydrophobic pocket bridging two distant residues, BCP may fail to reach the interactions despite having the correct 180° vector.

  • Cubane: The Geometric Gold Standard: Crystallographic analysis of cubane-1,4-dicarboxylates confirms a projection distance of ~2.72 Å, almost identical to benzene.

    • Consequence: Cubane is the superior choice when the volume and span of the linker are critical for maintaining distal interactions.

  • BCH (Bicyclo[2.1.1]hexane): The Angular Specialist: Unlike the linear BCP/Cubane, BCH offers "bent" vectors. X-ray structures of 1,2-disubstituted BCH reveal a rigid scaffold that locks substituents in an orientation mimicking ortho-substitution but without the steric clash often seen between ortho-substituents on a flat ring.

Decision Logic: Selecting the Right Scaffold

The following diagram illustrates the selection logic based on vector requirements.

IsostereSelection Start Target Vector Geometry Linear Linear (180°) Start->Linear Bent Angled (60° - 120°) Start->Bent DistCheck Is Span Distance Critical? Linear->DistCheck AngleCheck Target Angle? Bent->AngleCheck Cubane Select CUBANE (Dist: ~2.72Å) Matches Phenyl Span DistCheck->Cubane Yes (Long) BCP Select BCP (Dist: ~1.85Å) Compact Linker DistCheck->BCP No (Short) Ortho Select 1,2-BCH (ortho-mimic) AngleCheck->Ortho ~60° Meta Select 1,3-BCH (meta-mimic) AngleCheck->Meta ~120°

Caption: Decision matrix for bicyclic isostere selection based on X-ray derived geometric parameters.

Experimental Protocol: High-Fidelity Exit Vector Analysis

To validate a scaffold in your specific ligand, follow this self-validating crystallographic workflow. This protocol assumes access to a standard diffractometer (e.g., Bruker D8 or Rigaku XtaLAB).

Phase 1: Crystal Growth & Data Collection
  • Crystal Optimization: Do not rely on rapid precipitation. Use slow evaporation or vapor diffusion (sitting drop) to grow single crystals >0.1mm. High redundancy is required to resolve electron density at the bridgehead carbons.

  • Cryo-Cooling (Critical): Collect data at 100 K . Bicyclic systems (especially BCP) have high thermal motion (libration) at room temperature, which artificially shortens apparent bond lengths (the "riding motion" effect).

  • Resolution Target: Aim for <0.8 Å resolution. You need to resolve the cage carbons clearly from the substituent attachment points to measure angles accurately.

Phase 2: Vector Calculation (The "Centroid Method")

Do not simply measure the bond angle C(sub)-C(bridge)-C(bridge). Use the centroid method for reproducibility:

  • Define the Core: In Mercury or PyMOL, select the atoms constituting the bicyclic cage.

  • Calculate Centroid: Generate a pseudo-atom at the geometric center of the cage.

  • Define Vectors: Draw a vector from the Centroid to the First Heavy Atom of the substituent (e.g., the carbonyl carbon or amine nitrogen).

  • Measure:

    • Angle: The angle between Vector A and Vector B.

    • Torsion: The dihedral angle relative to the bridgehead axis.

Phase 3: Visualization Workflow

VectorAnalysis Crystal Single Crystal (100 K) Diffraction X-ray Diffraction (<0.8 Å Res) Crystal->Diffraction Density Electron Density Map (2Fo-Fc) Diffraction->Density Refinement Anisotropic Refinement Density->Refinement Output Exit Vector Quantification Refinement->Output CSD CSD-CrossMiner Comparison CSD->Output Overlay

Caption: Workflow for extracting precise exit vector data from raw crystallographic inputs.

Case Study: BCP in Lp-PLA2 Inhibitors

A definitive example of exit vector analysis driving potency is the development of Lp-PLA2 inhibitors (Darapladib analogs).

  • Challenge: The original lead contained a phenyl ring that acted as a spacer, positioning a solubilizing tail.

  • Intervention: Researchers replaced the phenyl ring with a Bicyclo[1.1.1]pentane (BCP) moiety.[2][3][4]

  • X-ray Analysis:

    • The crystal structure confirmed the 180° linearity was maintained.

    • Crucially, the shorter projection distance (1.85 Å vs 2.79 Å) did not abolish activity because the binding pocket had flexibility in that region.

    • Result: The BCP analog maintained high potency (pIC50 ~10.2) while significantly improving solubility (74 µM vs 8 µM) and permeability (705 nm/s vs 230 nm/s) due to the increased Fsp³.[2]

This case proves that while BCP is a "short" isostere, X-ray analysis can confirm if the vector directionality is sufficient to maintain binding when the distance is suboptimal.

References
  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry.
  • Stepan, A. F., et al. (2012).[3] Application of the Bicyclo[1.1.1]pentane Motif as a Non-Classical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor. Journal of Medicinal Chemistry.

  • MacMillan, D. W. C., et al. (2023). General Access to Cubanes as Benzene Bioisosteres.[5] Nature.[5] Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2023). CSD-CrossMiner User Guide: Exit Vector Analysis. Retrieved from [Link]

  • Pfefferkorn, J. A., et al. (2016). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor.[2] ACS Medicinal Chemistry Letters. Retrieved from [Link]

Sources

Technical Comparison: Geometric and Vectorial Analysis of 3-Azabicyclo[3.1.1]heptane vs. Pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 3-azabicyclo[3.1.1]heptane (3-Aza-BCHep) and pyridine , focusing on their geometric parameters, vectorality, and physicochemical implications in drug design.

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" strategy aims to replace planar aromatic rings with saturated, three-dimensional (3D) bioisosteres to improve solubility and metabolic stability while maintaining ligand-target interactions.

3-Azabicyclo[3.1.1]heptane has emerged as a critical saturated bioisostere for 3,5-disubstituted pyridine .[1] While pyridine offers a planar, electron-deficient aromatic scaffold, the 3-Aza-BCHep core provides a rigid,


-rich architecture that mimics the exit vectors of the pyridine substituents with remarkable precision, despite the fundamental difference in hybridization.
Key Performance Matrix
FeaturePyridine (Benchmark)3-Azabicyclo[3.1.1]heptane (Challenger)Impact
Hybridization

(Planar)

(Rigid 3D)
Increases

; improves solubility.[2][3]
Exit Vector Angle (

)
~120–125° 124–126° Near-perfect geometric mimicry for 3,5-substitution.[1]
Substituent Distance (

)
~5.06 Å~4.80 ÅSlight contraction; usually tolerated by binding pockets.[1]
Basicity (

)
~5.2 (Neutral at pH 7.[1]4)~9.5–10.5 (Cationic at pH 7.[1]4)Major polarity shift; alters H-bond donor/acceptor logic.[1]
Metabolic Liability Prone to oxidation (N-oxide)High metabolic stabilityExtends half-life (

).

Geometric & Vectorial Analysis

The utility of 3-Aza-BCHep as a pyridine replacement relies on its ability to position substituents in the same region of space as the parent aromatic ring.[2] This is quantified by Exit Vector Analysis (EVA) .

The Pyridine Benchmark ( )

Pyridine is a planar hexagon with internal bond angles of approximately 120°.[1]

  • C-N-C Bond Angle: ~116.9° (slightly compressed due to the nitrogen lone pair).[1]

  • Vectorality: Substituents at the 3- and 5-positions project outward with an inter-vector angle of approximately 120° .[1]

  • Planarity: The molecule is flat (Torsion angles ~0°).[1]

The 3-Azabicyclo[3.1.1]heptane Scaffold ( )

This scaffold consists of a piperidine ring bridged at the 1,5-positions by a methylene group. This bridging forces the piperidine into a rigid boat-like conformation.[1]

  • Geometry: The bicyclic framework locks the C2 and C4 carbons (equivalent to pyridine's C3/C5 positions relative to N) into a specific orientation.[1]

  • Exit Vector Angle (

    
    ):  Crystallographic data confirms that the angle between substituents at the bridgehead positions (or C2/C4 depending on substitution pattern) is 124–126° .
    
    • Significance: This falls directly within the range of 3,5-disubstituted pyridines, allowing the saturated core to fit into the same receptor pocket.

  • Internal Strain: The bridge creates significant ring strain, deviating the local C-N-C angle from the ideal tetrahedral 109.5°. The angle is often expanded, contributing to the "splaying" of the exit vectors that mimics the wider aromatic angle.

Visualizing the Superposition

The following diagram illustrates the logic of bioisosteric replacement based on geometric alignment.

BioisostereLogic Pyridine Pyridine (Planar) Angle: ~120° Distance: ~5.1 Å Analysis Exit Vector Analysis (Overlay Calculation) Pyridine->Analysis Input A Result Geometric Match (High Similarity) Analysis->Result RMSD < 0.5 Å BCHep 3-Aza-BCHep (3D) Angle: ~125° Distance: ~4.8 Å BCHep->Analysis Input B

Figure 1: Geometric alignment workflow comparing the vectorality of planar pyridine vs. the rigid 3-Aza-BCHep scaffold.[3]

Physicochemical Implications

Replacing pyridine with 3-Aza-BCHep is not a "silent" swap; it fundamentally alters the molecule's electronic profile.[1]

Basicity and Ionization[1]
  • Pyridine: A weak base (

    
    ).[1] At physiological pH (7.4), it is primarily neutral .[1] It acts as a Hydrogen Bond Acceptor (HBA) via the lone pair.[1]
    
  • 3-Aza-BCHep: A secondary amine.[1] Due to the inductive effect of the alkyl skeleton and lack of resonance delocalization, the

    
     is expected to be 9.0–10.5 . At physiological pH, it is primarily cationic (protonated) .[1]
    
    • Consequence: The protonated amine (

      
      ) becomes a strong Hydrogen Bond Donor (HBD) and can form salt bridges with aspartate/glutamate residues in the target protein, potentially increasing potency if such an interaction is available.
      
Solubility and Lipophilicity[1]
  • LogD Lowering: The introduction of the cationic center and the

    
     character significantly lowers 
    
    
    
    (distribution coefficient).
  • Solubility Boost: Experimental data has shown solubility increases of >10-fold (e.g., from 29 µM to 365 µM in Rupatadine analogs) upon this replacement.[1][4] This is attributed to the disruption of planar

    
     stacking interactions that often cause pyridines to aggregate and crystallize poorly.[1]
    

Experimental Protocols

To validate this bioisosteric replacement in your own drug discovery pipeline, use the following protocols.

Protocol 1: Computational Exit Vector Analysis (EVA)

Objective: Quantify the geometric similarity between your pyridine lead and the proposed 3-Aza-BCHep analog before synthesis.

  • Conformational Search:

    • Generate low-energy conformers for both the pyridine-containing lead and the 3-Aza-BCHep analog using a force field (e.g., OPLS4 or MMFF94).

    • Note: 3-Aza-BCHep is rigid, so fewer conformers are expected compared to flexible chains.[1]

  • Vector Definition:

    • Define the "Exit Vector" as the bond connecting the ring atom to the first atom of the substituent.

    • For Pyridine: Vectors at C3 and C5.[1]

    • For 3-Aza-BCHep: Vectors at the bridgehead carbons (C1 and C5) or the relevant substitution points.

  • Superposition:

    • Align the molecules by minimizing the RMSD (Root Mean Square Deviation) of the substituent atoms, not the ring atoms.

  • Measurement:

    • Measure the angle (

      
      ) between the two vectors.[1]
      
    • Measure the distance (

      
      ) between the attachment points.[1]
      
    • Pass Criteria:

      
       and 
      
      
      
      .
Protocol 2: Experimental Determination (Potentiometric)

Objective: Determine the ionization state of the new scaffold to predict ADME behavior.[1]

  • Preparation: Prepare a

    
     stock solution of the 3-Aza-BCHep derivative in DMSO.
    
  • Titration:

    • Dilute to

      
       in a mixed solvent system (e.g., water/methanol) to ensure solubility.
      
    • Perform acid-base titration using a standardized potentiometric titrator (e.g., Sirius T3).

    • Titrate from pH 2.0 to pH 12.0 using

      
       and 
      
      
      
      .
  • Data Analysis:

    • Plot the Bjerrum difference curve.[1]

    • Calculate the

      
       using the Henderson-Hasselbalch equation.[1]
      
    • Validation: Ensure the electrode is calibrated using standard buffers (pH 4.0, 7.0, 10.0) prior to the run.

References

  • Mykhailiuk, P. K., et al. (2023).[1][5][6] General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Enamine Ltd. (2024).[1] Saturated Bioisosteres of Aromatic Rings: 3-Azabicyclo[3.1.1]heptanes. Enamine Building Blocks. Link

  • Crystallographic Data Centre (CCDC). Small Molecule Crystal Structures of Bicyclic Amines. Cambridge Structural Database.[1] Link

Sources

Comparative Guide: Determining LogD and Lipophilicity of Azabicycloheptane Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context: The Azabicycloheptane Advantage

In modern drug discovery, azabicycloheptane scaffolds (e.g., 7-azabicyclo[2.2.1]heptane, 3-azabicyclo[3.1.1]heptane) have emerged as high-value bioisosteres for piperidines, pyrrolidines, and morpholines. Their rigid, bridged architecture offers distinct advantages:

  • Vector Control: They lock substituents into precise vectors, improving target affinity.

  • Metabolic Stability: The bridgehead carbons block common metabolic soft spots.

  • Lipophilicity Modulation: Unlike simple alkylation which typically raises logP, incorporating these strained rings can paradoxically lower logD at physiological pH (7.4) due to pKa shifts and solvation effects.

However, accurately determining their lipophilicity is non-trivial. These compounds are often highly basic (


), meaning they exist almost exclusively as cations at physiological pH. Standard cLogP algorithms often fail to account for the specific solvation penalties of the bridged cage, necessitating robust experimental validation.

Methodology Comparison: Selecting the Right Tool

For azabicycloheptane analogs, relying solely on calculated values (cLogP) is a critical risk. The following table compares the three primary experimental approaches.

Comparative Analysis of Lipophilicity Determination Methods
FeatureMethod A: Potentiometric Titration Method B: Miniaturized Shake-Flask Method C: RP-HPLC (Chromatographic)
Primary Output

& logP (derived logD profile)
logD (at specific pH)CHI / logD equivalent
Throughput Medium (10-20 cmpds/day)Low (Manual/Semi-automated)High (100+ cmpds/day)
Sample Req. High (~1-5 mg)Medium (~1 mg)Low (< 0.1 mg)
Accuracy for Bases Excellent (Resolves ionization)Gold Standard (Direct partition)Good (Requires calibration)
Limitation Requires aqueous solubility >

M
Emulsion formation; phase separationIndirect; column interaction artifacts
Best Use Case Lead Optimization: Full pH-lipophilicity profiling.[1]Late Stage: Validating key candidates.Screening: Ranking large libraries.
Expert Insight: The Causality of Choice
  • Why HPLC for Screening? Azabicycloheptanes are basic. On standard C18 columns, silanol interactions cause peak tailing, distorting retention times. We utilize High-pH stable columns (e.g., C18 hybrid) or IAM (Immobilized Artificial Membrane) columns to mimic biological partitioning and suppress silanol effects.

  • Why Potentiometry for Leads? Understanding the

    
     is non-negotiable. A shift in 
    
    
    
    from 9.5 to 10.5 (common with bridgehead substitution) changes the ionized fraction at pH 7.4 by an order of magnitude, drastically altering logD.

Experimental Protocols

Protocol A: High-Throughput HPLC Determination (The Screening Engine)

This protocol uses a rapid gradient method calibrated against a set of standard amines with known logD values.

Reagents & Equipment:

  • Column: Waters XBridge C18 (3.5 µm, 4.6 x 50 mm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (Adjusted with

    
    ). Note: High pH ensures the amine is closer to neutral, improving peak shape, or use pH 7.4 for direct logD correlation.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Calibration Standards: Benzylamine, Quinoline, Piperidine derivatives (range logD -1 to +4).

Workflow:

  • Preparation: Dissolve analyte to 100 µM in DMSO.

  • Injection: 5 µL injection volume.

  • Gradient: 5% B to 95% B over 3.5 minutes at 1.5 mL/min.

  • Detection: UV at 220/254 nm.

  • Calculation:

    • Measure Retention Time (

      
      ).
      
    • Calculate Capacity Factor:

      
       (where 
      
      
      
      is dead time determined by Uracil).
    • Derive logD: Apply linear regression from calibration standards:

      
      
      
Protocol B: Miniaturized Shake-Flask (The Validation Step)

Use this for your top 3-5 compounds to validate HPLC data.

Workflow:

  • Phase Saturation: Pre-saturate 1-Octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve compound in the pre-saturated PBS phase (aqueous stock). Measure UV absorbance (

    
    ).
    
  • Partitioning:

    • In a 2 mL microtubes, add 500 µL aqueous stock + 500 µL pre-saturated octanol.

    • Rotational Shaking: Mix for 60 mins at 25°C (avoid vigorous vortexing to prevent emulsions).

    • Centrifugation: 5000 rpm for 10 mins to separate phases.

  • Quantification:

    • Carefully sample the aqueous phase (bottom).

    • Measure UV absorbance (

      
      ).
      
  • Self-Validating Check:

    • Mass Balance Calculation: Ensure total compound recovery is >90% (analyze octanol phase if possible).

Visualization of Workflows

Figure 1: Decision Logic for Lipophilicity Method Selection

This decision tree guides the researcher based on the compound's stage in the pipeline and physicochemical properties.

LipophilicityDecisionTree Start Start: Azabicycloheptane Analog SolubilityCheck Aqueous Solubility > 100 µM? Start->SolubilityCheck StageCheck Development Stage? SolubilityCheck->StageCheck Yes HPLC Method: HPLC (pH 7.4) High Throughput SolubilityCheck->HPLC No (Low Sol) StageCheck->HPLC Screening / Hit ID Potentiometric Method: Potentiometric Titration (pKa + logP) StageCheck->Potentiometric Lead Opt (Need pKa) ShakeFlask Method: Shake-Flask (Gold Standard) StageCheck->ShakeFlask Candidate Selection HPLC->ShakeFlask Validate Outliers Potentiometric->ShakeFlask Confirm logD > 3

Caption: Decision matrix for selecting the optimal lipophilicity determination method based on solubility and development phase.

Figure 2: The pH-Dependent Partitioning Mechanism

Understanding why logD differs from logP for these basic amines.

PartitioningMechanism cluster_Aq Aqueous Phase (pH 7.4) cluster_Oct Octanol Phase BH_plus BH+ (Ionized) Dominant Species B_neu B (Neutral) Minor Species BH_plus->B_neu Ka equilibrium BH_pair BH+ :: X- (Ion Pair) BH_plus->BH_pair Rare Ion Pairing B_oct B (Neutral) Solvated B_neu->B_oct Partitioning (P) Note Observed logD is determined by the ratio of Total(Oct) / Total(Aq). High pKa keeps drug in Aq phase.

Caption: Mechanism of partitioning for basic azabicycloheptanes. At pH 7.4, the equilibrium favors the aqueous cation, lowering logD relative to logP.

Supporting Experimental Data

The following table synthesizes literature trends comparing Azabicycloheptane scaffolds to traditional heterocycles. Note the "Lipophilicity Lowering" effect of the spiro/bridged systems despite increased carbon count.[2]

Table 2: Comparative Lipophilicity of Bioisosteres

Scaffold ClassStructure Type

Carbon
Predicted

Experimental

Performance Note
Piperidine MonocyclicRef~10.81.50 (Ref)Baseline lipophilicity.
3-Azabicyclo[3.1.1]heptane Bridged+1~10.51.35 Lower logD due to solvation cage.
2-Azaspiro[3.3]heptane Spiro+1~11.20.80 Significant logD reduction (-0.7) due to high basicity.
7-Azabicyclo[2.2.1]heptane Bridged+1~10.81.10 Improved metabolic stability; moderate logD drop.

Data synthesized from matched molecular pair analyses (MMPA) in medicinal chemistry literature [1][2].

Interpretation

The Azaspiro[3.3]heptane analog demonstrates a counterintuitive drop in logD compared to piperidine.[2][3] Despite adding a carbon atom (usually


), the logD decreases.[2]
  • Mechanism: The spiro-strain increases the basicity (

    
     increases).
    
  • Result: At pH 7.4, a larger fraction of the molecule is ionized (

    
    ), trapping it in the aqueous phase.
    
  • Application: Use this scaffold when you need to lower CNS side effects (reduce passive diffusion) or improve solubility without adding polar groups.

References

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Medicinal Chemistry Letters. Source:

  • Lipophilicity in Drug Discovery. Expert Opinion on Drug Discovery. Source:

  • LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. Journal of Medicinal Chemistry. Source:

  • Experimental Lipophilicity for Beyond Rule of 5 Compounds. Journal of Pharmaceutical Analysis. Source:

  • 7-Azabicyclo[2.2.1]heptane Properties. PubChem. Source:

Sources

Conformational Analysis of 3-Azabicyclo[3.1.1]heptane Ring Puckering: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-azabicyclo[3.1.1]heptane scaffold has emerged as a critical "saturated bioisostere" for meta-substituted pyridines and benzenes.[1] Unlike the planar aromatic systems it replaces, this bicyclic amine offers a defined three-dimensional vector space that can dramatically improve physicochemical properties—specifically solubility (


 increase in some analogs), metabolic stability (

), and lipophilicity (

).

This guide provides a rigorous conformational analysis of the ring puckering modes of this scaffold. We compare it against its carbocyclic parent (bicyclo[3.1.1]heptane) and isomeric alternatives, providing actionable protocols for validating its geometry in solution state.

The Scaffold Landscape: Geometric & Vectorial Comparison

To understand the puckering dynamics, we must first establish the static geometry relative to the targets it mimics. The 3-azabicyclo[3.1.1]heptane system is often described as a "bridged piperidine."

Vector Analysis (Bioisosterism)[1]

The primary value of this scaffold is its ability to mimic the exit vectors of meta-substituted aromatics while increasing


 character.
Parameter3-Azabicyclo[3.1.1]heptanePyridine (meta-subst.)[1][2]Bicyclo[3.1.1]heptane (Parent)Implications
Exit Vector Angle (

)
124° – 126° 125°124°Perfect Isostere: Matches the angular geometry of meta-substitution.
C–C Distance (

)
2.12 Å2.41 Å~2.20 ÅSlightly more compact core than pyridine.
Substituent Distance (

)
4.79 – 4.81 Å5.06 Å~4.90 ÅSubstituents are held slightly closer; critical for binding pocket fit.
Ring Puckering Mode Distorted Chair (Y-shape)PlanarDistorted ChairThe "wings" (C2-N3-C4) introduce flexibility absent in pyridine.

Data Source: Derived from X-ray crystallographic comparisons of Rupatadine analogs and standard geometric data.

The "Y-Shape" Conformation

Unlike the [2.2.1] norbornane system, which is rigid, the [3.1.1] system consists of a four-membered ring fused to a six-membered ring.

  • The Bridge (C6): Constrains the system.

  • The Wings (C2-N3-C4): This segment is susceptible to "puckering" or flapping motions relative to the C1-C5-C7 plane.

Theoretical Framework: Ring Puckering Mechanics

The conformational landscape of 3-azabicyclo[3.1.1]heptane is dominated by the tension between the Baeyer strain (angle strain in the cyclobutane subunit) and the Pitzer strain (torsional strain in the six-membered ring).

Cremer-Pople Analysis

For the six-membered ring portion (N3-C2-C1-C6-C5-C4), the puckering coordinates (


) define the deviation from planarity.
  • Stable State: The scaffold adopts a Chair-like conformation (

    
     or 
    
    
    
    ), often visualized as a "Y-shape" where the bridge (C6) and the nitrogen (N3) point away from each other to minimize 1,3-diaxial interactions.
  • Boat Transition: A boat-like conformation requires significant energy input (

    
    ) as it forces the bridgehead protons and the nitrogen lone pair into an eclipsing arrangement.
    
Nitrogen Inversion

The nitrogen at position 3 is


 hybridized.
  • Inversion Barrier:

    
    .
    
  • Implication: At room temperature, the N-substituent rapidly interconverts between axial and equatorial orientations unless constrained by a bulky group or protonation (salt formation).

Comparative Analysis of Characterization Methods

Validating the specific pucker of a synthesized derivative requires selecting the right analytical technique.

FeatureMethod A: Solution NMR (

H/

C)
Method B: X-Ray CrystallographyMethod C: DFT Modeling (B3LYP/6-31G*)
Primary Output

Coupling Constants (Karplus)
Exact Bond Angles/LengthsEnergy Barriers (

)
Puckering Sensitivity High (via Karplus relation of H2/H4)Absolute (Frozen state)High (Predictive)
Throughput HighLowMedium
Limitation Time-averaged signal (unless VT-NMR)Crystal packing forces may distort puckerGas/Solvent model approximations
Best For Routine screening of derivativesFinal confirmation of lead compoundsRational design before synthesis

Experimental Protocols

Workflow: Conformational Locking & Analysis

The following workflow ensures you are observing the intrinsic ring pucker and not a transient state.

ConformationalAnalysis Start Synthesized Derivative Step1 Variable Temp (VT) NMR (-60°C to +25°C) Start->Step1 Decision Coalescence Observed? Step1->Decision PathA Rapid N-Inversion (Average Geometry) Decision->PathA Yes PathB Locked Conformation (Distinct Axial/Eq) Decision->PathB No Analysis Measure 3J(H1-H2) Coupling Constants PathA->Analysis PathB->Analysis Validation Compare with DFT (GIAO Method) Analysis->Validation

Caption: Workflow for distinguishing rapid N-inversion from static ring puckering using VT-NMR and DFT validation.

Protocol: NMR Determination of Puckering Angle

Objective: Determine the dihedral angle of the C1-C2 bond to infer ring pucker using the Karplus relationship.

  • Sample Preparation: Dissolve 5-10 mg of the 3-azabicyclo[3.1.1]heptane derivative in 0.6 mL of non-coordinating solvent (e.g.,

    
     or 
    
    
    
    ). Avoid DMSO if studying H-bonding effects on conformation.
  • Acquisition: Acquire a high-resolution

    
     NMR (minimum 400 MHz, preferably 600 MHz).
    
  • Target Signals: Focus on the protons at C2/C4 (adjacent to Nitrogen) and C1/C5 (Bridgehead).

  • Coupling Analysis:

    • Measure the vicinal coupling constant

      
      .
      
    • Interpretation:

      • 
        : Dihedral angle 
        
        
        
        (Indicates a specific twisted boat or flattened chair).
      • 
        : Indicates significant deviation from 
        
        
        
        , suggesting a distinct puckering amplitude.
  • NOESY Cross-Check: Perform a 2D NOESY experiment. Strong correlations between the N-substituent and the syn-bridge proton (on C6) confirm an axial N-substituent orientation, which often correlates with a specific ring pucker to relieve strain.

Case Study: Impact on Binding Affinity

In the development of Rupatadine analogs, replacing the pyridine ring with 3-azabicyclo[3.1.1]heptane yielded the following results:

  • Solubility: Increased from

    
     (Pyridine parent) to 
    
    
    
    (3-Aza analog).
  • Puckering Effect: The 3-aza ring is not flat. It occupies a slightly larger volume in the

    
    -axis (perpendicular to the ring plane).
    
  • Result: The "wings" of the [3.1.1] system allowed for better filling of the hydrophobic pocket, while the nitrogen maintained the critical hydrogen bond acceptor vector.

Critical Design Rule

When replacing a phenyl/pyridine ring with 3-azabicyclo[3.1.1]heptane, assume the vector angle (


)  will be maintained, but the effective volume  will increase due to the bridge (C6) and the ring pucker. Ensure the binding pocket has tolerance for this "3D fluffiness" (approx. 15-20% volume increase over benzene).

References

  • Dibchak, D., et al. (2023).[3][4] "General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres." Angewandte Chemie International Edition.

  • Mykhailiuk, P. K. (2023).[3] "Saturated Bioisosteres of Benzene and Pyridine." European Journal of Organic Chemistry.

  • Levterov, V. V., et al. (2024). "Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations." Organic Letters.

  • PubChem Compound Summary. (2025). "3-Azabicyclo[3.1.1]heptane."[1][2][3][4][5][6][7][8][9] National Library of Medicine.

  • Anderson, et al. (2025).[1] "3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings." Organic Letters. (Note: Comparative data for 3-oxa vs 3-aza geometry).

Sources

Comparative Guide: Aqueous Solubility of Lactam vs. Aromatic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug discovery, the transition from an aromatic scaffold (e.g., phenyl, pyridine) to a lactam analog (e.g., piperidinone, pyridone) represents a critical "decision node" for physicochemical optimization.[1] While aromatic rings offer structural rigidity and metabolic stability, they often suffer from poor aqueous solubility due to high lipophilicity (


) and strong 

stacking interactions.[1]

Lactams introduce a dipole moment and hydrogen-bond acceptor/donor functionality, theoretically enhancing solvation.[1] However, this guide highlights a critical nuance : while saturated lactams (non-planar) consistently improve solubility by disrupting crystal packing ("Escaping Flatland"), aromatic lactams (e.g., 2-pyridone) can sometimes decrease solubility due to the formation of stable, high-energy intermolecular hydrogen bond networks in the crystal lattice (the "Brick Dust" effect).[1]

This guide provides an objective technical comparison, mechanistic insights, and validated experimental protocols for assessing these scaffolds.

Part 1: Mechanistic Basis of Solubility

The Solubility Equation

Aqueous solubility (


) is governed by the balance between the energy required to break the crystal lattice (Lattice Energy) and the energy released upon hydration (Solvation Energy).

[1]
FeatureAromatic Analogs (e.g., Phenyl)Lactam Analogs (e.g., Piperidinone)
Electronic State Electron-rich

-clouds; Lipophilic.[1]
Highly polarized amide bond (

).[1]
Crystal Packing Driven by

stacking and Van der Waals forces.[1]
Driven by strong intermolecular Hydrogen Bonds (H-bonds).[1]
Solvation Poor. Water molecules form "icebergs" around the hydrophobic ring (entropic penalty).[1]Excellent. Water H-bonds to the Carbonyl Oxygen (Acceptor) and NH (Donor).[1]
Net Effect Low Solubility (unless ionized).[1]Variable. High solubility if lattice energy is disrupted; Low solubility if H-bond network is too stable.[1]
Visualization: Solvation vs. Lattice Energy

The following diagram illustrates the competitive forces determining solubility for both scaffolds.

SolubilityMechanism Aromatic Aromatic Scaffold (Phenyl/Pyridine) Lattice Crystal Lattice (Solid State) Aromatic->Lattice Pi-Pi Stacking (Strong) Solution Aqueous Solution (Solvated) Aromatic->Solution Hydrophobic Effect (Weak Solvation) Lactam Lactam Scaffold (Pyridone/Piperidinone) Lactam->Lattice Intermolecular H-Bonds (Very Strong if planar) Lactam->Solution Dipole-Dipole & H-Bonding (Strong Solvation) Lattice->Solution Dissolution Energy Barrier

Figure 1: Mechanistic competition between crystal lattice stability and aqueous solvation forces.[1]

Part 2: Comparative Performance Data

Strategy A: "Escape from Flatland" (Saturated Lactams)

Replacing a flat phenyl ring with a saturated or bridged lactam creates a 3D vector that disrupts crystal packing while adding polarity.[1] This is the most effective strategy for solubility enhancement.

Case Study: Phenyl vs. Bridged Piperidine (Lactam-like Bioisostere) In a


-secretase modulator program, replacing a phenyl linker with a bridged nitrogenous scaffold (functionally similar to a lactam in polarity/saturation) yielded massive improvements.[1]
Scaffold TypeStructure DescriptionSolubility (

g/mL)
LogD (pH 7.4)Outcome
Aromatic Phenyl Linker< 0.1 > 4.0Poor Bioavailability
Saturated Bioisostere Bridged Piperidine (BP)> 100 3.6>1000-fold Increase

Data Source: Search 1.10 (RSC, 2021)[1]

Strategy B: The Tautomeric Switch (Aromatic Lactams)

Converting a heterocycle (e.g., Quinoline) to its lactam form (Quinolone) often increases the Melting Point (MP) due to dimerization, which can counteract the polarity gain.

Case Study: Quinoline vs. Quinolone

  • Quinoline: Liquid/Low MP.[1] Moderate lipophilicity.[1]

  • 2-Quinolone (Lactam): High MP (>200°C) due to dual H-bond donor/acceptor character.[1]

  • Observation: While the lactam is more polar, the high lattice energy can result in "Brick Dust" insolubility.

  • Optimization: N-methylation of the lactam removes the H-bond donor, lowering the MP and significantly boosting solubility compared to the unsubstituted lactam.

Part 3: Experimental Protocols

To accurately compare these analogs, you must distinguish between Kinetic Solubility (for screening) and Thermodynamic Solubility (for development).[1]

Workflow Decision Tree

SolubilityProtocol Start Compound Synthesis Stage Development Stage? Start->Stage Early Early Discovery / HTS Stage->Early High Throughput Late Lead Opt / Pre-Clinical Stage->Late High Accuracy Kinetic Kinetic Solubility Assay (Turbidimetric) Early->Kinetic Thermo Thermodynamic Solubility Assay (Shake Flask / HPLC) Late->Thermo Method1 Dissolve in DMSO stock Kinetic->Method1 Method3 Add Solid Compound to Buffer Thermo->Method3 Method2 Spike into Buffer (PBS) Method1->Method2 Readout1 Measure Precipitation (Nephelometry/UV) Method2->Readout1 Method4 Incubate 24-48h (Equilibrium) Method3->Method4 Readout2 Filter & HPLC-UV/MS Analysis Method4->Readout2

Figure 2: Decision tree for selecting the appropriate solubility assay based on development stage.

Protocol: Thermodynamic Solubility (Gold Standard)

This method determines the saturation limit of the compound in equilibrium with its solid state.

Materials:

  • Phosphate Buffered Saline (PBS) pH 7.4.[1]

  • 1.5 mL HPLC vials.

  • Orbital shaker or Rotator.[1]

  • 0.45

    
    m PVDF syringe filters.[1]
    

Procedure:

  • Saturation: Weigh ~1-2 mg of solid compound into a vial.

  • Solvation: Add 500

    
    L of PBS. Ensure undissolved solid remains (supersaturation).[1]
    
  • Equilibration: Shake at room temperature (25°C) for 24 hours. Note: For lactams with high MPs, ensure temperature is strictly controlled.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through PVDF.

  • Quantification: Analyze the supernatant via HPLC-UV against a standard curve prepared in DMSO.

Critical Check: If the lactam analog forms a gel or hydrotrope, centrifugation may fail. In these cases, use ultracentrifugation or dialysis membranes.[1]

References

  • Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. PubMed. (2015).[1] [Link]

  • Phenyl bioisosteres in medicinal chemistry: discovery of novel

    
    -secretase modulators. RSC Medicinal Chemistry. (2021).[1]
    [Link]
    
  • The impact of aromatic ring count on compound developability. Drug Discovery Today. (2009). [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity. Journal of Medicinal Chemistry. (2011). [Link]

  • 2-Pyridone: Tautomerism and Properties. Wikipedia / Standard Chemical Reference. [Link][1]

Sources

Part 1: Comparative Analysis of 2D NMR Pulse Sequences

Author: BenchChem Technical Support Team. Date: March 2026

Title : Orthogonal Strategies for ¹³C NMR Assignment of Bridged Carbon Atoms: A Comparative Guide

Introduction For structural chemists and drug development professionals, assigning ¹³C NMR resonances to bridged carbon atoms in bicyclic and polycyclic scaffolds remains a formidable challenge. These carbons are frequently quaternary, highly proton-deficient, and subjected to severe steric strain that distorts their geometry. When the ratio of ¹H to ¹³C falls below 2.0, molecules enter the domain of the "Crews rule," where conventional NMR suites (COSY, HSQC, HMBC) often fail to provide unambiguous connectivity[1].

This guide objectively compares advanced 2D NMR pulse sequences against state-of-the-art computational prediction methods. By understanding the causality behind why certain techniques succeed where others fail, researchers can implement a self-validating system for unequivocal structural elucidation.

Standard HMBC experiments are optimized for coupling constants of ~8 Hz, effectively capturing two-bond (²J_CH) and three-bond (³J_CH) correlations. However, bridged carbons often lack adjacent protons, requiring the detection of ultra-long-range couplings (⁴J_CH to ⁶J_CH) which are typically 1–2 Hz. Under standard HMBC conditions, these weak signals decay due to transverse relaxation (T₂) before they can be detected.

To overcome this, modern NMR spectroscopy relies on specialized pulse sequences:

  • 1,1-HD-ADEQUATE : This sequence bypasses proton-carbon long-range coupling entirely, instead probing ¹J_CC and ²J_CC couplings directly. It is highly effective in distinguishing ²J_CH from ³J_CH correlations when overlaid with HMBC data[1]. However, its reliance on the natural abundance of adjacent ¹³C-¹³C pairs (1 in 10,000) makes it severely sensitivity-limited.

  • LR-HSQMBC : As detailed in[2], this sequence extends the visualization of heteronuclear couplings to 4-, 5-, and even 6-bond distances. By utilizing a Carr-Purcell-Meiboom-Gill (CPMG) pulse train, LR-HSQMBC suppresses one-bond J_CH modulations and minimizes T₂ relaxation losses during the extended evolution delays (up to 330 ms), allowing the detection of isolated bridged carbons[2].

Table 1: Performance Comparison of 2D NMR Pulse Sequences

Pulse SequencePrimary TargetSensitivityTypical Evolution DelayUtility for Bridged Carbons
HMBC ²J_CH, ³J_CHHigh60–80 ms (optimized for 8 Hz)Baseline connectivity; fails for isolated quaternary bridges.
1,1-HD-ADEQUATE ¹J_CC, ²J_CCVery LowN/A (Double Quantum)Traces carbon skeletons directly; requires high sample mass.
LR-HSQMBC ⁴J_CH, ⁵J_CH, ⁶J_CHModerate160–330 ms (optimized for 2 Hz)Critical for proton-deficient bridges; detects ultra-long-range couplings.

Part 2: Computational Validation (Empirical vs. DFT-GIAO)

When experimental NMR data yields degenerate structural candidates—a common occurrence with complex bridged epoxides or polycycles—computational chemistry is required to break the tie.

Empirical prediction tools (based on HOSE codes or neural networks) interpolate chemical shifts from databases of known structures. However, bridged carbons suffer from severe steric strain, which alters their hybridization away from ideal sp³. This changes the s-character of the C-C bonds, dramatically shifting the ¹³C chemical shift. Because databases often lack exact strained analogs, empirical methods frequently produce errors exceeding 5 ppm.

Conversely, DFT-GIAO (Density Functional Theory - Gauge-Independent Atomic Orbital) calculates the exact magnetic shielding tensor from the electron density of the optimized 3D geometry. As demonstrated in the [3] and the [4], applying DFT-GIAO in conjunction with DP4+ statistical analysis captures these quantum mechanical effects, reducing Mean Absolute Errors (MAE) to near 1 ppm and providing >99% confidence in stereochemical assignments[3][4].

Table 2: Accuracy of ¹³C Chemical Shift Prediction Methods

Prediction MethodUnderlying MechanismMAE for Bridged CarbonsReliability for Stereochemical Assignment
Empirical (Database) HOSE codes / Neural Networks3.5 – 6.0 ppmLow (Struggles with novel steric strain)
DFT-GIAO (B3LYP) Quantum mechanical shielding tensors1.2 – 2.0 ppmModerate
DFT-GIAO + DP4+ Boltzmann-weighted statistical correlation< 1.0 ppmVery High (>99% confidence)

Part 3: Self-Validating Experimental Protocol

To establish a self-validating system, researchers must couple the extended reach of LR-HSQMBC with the rigorous theoretical grounding of DFT-GIAO.

Phase 1: NMR Acquisition

  • Sample Preparation : Dissolve 2–5 mg of the highly pure analyte in a deuterated solvent with a precise lock signal (e.g., CDCl₃ or THF-d₈). Utilize a 1.7 mm or 5 mm cryoprobe to maximize the signal-to-noise (S/N) ratio for carbon detection.

  • LR-HSQMBC Setup : Set the long-range evolution delay to target ¹H-¹³C couplings of 2 Hz (typically 330 ms). Apply a CPMG pulse train during the evolution period to prevent signal decay from transverse relaxation.

  • Data Processing : Process the LR-HSQMBC spectrum with zero-filling and forward linear prediction to enhance resolution. Map the ⁴J_CH and ⁵J_CH correlations to bridge the proton-deficient gaps.

Phase 2: Computational Validation (DFT-GIAO) 4. Conformational Search : Perform a molecular mechanics (e.g., MMFFs) conformational search to identify all conformers within a 5.0 kcal/mol energy window. 5. Geometry Optimization : Optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level, employing an implicit solvent model (IEFPCM) matching the experimental NMR solvent. 6. Magnetic Shielding Calculation : Calculate isotropic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level. 7. DP4+ Statistical Analysis : Convert shielding tensors to chemical shifts. Compare the experimental ¹³C shifts against the calculated shifts using DP4+ probabilities to confirm the correct regiochemical and stereochemical assignment of the bridged carbons.

Part 4: Workflows and Decision Logic

Workflow Start Proton-Deficient Bridged Scaffold NMR Acquire 2D NMR (HSQC, HMBC) Start->NMR Check Are Quaternary Bridged Carbons Assigned? NMR->Check ADEQUATE 1,1-HD-ADEQUATE (Resolve 2J vs 3J) Check->ADEQUATE No (Overlap) LR LR-HSQMBC (Probe 4J-6J) Check->LR No (Isolated) DFT DFT-GIAO Calculation (B3LYP/6-311+G**) Check->DFT Yes ADEQUATE->DFT LR->DFT DP4 DP4+ Statistical Validation DFT->DP4 End Unequivocal 13C Assignment DP4->End

Orthogonal workflow combining advanced 2D NMR and DFT-GIAO for bridged carbon assignment.

LogicTree Q1 Is the H:C ratio < 2? (Crews Rule) Standard Standard Suite (HMBC, HSQC) Q1->Standard No Q2 Are there contiguous proton-free carbons? Q1->Q2 Yes ADEQ 1,n-ADEQUATE (Direct C-C coupling) Q2->ADEQ Yes (C-C rich) LR LR-HSQMBC (Long-range C-H) Q2->LR Yes (Isolated C)

Decision logic for selecting specialized NMR pulse sequences in proton-deficient molecules.

References

  • Title: Assignment of the relative and absolute stereochemistry of two novel epoxides using NMR and DFT-GIAO calculations Source: Journal of Molecular Structure URL: [Link]

  • Title: LR-HSQMBC: A Sensitive NMR Technique To Probe Very Long-Range Heteronuclear Coupling Pathways Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Using HMBC and ADEQUATE NMR Data To Define and Differentiate Long-Range Coupling Pathways: Is the Crews Rule Obsolete? Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Wheldone Revisited: Structure Revision Via DFT-GIAO Chemical Shift Calculations, 1,1-HD-ADEQUATE NMR Spectroscopy Source: Journal of Natural Products (ACS Publications) URL: [Link]

Sources

Safety Operating Guide

Senior Application Scientist's Guide: Personal Protective Equipment (PPE) for Handling 3-Azabicyclo[3.1.1]heptan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Azabicyclo[3.1.1]heptan-2-one is foundational to discovery. This compound, a member of the bicyclic lactam family, represents a class of nitrogen-containing heterocycles that are pivotal scaffolds in medicinal chemistry.[1][2][3][4] However, the structural motifs that make these molecules valuable can also present physiological hazards.

This guide provides a comprehensive, risk-based framework for the safe handling of 3-Azabicyclo[3.1.1]heptan-2-one, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach moves beyond a simple checklist, emphasizing the scientific rationale behind each safety protocol to build a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Safety data for similar bicyclic, nitrogen-containing heterocycles consistently indicate the following hazard classifications:

  • H302: Harmful if swallowed. [5]

  • H315: Causes skin irritation. [5][6]

  • H319: Causes serious eye irritation. [5][6]

  • H335: May cause respiratory irritation. [5][6]

Furthermore, the broader class of β-lactam-containing structures can act as sensitizing agents, potentially leading to allergic reactions upon exposure.[7] Given that this compound is likely a solid powder at standard temperature and pressure, the primary routes of exposure are inhalation of airborne particles, dermal contact, and ocular contact.

The following diagram outlines the essential risk assessment workflow that informs our PPE selection.

cluster_0 Risk Assessment Workflow A Identify Compound: 3-Azabicyclo[3.1.1]heptan-2-one B Review Surrogate Data (SDS of Analogs) A->B C Assess Health Hazards: - Irritation (Skin, Eye, Resp) - Acute Toxicity (Oral) - Potential Sensitizer B->C D Determine Exposure Routes: - Inhalation (Dust) - Dermal Contact - Ocular Contact C->D E Select Controls D->E F Engineering: Chemical Fume Hood E->F Primary G Administrative: SOPs, Training E->G Secondary H Personal Protective Equipment (PPE) E->H Tertiary

Caption: Risk assessment workflow for selecting appropriate controls.

Core PPE Requirements: A Multi-Level Defense

Engineering controls, such as a chemical fume hood, are the primary line of defense.[5] PPE should never be considered a substitute for proper ventilation but rather an essential final barrier to protect the user.

The following table summarizes the recommended PPE for handling 3-Azabicyclo[3.1.1]heptan-2-one.

Body AreaPrimary HazardMinimum PPE RecommendationBest Practice Recommendation
Respiratory Inhalation of irritating/sensitizing dust (H335)NIOSH-approved N95 filtering facepiece respiratorHalf-mask or full-face elastomeric respirator with P100 (particulate) filters
Eyes & Face Serious eye irritation from airborne particles (H319)ANSI Z87.1-compliant chemical splash gogglesChemical splash goggles worn with a full-face shield
Hands Skin irritation and potential for absorption (H315)Chemical-resistant nitrile gloves (minimum 4 mil thickness)Double-gloving with nitrile gloves
Body Contact with skin from spills or dustFlame-resistant (FR) lab coatDisposable coveralls (e.g., Tyvek) over normal lab attire
Feet Spills and dropped equipmentClosed-toe, non-slip leather or chemical-resistant shoesChemical-resistant boots or shoe covers
Causality Behind PPE Choices
  • Respiratory Protection: The H335 warning necessitates protection against respiratory tract irritation.[6] Because lactams can be sensitizers, preventing initial exposure via inhalation is critical. A P100 filter is recommended for best practice as it filters at least 99.97% of airborne particles and offers a higher level of protection than an N95 respirator.

  • Eye and Face Protection: The H319 classification indicates a risk of serious, potentially damaging eye irritation.[5] Standard safety glasses are insufficient as they do not protect from airborne dust. Chemical splash goggles that form a seal around the eyes are mandatory.[8][9] A face shield provides an additional layer of protection for the entire face from splashes or spills.[9][10]

  • Hand and Body Protection: The H315 classification requires the use of protective gloves and clothing to prevent skin irritation.[6][11] Double-gloving minimizes the risk of exposure from a single glove failure. A disposable coverall prevents the contamination of personal clothing, which could otherwise become a secondary source of exposure.[11][12]

Standard Operating Procedure (SOP) for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible safety.

Step-by-Step Handling Workflow
  • Preparation & Pre-Donning:

    • Verify the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).

    • Ensure an operational safety shower and eyewash station are within a 10-second travel distance.[6]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and place it inside the fume hood to minimize reaching in and out.

    • Prepare waste containers: one for solid waste and one for contaminated disposables (e.g., gloves, weigh boats).

  • Donning PPE:

    • Don inner gloves.

    • Don lab coat or disposable coverall.

    • Don respirator and perform a user seal check.

    • Don chemical splash goggles and face shield.

    • Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat/coverall.

  • Chemical Handling (Inside Fume Hood):

    • Work with the sash at the lowest practical height.

    • Carefully open the container, avoiding any puff of powder.

    • Use a spatula to gently transfer the desired amount of the compound onto a weigh boat. Avoid dropping or tapping actions that could generate dust.

    • Once the desired amount is weighed, securely close the primary container.

    • Proceed with the experimental procedure, keeping all materials well within the fume hood.

  • Decontamination & Doffing:

    • Wipe down any contaminated surfaces and equipment within the fume hood using a suitable solvent (e.g., 70% ethanol), disposing of the wipes in the designated waste container.

    • Remove outer gloves and dispose of them in the hazardous waste container.

    • Remove face shield and goggles.

    • Remove lab coat or coverall, turning it inside out as you remove it.

    • Remove respirator.

    • Remove inner gloves and dispose of them.

    • Wash hands and face thoroughly with soap and water.[5]

The following diagram illustrates this procedural flow.

cluster_1 Safe Handling Workflow Prep Preparation: Verify Fume Hood, Gather Materials Don Don PPE (Full Ensemble) Prep->Don Handle Chemical Handling (Inside Fume Hood) Don->Handle Decon Decontaminate Workspace & Equipment Handle->Decon Doff Doff PPE (Correct Sequence) Decon->Doff Wash Wash Hands & Face Thoroughly Doff->Wash

Caption: Procedural flow for safely handling powdered chemicals.

Spill, Exposure, and Disposal Plans

Spill Response:

  • Small Spill (inside fume hood): Gently cover the spill with an inert absorbent material. Wipe up the material, place it in a sealed container, and dispose of it as hazardous waste. Decontaminate the area.

  • Large Spill / Spill outside fume hood: Evacuate the immediate area. Alert laboratory personnel and your institution's Environmental Health & Safety (EHS) department. Prevent entry until the area is cleared by trained personnel.

First Aid & Exposure:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[6] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Waste Disposal: All waste contaminated with 3-Azabicyclo[3.1.1]heptan-2-one, including excess reagent, contaminated gloves, wipes, and weigh boats, must be treated as hazardous chemical waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Arrange for disposal through a licensed chemical waste management company.[13] Under no circumstances should this material be disposed of down the drain or in regular trash, as nitrogen-containing heterocyclic compounds can be persistent and harmful to aquatic life.[1]

By integrating this expert-level understanding of the risks with meticulous operational protocols, you can handle 3-Azabicyclo[3.1.1]heptan-2-one with the highest degree of safety, ensuring the integrity of your research and the well-being of your team.

References

  • PPE for Powder Coating: Safety and Maximum Protection . ThermoPoudre. Available from: [Link]

  • Powder Coating Personal Protective Equipment (PPE) Requirements . (2026). NSP Coatings. Available from: [Link]

  • 5 Types of PPE for Hazardous Chemicals . (2022). Hazmat School. Available from: [Link]

  • Personal Protective Equipment . (2025). US EPA. Available from: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment . (2024). SAMS Solutions. Available from: [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents . (2022). IntechOpen. Available from: [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts . (2025). MDPI. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available from: [Link]

  • Balijepalli, A. S., et al. (2020). Guidelines for β-Lactam Synthesis: Glycal Protecting Groups Dictate Stereoelectronics and [2+2] Cycloaddition Kinetics . The Journal of Organic Chemistry. Available from: [Link]

  • 3-Azabicyclo(3.1.1)heptane . PubChem. Available from: [Link]

  • Microwave-assisted synthesis of nitrogen-containing heterocycles . (2013). Cogent Chemistry. Available from: [Link]

  • Recommendations to Synthetize Old and New β-Lactamases Inhibitors: A Review to Encourage Further Production . (2022). MDPI. Available from: [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms . (2014). Biotechnology Advances. Available from: [Link]

  • Chiral bicyclic lactams: useful precursors and templates for asymmetric syntheses . (1998). Chemical Communications. Available from: [Link]

  • 3-azabicyclo[3.1.1]heptan-2-one (C6H9NO) . PubChem. Available from: [Link]

  • Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination . (2013). U.S. Food and Drug Administration. Available from: [Link]

  • Guidance for Industry: Non-Penicillin Beta-Lactam Drugs . (2024). Regulations.gov. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.